molecular formula C41H55N11O5 B8820363 Palbociclib Impurity 10 CAS No. 2206135-30-8

Palbociclib Impurity 10

Cat. No.: B8820363
CAS No.: 2206135-30-8
M. Wt: 781.9 g/mol
InChI Key: ZXAOMPKUBCILTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palbociclib Impurity 10 is a useful research compound. Its molecular formula is C41H55N11O5 and its molecular weight is 781.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palbociclib Impurity 10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palbociclib Impurity 10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2206135-30-8

Molecular Formula

C41H55N11O5

Molecular Weight

781.9 g/mol

IUPAC Name

tert-butyl 4-[6-[[8-cyclopentyl-5-methyl-2-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]amino]-7-oxopyrido[2,3-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C41H55N11O5/c1-27-31-26-44-37(46-33-15-13-30(25-43-33)49-18-22-51(23-19-49)39(55)57-41(5,6)7)47-35(31)52(28-10-8-9-11-28)36(53)34(27)45-32-14-12-29(24-42-32)48-16-20-50(21-17-48)38(54)56-40(2,3)4/h12-15,24-26,28H,8-11,16-23H2,1-7H3,(H,42,45)(H,43,44,46,47)

InChI Key

ZXAOMPKUBCILTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)NC6=NC=C(C=C6)N7CCN(CC7)C(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Palbociclib Impurity 10 (CAS: 2206135-30-8): A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Impurity Profiling in Kinase Inhibitor Therapeutics

In the landscape of targeted cancer therapy, Palbociclib (Ibrance®) stands as a cornerstone treatment for HR-positive, HER2-negative advanced or metastatic breast cancer.[1] Its efficacy as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) has fundamentally altered treatment paradigms.[2] However, the chemical synthesis of such a complex molecule is a multi-step process where the formation of impurities is an intrinsic challenge.[3] Regulatory bodies worldwide, guided by the principles outlined in the ICH Q3A(R2) guidelines, mandate a thorough understanding and control of any impurity present at or above a 0.10% threshold.[3] This guide provides an in-depth technical analysis of a specific process-related impurity, Palbociclib Impurity 10, identified by the Chemical Abstracts Service (CAS) number 2206135-30-8.

This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry. It moves beyond a simple recitation of facts to provide a causal understanding of the impurity's formation, robust protocols for its identification and quantification, and a discussion of its control within the broader context of Palbociclib's manufacturing process.

Chemical Identity and Physicochemical Properties

Palbociclib Impurity 10 is a high-molecular-weight, process-related impurity that has been identified during the manufacturing of Palbociclib. Its chemical structure reveals it to be a dimeric species.

ParameterValueSource(s)
CAS Number 2206135-30-8[]
IUPAC Name di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate)[5]
Molecular Formula C₄₁H₅₅N₁₁O₅[]
Molecular Weight 781.94 g/mol []
Appearance Solid (Typical)[]
Solubility Soluble in DMSO[]

Postulated Mechanism of Formation: A Dimeric Adduct

Understanding the synthetic pathway of the active pharmaceutical ingredient (API) is paramount to elucidating the genesis of process-related impurities. The commercial synthesis of Palbociclib has evolved to optimize yield and purity. Impurity 10 is not a simple intermediate or a degradation product but rather a complex adduct formed from reactive species within the synthesis.

Based on its structure, Palbociclib Impurity 10 is postulated to be a dimeric impurity. The formation of such dimers often occurs under specific reaction conditions where a reactive intermediate or the product itself can react with another molecule of a starting material or intermediate.

cluster_palbociclib Palbociclib Core Synthesis cluster_impurity Impurity 10 Formation Intermediate_A Key Intermediate A (e.g., Pyridopyrimidine Core) Palbociclib Palbociclib API Intermediate_A->Palbociclib Coupling Reaction Reactive_Species Reactive Species (from Intermediate A or B) Intermediate_A->Reactive_Species Side Reaction Intermediate_B Key Intermediate B (e.g., Aminopyridine side chain) Intermediate_B->Palbociclib Impurity_10 Palbociclib Impurity 10 (Dimer) Intermediate_B->Impurity_10 Reactive_Species->Impurity_10 Dimerization

Caption: Postulated Formation Pathway of Palbociclib Impurity 10.

While the exact precursors and reaction conditions leading to Impurity 10 are proprietary to manufacturers, a plausible hypothesis involves the reaction of two molecules of a key intermediate, potentially under basic or catalytic conditions used in coupling steps. The structure suggests a linkage that is not part of the intended primary reaction, indicating a competitive side reaction. The control of this impurity, therefore, hinges on the precise control of stoichiometry, temperature, and reagent addition during the critical coupling stages of Palbociclib synthesis.

Analytical Characterization and Control

The detection, quantification, and control of Palbociclib Impurity 10 are critical for ensuring the quality and safety of the final drug substance. A robust, validated analytical method is essential.

Reference Standard

The use of a qualified reference standard is a prerequisite for accurate quantification. Palbociclib Impurity 10 (CAS 2206135-30-8) is commercially available from various specialized suppliers of pharmaceutical impurities.[6] This reference material is essential for method development, validation, and routine quality control testing, and should be accompanied by a Certificate of Analysis detailing its purity and characterization data.

Chromatographic Method for Detection and Quantification

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for analyzing Palbociclib and its related substances.[7] While a specific monograph for Palbociclib Impurity 10 is not publicly available in the major pharmacopeias (USP/EP), a general method can be adapted and validated for its intended purpose.

Experimental Protocol: RP-HPLC Analysis

This protocol is a representative method based on published literature for Palbociclib impurity profiling and must be validated for its specific application.[8][9]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

    • Mobile Phase A: A buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.

    • Gradient Elution: A gradient program is necessary to separate Palbociclib from its various impurities, including the less polar dimeric Impurity 10. A typical gradient might run from a low percentage of Mobile Phase B to a high percentage over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitoring at the UV maximum of Palbociclib (e.g., ~220 nm or ~330 nm) is appropriate. A PDA detector allows for the evaluation of peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Palbociclib Impurity 10 reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Further dilute to a concentration relevant to the specification limit (e.g., 0.15% of the nominal concentration of Palbociclib in the test solution).

    • Test Solution: Accurately weigh and dissolve the Palbociclib drug substance in the diluent to a known concentration (e.g., 1.0 mg/mL).

  • Method Validation (Self-Validating System): The method must be validated according to ICH Q2(R1) guidelines, demonstrating:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and the API. This is demonstrated through forced degradation studies and the analysis of spiked samples.

    • Linearity: The method should be linear over a range of concentrations, typically from the reporting threshold to 150% of the specification limit for the impurity.

    • Accuracy: Determined by recovery studies of the impurity spiked into the API.

    • Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively. The LOQ must be below the reporting threshold.

    • Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

cluster_workflow Analytical Workflow Start Sample Preparation (API & Impurity Standard) HPLC RP-HPLC Analysis (Gradient Elution) Start->HPLC Detection PDA/UV Detection HPLC->Detection Data Data Acquisition & Processing (Chromatography Data System) Detection->Data Quantification Quantification (External Standard Method) Data->Quantification Report Report Results (Peak Area, % Impurity) Quantification->Report

Caption: High-Level Workflow for the Analysis of Palbociclib Impurity 10.

Regulatory Considerations and Control Strategy

The control of any process-related impurity is a critical component of the overall control strategy for the drug substance.

  • Specification: A limit for Palbociclib Impurity 10 must be included in the drug substance specification. This limit is typically not more than 0.15% for an unknown impurity, as per ICH guidelines, unless higher levels are justified by toxicological data.

  • Process Control: The most effective way to control Impurity 10 is to minimize its formation during the synthesis. This involves a deep understanding of the reaction mechanism and the impact of process parameters. Critical process parameters (CPPs) that influence the formation of this impurity should be identified and controlled within proven acceptable ranges (PARs).

  • Purification: The manufacturing process should include purification steps (e.g., crystallization, chromatography) that are effective at purging Impurity 10 to a level that consistently meets the specification.

Conclusion for the Practicing Scientist

Palbociclib Impurity 10 (CAS 2206135-30-8) represents a challenging, high-molecular-weight dimeric impurity that requires careful control and monitoring. Its formation is intrinsically linked to the synthetic route of Palbociclib, highlighting the importance of robust process chemistry to minimize its generation. For the analytical scientist, the challenge lies in developing and validating a specific, sensitive, and robust analytical method capable of accurately quantifying this impurity at low levels relative to the main API peak. A thorough understanding of its chemical nature, coupled with a well-defined control strategy, is essential for ensuring the consistent quality, safety, and efficacy of Palbociclib drug substance. This guide serves as a foundational resource for navigating the complexities associated with this critical process-related impurity.

References

  • SynThink. Palbociclib EP Impurities & USP Related Compounds. [Online] Available at: [Link]

  • Cleanchem. Palbociclib Impurity 1 | CAS No: 571190-22-2. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5330286, Palbociclib. [Online] Available at: [Link]

  • Google Patents. CN105524059A - Palbociclib impurity preparation method.
  • Asian Journal of Chemistry. Identification, Synthesis and Characterization of Novel Palbociclib Impurities. [Online] Available at: [Link]

  • Veeprho. Palbociclib Impurities and Related Compound. [Online] Available at: [Link]

  • Journal of AOAC INTERNATIONAL. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. 207103Orig1s000. [Online] Available at: [Link]

  • Pharmaffiliates. Palbociclib-impurities. [Online] Available at: [Link]

  • ResearchGate. A Review on Analytical Method Development and Validation of Palbociclib. [Online] Available at: [Link]

  • Pharmaffiliates. Di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate). [Online] Available at: [Link]

  • ChemRxiv. Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti- Breast Cancer Therapy. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10217867, tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate. [Online] Available at: [Link]

  • PubMed. Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole. [Online] Available at: [Link]

  • ResearchGate. Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5Acetyl4-aminopyrimidines (I) and β-Dicarbonyl Compounds. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118703545, tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-6-vinyl-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate. [Online] Available at: [Link]

  • YMER. A New stability indicating Method Development and Validation of liquid chromatography for the estimation of Ribociclib in pharmaceutical formulation. [Online] Available at: [Link]

  • Amzeal Research. Palbociclib Deacetyl Impurity. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Analysis of Palbociclib Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Palbociclib Development

Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] As with any pharmaceutical active pharmaceutical ingredient (API), the rigorous identification, characterization, and control of impurities are paramount to ensure its safety, efficacy, and quality.[2][3] This technical guide provides a comprehensive overview of Palbociclib Impurity 10, a dimeric process-related impurity, offering insights into its chemical structure, formation, analytical characterization, and the regulatory landscape governing its control.

Unveiling the Chemical Identity of Palbociclib Impurity 10

Palbociclib Impurity 10 is a structurally complex molecule that represents a dimeric adduct related to the parent drug. A thorough understanding of its chemical architecture is the first step in developing effective control strategies.

Chemical Name and Structure

The systematically assigned IUPAC name for Palbociclib Impurity 10 is di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate) .

The chemical structure, depicted below, reveals a dimeric nature where two Palbociclib-related moieties are linked.

Caption: A simplified 2D representation of the core structures of Palbociclib Impurity 10.

Physicochemical Properties

A summary of the key physicochemical properties of Palbociclib Impurity 10 is provided in the table below.

PropertyValueReference(s)
CAS Number 2206135-30-8[4]
Molecular Formula C41H55N11O5[4]
Molecular Weight 781.94 g/mol [4]
Appearance Solid (presumed)General knowledge
Solubility Soluble in DMSO[4]

Formation and Synthetic Pathways

Understanding the genesis of Palbociclib Impurity 10 is crucial for implementing effective control measures during the manufacturing process. This impurity is believed to be a process-related impurity, potentially arising from side reactions under specific conditions.

A plausible mechanism for the formation of dimeric impurities of Palbociclib involves a 1,6-addition reaction under strongly basic conditions.[5] In this proposed pathway, a strong base deprotonates the methyl group on the pyridopyrimidine ring of a Palbociclib intermediate. This carbanion then acts as a nucleophile, attacking another molecule of a Palbociclib intermediate in a Michael-type addition.

G Palbociclib Intermediate Palbociclib Intermediate Deprotonation Deprotonation Palbociclib Intermediate->Deprotonation Strong Base (e.g., LiHMDS) Strong Base (e.g., LiHMDS) Strong Base (e.g., LiHMDS)->Deprotonation Carbanion Intermediate Carbanion Intermediate Deprotonation->Carbanion Intermediate 1,6-Michael Addition 1,6-Michael Addition Carbanion Intermediate->1,6-Michael Addition Another Palbociclib Intermediate Another Palbociclib Intermediate Another Palbociclib Intermediate->1,6-Michael Addition Palbociclib Impurity 10 Palbociclib Impurity 10 1,6-Michael Addition->Palbociclib Impurity 10

Sources

Characterization of Palbociclib N-Boc Protected Dimer Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization of the Palbociclib N-Boc Protected Dimer , a critical process-related impurity encountered during the commercial synthesis of Palbociclib (PD-0332991).

The content focuses on the mechanistic origin, analytical detection, isolation strategies, and structural elucidation of this high-molecular-weight impurity, providing a roadmap for pharmaceutical scientists to control this species within ICH Q3A/Q3B limits.

Technical Guide for Process Chemists & Analytical Scientists

Introduction & Context

Palbociclib is a selective CDK4/6 inhibitor synthesized via a convergent route involving a pyridopyrimidine core and a piperazine-pyridine side chain. The penultimate step typically involves the coupling of these two fragments, where the secondary amine of the piperazine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

The N-Boc Protected Dimer is a specific impurity formed when two molecules of the N-Boc intermediate (Compound A ) covalently bond. This usually occurs under the basic conditions of the cross-coupling reaction (e.g., Grignard-mediated


 or Buchwald-Hartwig) or during the subsequent workup before the final acid deprotection.

Key Impurity Profile:

  • Identity: Dimer of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.

  • Molecular Weight: ~1094–1174 Da (depending on specific salt/adduct forms observed in LC-MS).

  • Criticality: High. As a high-molecular-weight lipophilic species, it can co-precipitate with the API or affect the crystallization of the final Isethionate salt.

Mechanistic Origin

The formation of the dimer is driven by the acidity of the C-5 methyl group on the pyridopyrimidine ring.

Formation Pathway
  • Activation: The C-5 methyl group (adjacent to the electron-deficient pyridine ring and the carbonyl) has appreciable acidity (

    
     ~25-30). In the presence of strong bases used in the coupling step (e.g., LiHMDS, LiOtBu, or excess Grignard reagent), this methyl group undergoes deprotonation to form a carbanion.
    
  • Dimerization: This carbanion acts as a nucleophile. It attacks an electrophilic center on a second molecule of the N-Boc intermediate. The most likely electrophile is the C-6 acetyl group (via an aldol-type addition) or the C-7 carbonyl , leading to a C-C linked dimer.

  • Result: A stable, covalent dimer that retains the N-Boc protecting groups.

Reaction Scheme (Graphviz)

DimerFormation cluster_conditions Critical Process Parameters Monomer N-Boc Palbociclib Intermediate (C-5 Methyl Intact) Anion C-5 Methyl Carbanion (Nucleophile) Monomer->Anion Deprotonation Base Strong Base (LiHMDS / Grignard) Base->Anion Dimer N-Boc Protected Dimer (C-C Linked) Anion->Dimer Nucleophilic Attack Electrophile 2nd Monomer (Electrophilic C-6/C-7) Electrophile->Dimer Substrate

Figure 1: Mechanistic pathway for the formation of the Palbociclib N-Boc dimer via C-5 methyl deprotonation.

Analytical Strategy: Detection & Isolation

Due to its high molecular weight and hydrophobicity, the dimer elutes late in reverse-phase chromatography and requires specific MS settings for detection.

UHPLC-MS Method Parameters

A standard method for Palbociclib impurities must be modified to ensure the dimer elutes and ionizes.

ParameterConditionRationale
Column C18 (e.g., Waters BEH C18, 100mm x 2.1mm, 1.7 µm)High surface area for resolution of hydrophobic dimers.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/THF (90:10)THF helps solubilize and elute the large hydrophobic dimer.
Gradient Hold 95% B for 5-10 mins at end of runEssential to elute the dimer (RT > Palbociclib).
Detection UV @ 254 nm & 360 nmThe pyridopyrimidine core absorbs strongly at 360 nm.
MS Mode ESI Positive, Scan Range 100–1500 m/zMust cover the dimer mass (~1100 Da).
Isolation via Preparative HPLC

To obtain sufficient material for NMR, isolation is required.

  • Column: Prep C18 (e.g., YMC-Actus Triart C18, 250 x 20 mm).

  • Loading: Dissolve crude mixture in DMSO/MeOH (1:1). The dimer has poor solubility in pure MeOH.

  • Fraction Collection: Trigger based on MS signal (m/z ~1095 or 1174) to avoid collecting co-eluting polymer byproducts.

Structural Elucidation

Confirming the structure requires distinguishing the dimer from other high-MW aggregates.

Mass Spectrometry (HRMS)
  • Target Ion: Look for

    
     at approx. m/z 1095.5  (calculated for dimer of N-Boc intermediate 
    
    
    
    ).
  • Note: If the dimer involves a linker (e.g., formaldehyde insertion) or salt adducts, the mass may shift to 1174 Da (as noted in some process literature).

  • Fragmentation: MS/MS will show a characteristic loss of the Boc group (

    
    , loss of isobutylene/CO2) and cleavage of the piperazine ring.
    
NMR Spectroscopy

NMR provides the definitive proof of the C-C linkage at the C-5 position.

  • 1H NMR (DMSO-d6):

    • Loss of Symmetry: Unlike the monomer, the dimer may exhibit magnetic non-equivalence if the linkage creates a chiral center or restricted rotation.

    • C-5 Methyl Signal: The key diagnostic. In the monomer, the C-5 methyl is a sharp singlet at

      
       ppm. In the dimer, this signal will be absent  (if both methyls react) or shifted/split  (if one methyl attacks another molecule).
      
    • New Signals: Look for a new methine (CH) or methylene (CH2) signal in the aliphatic region (2.0–4.0 ppm) corresponding to the newly formed linkage.

    • Boc Group: Strong singlet at

      
       ppm (integrates to 18H).
      
  • 2D NMR (HMBC):

    • Correlations between the C-5 carbon of one ring and the C-6/C-7 carbons of the other ring confirm the intermolecular linkage.

Structural Decision Tree (Graphviz)

StructureID Start Isolate Impurity Peak (RT > Palbociclib) MS_Check HRMS Analysis Start->MS_Check Mass_Result Mass ~ 2x Monomer? (m/z > 1000) MS_Check->Mass_Result NMR_1H 1H NMR Analysis Mass_Result->NMR_1H Yes Conclusion_Other Other Aggregate (Non-covalent) Mass_Result->Conclusion_Other No Methyl_Check C-5 Methyl Singlet (2.4 ppm) NMR_1H->Methyl_Check Conclusion_Dimer CONFIRMED: C-5 Linked Dimer Methyl_Check->Conclusion_Dimer Absent/Shifted Methyl_Check->Conclusion_Other Intact (Integral 3H)

Figure 2: Analytical decision tree for confirming the identity of the N-Boc dimer.

Control & Mitigation

Preventing the formation of the N-Boc dimer is preferable to downstream removal.

  • Base Stoichiometry: Avoid large excesses of strong bases (LiHMDS, Grignards). Use titration to determine the exact equivalent required for coupling.

  • Temperature Control: Maintain low temperatures (e.g., < 0°C) during the base addition step to kinetically favor the N-deprotonation (coupling) over C-deprotonation (dimerization).

  • Order of Addition: Add the base slowly to the mixture of coupling partners rather than adding the substrate to a pool of base, preventing high local concentrations of base that trigger the side reaction.

References

  • Identification of Palbociclib Impurities

    • Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities.
  • Process Chemistry & Dimer Mechanism

    • Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development (ACS).
  • Impurity Profiling Guidelines

    • ICH Q3A(R2): Impurities in New Drug Substances.

Navigating the Ambiguities of Palbociclib Impurity 10: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Palbociclib Development

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The manufacturing process of Palbociclib, a complex multi-step synthesis, can inadvertently lead to the formation of process-related impurities and degradation products.[2][3] Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to minimize potential toxicological risks. This guide provides a detailed technical overview of a compound sometimes referred to as "Palbociclib Impurity 10," addressing a critical challenge for researchers: the lack of a standardized nomenclature for this and other related substances.

The Challenge of Non-Standardized Nomenclature: Unmasking "Palbociclib Impurity 10"

A significant hurdle in the procurement and study of pharmaceutical impurities is the use of non-standardized, often supplier-specific, nomenclature. Our investigation reveals that the designation "Palbociclib Impurity 10" does not correspond to a universally recognized or pharmacopeial standard. Instead, various chemical suppliers market different molecules under this same name, leading to potential confusion and erroneous experimental outcomes.

This ambiguity underscores the importance of verifying the identity of any reference standard through its unique Chemical Abstracts Service (CAS) number, molecular formula, and structural data, rather than relying on a generic name. The table below summarizes the conflicting data associated with "Palbociclib Impurity 10" from different commercial sources.

Supplier Designation CAS Number Molecular Formula Molecular Weight ( g/mol )
Supplier A 850918-83-1C22H27BrClN7O520.85
Supplier B, C, D 2206135-30-8C41H55N11O5781.96
Supplier E Not ProvidedC23H38N6O4462.59

Given the significant discrepancies, this guide will focus on the most plausible and well-characterized of these compounds: the entity with CAS number 2206135-30-8 . This substance, a putative dimeric process-related impurity, is the most consistently referenced among suppliers who provide a complete chemical identifier.

In-Depth Analysis of Palbociclib Impurity (CAS 2206135-30-8)

This section provides a detailed examination of the chemical properties, potential synthetic origin, and analytical characterization of the impurity identified by CAS number 2206135-30-8.

Molecular Formula and Exact Molecular Weight

The core chemical identity of this impurity is defined by its molecular formula and weight.

Parameter Value
IUPAC Name di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate)
CAS Number 2206135-30-8[4]
Molecular Formula C41H55N11O5[4]
Exact Molecular Weight 781.96 g/mol [4]
Plausible Synthetic Origin: A Process-Related Dimer

The structure of this impurity suggests its formation as a process-related impurity during the synthesis of Palbociclib. While the exact step is proprietary to manufacturers, a plausible hypothesis involves a side reaction where a key intermediate reacts with two molecules of another reactant, leading to a dimeric structure. The core of Palbociclib is the pyrido[2,3-d]pyrimidin-7-one ring system.[5] The synthesis of this core often involves the condensation of a substituted aminopyrimidine with other precursors.[6]

A likely scenario is the reaction of the 2,6-dichloropyrido[2,3-d]pyrimidin-7-one intermediate with two equivalents of the aminopyridine-piperazine side chain, leading to the formation of this bis-substituted impurity. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the piperazine moieties is also indicative of a synthetic intermediate or a by-product from a step prior to the final deprotection in the Palbociclib synthesis.

G cluster_reactants Key Intermediates cluster_reaction Hypothesized Reaction cluster_products Products A 2,6-Dihalo-pyrido[2,3-d]pyrimidinone (Palbociclib Core Precursor) C Double Nucleophilic Aromatic Substitution A->C B 2x tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Side Chain Precursor) B->C D Palbociclib Impurity (CAS 2206135-30-8) (Bis-substituted product) C->D Side Reaction E Desired Mono-substituted Intermediate C->E Main Reaction Pathway

Plausible formation pathway of the dimeric impurity.

Protocols for Identification and Quantification

A robust analytical methodology is essential for the detection, identification, and quantification of impurities. The following protocols outline a self-validating system for the analysis of Palbociclib and its related substances, including the dimeric impurity.

Experimental Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the separation and quantification of Palbociclib and its process-related impurities.

  • Instrumentation : A gradient-capable HPLC system with a UV detector.

  • Column : A C18 column (e.g., InertSustain Swift C18, 4.6 x 250 mm, 5 µm) is suitable for resolving Palbociclib from its impurities.

  • Mobile Phase A : 0.1% Perchloric acid in water.

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 230 nm.[3]

  • Gradient Program :

    • 0-10 min: 90% A, 10% B

    • 10-35 min: Linear gradient to 40% A, 60% B

    • 35-40 min: Hold at 40% A, 60% B

    • 40-45 min: Linear gradient back to 90% A, 10% B

    • 45-50 min: Hold at 90% A, 10% B for column equilibration.

  • Sample Preparation : Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability : Inject a standard solution containing Palbociclib and the impurity reference standard. The resolution between the two peaks should be greater than 2.0.

Experimental Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This protocol is used for the definitive identification of impurities by determining their mass-to-charge ratio (m/z).

  • Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap mass analyzer).

  • LC Conditions : Utilize the same column and mobile phase conditions as described in the RP-HPLC protocol.

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically effective for Palbociclib and its analogues.

  • Mass Spectrometry Parameters :

    • Scan Range : m/z 100-1200.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

  • Data Analysis : Extract the ion chromatogram corresponding to the theoretical m/z of the protonated impurity molecule [M+H]+ (C41H56N11O5)+, which is approximately 782.45. High-resolution mass spectrometry will allow for the confirmation of the elemental composition.

G cluster_workflow Analytical Workflow for Impurity Characterization Sample Palbociclib API Sample HPLC RP-HPLC Separation (Protocol 1) Sample->HPLC UV UV Detection (Quantification) HPLC->UV MS Mass Spectrometry (Protocol 2) HPLC->MS Data Purity Assessment & Structural Confirmation UV->Data ID Impurity Identification (m/z confirmation) MS->ID ID->Data

Workflow for the identification and quantification of Palbociclib impurities.

Conclusion: The Imperative of Verified Reference Standards

The case of "Palbociclib Impurity 10" serves as a critical reminder for researchers, quality control analysts, and drug development professionals about the potential pitfalls of non-standardized impurity nomenclature. Relying on generic labels without verification can compromise the integrity of analytical data, regulatory submissions, and ultimately, patient safety. The most reliable path forward is to procure impurity reference standards from reputable sources that provide a comprehensive Certificate of Analysis, including a confirmed structure, CAS number, and data from methods such as HPLC, MS, and NMR. By adhering to rigorous analytical validation and using well-characterized reference materials, the pharmaceutical industry can ensure the quality and safety of life-saving medicines like Palbociclib.

References

  • Pharmaffiliates. Palbociclib-impurities. [Online] Available at: [Link]

  • SynThink. Palbociclib EP Impurities & USP Related Compounds. [Online] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Accessdata.fda.gov: 207103Orig1s000. [Online] Available at: [Link]

  • Veeprho. Palbociclib Impurities and Related Compound. [Online] Available at: [Link]

  • D. Srikanth, S. Ganapaty, P. Manik Reddy, G. Sowjanya, K. Sunitha. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. [Online] Available at: [Link]

  • Asian Journal of Chemistry. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. [Online] Available at: [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Online] Available at: [Link]

  • ResearchGate. (2025). Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5Acetyl4-aminopyrimidines (I) and β-Dicarbonyl Compounds. [Online] Available at: [Link]

Sources

Palbociclib Impurity 10: A Deep Dive into its Synthesis, Characterization, and Control in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][] The manufacturing of this highly effective therapeutic agent involves a complex multi-step chemical synthesis. As with any synthetic pharmaceutical product, the formation of impurities is an inherent challenge that necessitates rigorous control to ensure the safety, efficacy, and quality of the final drug substance.[1]

This technical guide provides a comprehensive overview of a specific process-related impurity, Palbociclib Impurity 10. We will delve into its chemical identity, plausible formation pathways, analytical methodologies for its detection and quantification, and strategies for its control during the pharmaceutical synthesis of Palbociclib. This document is intended to serve as a valuable resource for researchers, process chemists, and quality control analysts involved in the development and manufacturing of Palbociclib.

Chemical Identity of Palbociclib Impurity 10

Palbociclib Impurity 10 is a dimeric structure, and its detailed chemical information is summarized in the table below.

ParameterInformation
IUPAC Name di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate)
CAS Number 2206135-30-8
Molecular Formula C41H55N11O5
Molecular Weight 781.94 g/mol
Synonyms Palbociclib Dimer Impurity

Proposed Formation Pathway

The formation of Palbociclib Impurity 10 is likely to occur during the coupling reaction of the pyridopyrimidine core with the aminopyridine side chain. A plausible mechanism involves a side reaction where an intermediate or the final product undergoes dimerization. One potential pathway is the reaction of a reactive intermediate with a second molecule of the same intermediate or a related species.

Below is a proposed logical relationship illustrating the potential formation of this dimeric impurity during the synthesis of Palbociclib.

Proposed Formation Pathway of Palbociclib Impurity 10 cluster_main_synthesis Main Palbociclib Synthesis cluster_impurity_formation Impurity Formation Pyridopyrimidine Core Pyridopyrimidine Core Coupling Reaction Coupling Reaction Pyridopyrimidine Core->Coupling Reaction Aminopyridine Side Chain Aminopyridine Side Chain Aminopyridine Side Chain->Coupling Reaction Palbociclib Palbociclib Coupling Reaction->Palbociclib Reactive Intermediate Reactive Intermediate Coupling Reaction->Reactive Intermediate Side Reaction Dimerization Dimerization Reactive Intermediate->Dimerization Palbociclib Impurity 10 Palbociclib Impurity 10 Dimerization->Palbociclib Impurity 10 Analytical Workflow for Palbociclib Impurity 10 Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification Reporting Reporting Quantification->Reporting

Sources

Mechanistic Insight: Palbociclib Dimer Impurity Formation & Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the formation mechanism, structural characterization, and control strategies for the Palbociclib Dimer Impurity, specifically focusing on the LiHMDS-mediated C5-Methyl Coupling pathway.

Executive Summary

In the commercial synthesis of Palbociclib (PD-0332991), a critical process-related impurity identified is the Palbociclib Dimer . This impurity typically arises during the SNAr coupling stage when strong bases like Lithium Hexamethyldisilazide (LiHMDS) are employed. The mechanism involves the deprotonation of the acidic C5-methyl group on the pyrido[2,3-d]pyrimidin-7-one core, generating a carbanion that undergoes a nucleophilic attack (1,6-addition) on the electron-deficient system of a second molecule.

Understanding this pathway is essential for process chemists and analytical scientists, as this impurity is difficult to purge downstream due to its structural similarity and high molecular weight (~968 Da).

The "LiHMDS Dimer": Structural Identity

The most prevalent dimer impurity documented in process development literature is a bridged species formed from the self-reaction of the key intermediate (or the coupled product prior to Heck reaction).

  • Common Name: Palbociclib Dimer Impurity (Brominated Precursor Variant)

  • CAS Number: 2458234-34-7[1]

  • Molecular Formula: C₄₄H₅₂Br₂N₁₄O₂ (varies based on stage of formation)

  • Key Structural Feature: A methylene bridge connecting the C5-position of one pyrido-pyrimidine unit to the C4-position of another.

Chemical Context

The formation occurs during the coupling of the Chloropyrimidine Intermediate (A) and the Aminopyridine Sidechain (B) .

  • Intermediate (A): 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.

  • Sidechain (B): 5-(Piperazin-1-yl)pyridin-2-amine (often BOC-protected).[2]

Formation Mechanism: The C5-Methyl Pathway

The formation is driven by the acidity of the benzylic-like methyl protons at the C5 position of the pyridopyrimidine ring.

Step-by-Step Reaction Flow
  • Deprotonation: The strong base (LiHMDS, pKa ~26) abstracts a proton from the C5-Methyl group of the Palbociclib precursor (Intermediate A or the coupled product). This forms a resonance-stabilized carbanion.

  • Nucleophilic Attack (1,6-Addition): The C5-methyl carbanion acts as a nucleophile. It attacks the C4 position of a second electron-deficient pyridopyrimidine molecule. The C4 position is highly electrophilic due to the para-nitrogen atoms and the electron-withdrawing carbonyl at C7.

  • Stabilization/Rearrangement: The resulting intermediate (a dihydro-species) may undergo oxidative aromatization or proton shifts to form the stable bridged dimer.

Visualizing the Pathway

Palbociclib_Dimerization cluster_conditions Critical Process Parameters Substrate Palbociclib Precursor (C5-Methyl Species) Carbanion C5-Methyl Carbanion (Nucleophile) Substrate->Carbanion Deprotonation (-H+) Base Strong Base (LiHMDS) Base->Substrate Intermediate 1,6-Addition Complex (Bridged Intermediate) Carbanion->Intermediate Nucleophilic Attack on C4 Position Target Second Precursor Molecule (Electrophile at C4) Target->Intermediate Dimer Palbociclib Dimer Impurity (C5-C4 Methylene Bridge) Intermediate->Dimer Rearrangement / Aromatization Params Risk Factors: - Excess LiHMDS - High Temperature - Prolonged Reaction Time

Figure 1: Mechanistic pathway of Palbociclib dimerization mediated by base-catalyzed deprotonation.

Analytical Profiling

Detecting the dimer requires specific LC-MS and NMR parameters due to its high lipophilicity and molecular weight.

Analytical ParameterCharacteristic Feature
Mass Spectrometry (ESI+) [M+H]⁺ ≈ 968.8 Da (for the dibromo-dimer variant). Distinct isotopic pattern due to two Bromine atoms (1:2:1 ratio).
¹H NMR Loss of C5-Methyl Singlet: The sharp singlet (~2.5 ppm) integrates to fewer protons or splits. New Methylene Signals: Appearance of diastereotopic protons for the bridging methylene group (~3.0–4.0 ppm).
HPLC Retention RRT > 1.5: The dimer is significantly more lipophilic than the monomer and elutes late in reverse-phase gradients.
Control & Mitigation Strategies

The formation of this dimer is strictly process-dependent. The choice of base in the SNAr coupling step is the primary control lever.

A. Reagent Substitution (The Grignard Switch)

Research demonstrates that replacing LiHMDS with Grignard reagents significantly suppresses dimer formation.

  • LiHMDS (pKa ~26): Too strong; deprotonates the C5-methyl group.

  • Isopropylmagnesium Chloride (i-PrMgCl) / Cyclohexylmagnesium Chloride (CyMgCl): These bases are sufficient to deprotonate the amine for coupling but insufficient to deprotonate the C5-methyl group.

  • Outcome: Using Grignard reagents typically results in <0.1% dimer formation compared to 2–5% with LiHMDS.

B. Reaction Conditions
  • Temperature: Maintain coupling temperatures below 0°C (typically -10°C to -5°C) to reduce the kinetic rate of the dimerization side-reaction.

  • Stoichiometry: Avoid large excesses of base. A stoichiometry of 2.0–2.2 equivalents is optimal; excess promotes the secondary deprotonation event.

Secondary Impurity: Oxidative N-Oxides

While not dimers, N-oxides are often confused with higher molecular weight impurities during initial screening.

  • Palbociclib Piperazine N-oxide: Formed via peroxide or radical stress on the piperazine ring.

  • Palbociclib Pyridine N-oxide: Formed via oxidation of the pyridine nitrogen.

  • Differentiation: N-oxides show a mass shift of +16 or +32 Da, whereas dimers show [2M-H] or similar doubling.

References
  • Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. Detailed mechanism of LiHMDS-mediated dimerization and the Grignard solution.

  • Palbociclib Dimer Impurity Standard. Sriram Chem. Structural data and CAS registry for the dimer impurity.

  • Isolation and Structural Elucidation of Palbociclib's Process-Related Impurities. Journal of AOAC International. Comprehensive impurity profiling including oxidative and process degradants.[3]

  • Palbociclib Impurities and Related Compounds. Veeprho. Catalog of known impurities including N-oxides and dimers.

Sources

Definitive Guide to Palbociclib Impurity Profiling: Differentiating Impurity 10 and Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, mechanistic, and analytical differences between Palbociclib Impurity 10 and Impurity C.

Executive Summary

In the development of CDK4/6 inhibitors like Palbociclib (Ibrance®), impurity profiling is critical due to the complex multi-step synthesis involving regioselective couplings.[] This guide differentiates two distinct impurity classes: Impurity C , a structural analog arising from starting material contamination, and Impurity 10 , a complex process-related side product arising from a lack of chemoselectivity.[]

FeatureImpurity C (The Structural Analog)Impurity 10 (The Chemoselective Failure)
Chemical Nature 8-Cyclohexyl analog of Palbociclib2,6-Bis-substituted dimer (Boc-protected)
Origin Contaminated Starting Material (Cyclopentylamine)Process Side Reaction (Loss of C2 vs. C6 selectivity)
Molecular Weight ~461.6 Da~781.9 Da
Chromatography Critical Pair (Elutes very close to API)Late Eluter (Highly hydrophobic)
Control Strategy Raw Material Specification (Vendor Management)Reaction Optimization (Stoichiometry/Catalyst)

Part 1: Chemical Identity & Structural Elucidation[1]

Palbociclib Impurity C

Common Designation: 8-Cyclohexyl Analog CAS Number: 2624141-94-0 Chemical Name: 6-Acetyl-8-cyclohexyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one.[][2]

Structural Analysis: Impurity C is the "Cyclohexyl Doppelgänger" of Palbociclib.[] The only structural difference lies at the N-8 position of the pyrido-pyrimidine core, where the cyclopentyl ring (characteristic of Palbociclib) is replaced by a cyclohexyl ring .[] This addition of a single methylene (-CH₂-) unit creates a homolog with physicochemical properties nearly identical to the parent drug, making it a "critical pair" in reverse-phase chromatography.[]

Palbociclib Impurity 10

Common Designation: 2,6-Bis-amino Adduct (Boc-Protected) CAS Number: 2206135-30-8 Chemical Name: Di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate).[]

Structural Analysis: Impurity 10 represents a catastrophic failure of regioselectivity.[] In the synthesis of Palbociclib, the core scaffold (6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) has two electrophilic sites: the C2-Chloro and the C6-Bromo .[]

  • Target Reaction: Nucleophilic aromatic substitution (SNAr) at C2 by the amine side chain, followed by Heck coupling at C6.[]

  • Impurity 10 Formation: The amine side chain attacks both the C2 and C6 positions (or displaces the C6-Br via metal-catalyzed amination), resulting in a molecule with two bulky pyridine-piperazine side chains.[] Furthermore, this impurity often retains the Boc-protecting groups , significantly increasing its molecular weight (~782 Da) and lipophilicity.

Part 2: Mechanistic Origin (The "Why")[1]

The formation of these impurities stems from fundamentally different root causes in the synthetic pathway.

Pathway Visualization

The following diagram illustrates the divergence points in the synthesis of Palbociclib that lead to Impurity C and Impurity 10.[]

Palbociclib_Impurities SM_Pure Start Material: Cyclopentylamine Reaction_Core Core Synthesis Step SM_Pure->Reaction_Core SM_Impure Contaminant: Cyclohexylamine SM_Impure->Reaction_Core Trace Contamination Core Core Intermediate: 2-Chloro-6-Bromo-Pyrido-Pyrimidine SideChain Side Chain: Amino-Pyridine-Piperazine (Boc) Int_Cyclopentyl Intermediate A (Correct): 8-Cyclopentyl Core Reaction_Core->Int_Cyclopentyl Major Product Int_Cyclohexyl Intermediate B (Wrong): 8-Cyclohexyl Core Reaction_Core->Int_Cyclohexyl Impurity Carryover Reaction_SNAr Step 1: SNAr at C2 (Selective Displacement) Int_Cyclopentyl->Reaction_SNAr + Side Chain Reaction_Side Side Reaction: Double Addition at C2 & C6 Int_Cyclopentyl->Reaction_Side Excess Side Chain / High Temp / Catalyst Error Impurity_C IMPURITY C (8-Cyclohexyl Analog) Int_Cyclohexyl->Impurity_C Same Downstream Steps API Palbociclib (API) Reaction_SNAr->API 1. C2-Amination 2. C6-Heck Coupling 3. Deprotection Impurity_10 IMPURITY 10 (Bis-Substituted / Boc-Protected) Reaction_Side->Impurity_10

Figure 1: Mechanistic divergence showing Impurity C arising from raw material impurity and Impurity 10 from lack of reaction selectivity.

Detailed Mechanism[1]
1. Impurity C: The "Garbage In, Garbage Out" Scenario
  • Root Cause: The synthesis of the pyrido-pyrimidine core typically involves the condensation of a starting material with cyclopentylamine .[] If the commercial supply of cyclopentylamine contains trace amounts of cyclohexylamine (a common manufacturing byproduct), the cyclohexyl ring is incorporated irreversibly into the core scaffold.[]

  • Persistence: Because the cyclohexyl ring is chemically inert during subsequent steps (bromination, SNAr, Heck coupling), this impurity "survives" the entire synthesis, evolving in parallel with the API to form Impurity C.[]

2. Impurity 10: The Selectivity Failure
  • Root Cause: The reaction between the halogenated core (2-Cl, 6-Br) and the amine side chain is designed to be regioselective for the C2 position due to the activating effect of the adjacent ring nitrogens.[]

  • Formation Conditions:

    • Excess Reagent: Using >1.1 equivalents of the amine side chain increases the statistical probability of attacking the C6 position.[]

    • Catalyst Interference: If Palladium (Pd) catalyst is introduced too early or remains from a previous step, it can facilitate Buchwald-Hartwig amination at the C6-Bromo position, which is normally reserved for the Heck reaction.[]

    • Temperature: Elevated temperatures during the SNAr step can overcome the activation energy barrier for the C6 substitution.[]

Part 3: Analytical Strategy & Detection

Distinguishing these impurities requires tailored chromatographic approaches.[]

Comparative Analytical Profile
ParameterImpurity CImpurity 10
HPLC Retention (RRT) ~1.05 - 1.10 (Elutes just after API)~1.50 - 1.80 (Late eluter)
Hydrophobicity Moderate (Similar to API)Very High (Two lipophilic Boc groups + extra aromatic system)
UV Spectrum Identical to Palbociclib (

~254, 360 nm)
Distinct (Shifted due to extended conjugation and bis-substitution)
Mass Spectrometry [M+H]+ ~462.2[M+H]+ ~782.5
Detection Challenge Separation: Hard to resolve from main peak.[]Carryover: Sticky; may ghost in subsequent blank injections.[]
Experimental Protocol: High-Resolution Separation

To separate Impurity C (the critical pair), a standard C18 column often fails.[] The following protocol utilizes a Phenyl-Hexyl stationary phase to exploit pi-pi interactions, which differ slightly between the cyclopentyl and cyclohexyl rings.

Method Parameters:

  • Column: ACE Excel C18-PFP or XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[]

  • Mobile Phase B: Acetonitrile:Methanol (80:20).[]

  • Gradient:

    • 0 min: 15% B[]

    • 20 min: 45% B (Slow ramp for Impurity C separation)

    • 30 min: 90% B (Flush for Impurity 10)

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV at 254 nm.

Self-Validating Check:

  • System Suitability: Resolution (Rs) between Palbociclib and Impurity C must be > 1.[]5. If Rs < 1.5, lower the initial %B or temperature (e.g., to 25°C) to increase retention selectivity.[]

Part 4: Control & Toxicology (ICH M7)[1]

Impurity C (The Analog)[1]
  • Toxicology: Generally considered to have the same toxicological profile as the API (Palbociclib) due to high structural similarity.[] It is usually treated as a standard organic impurity (ICH Q3A).[]

  • Control Strategy: Strict vendor qualification for Cyclopentylamine .[]

    • Specification: Cyclohexylamine content in starting material must be < 0.10%.

Impurity 10 (The Process Adduct)
  • Toxicology: Contains two Boc-protected amine functionalities.[] While likely not mutagenic (no structural alerts like nitro/nitroso), its high molecular weight and unknown metabolic pathway require strict control below the identification threshold (0.10%).[]

  • Control Strategy: Process Optimization.

    • Stoichiometry: Limit amine side chain to 1.05 equivalents relative to the core.[]

    • Temperature Control: Maintain SNAr reaction < 65°C to prevent C6 activation.[]

    • Purging: Due to its high lipophilicity (Boc groups), Impurity 10 is easily purged during the final deprotection and crystallization steps (using polar solvents like water/ethanol where it is insoluble).

References

  • US Food and Drug Administration (FDA). (2015).[] NDA 207103 Multi-disciplinary Review and Evaluation: Ibrance (Palbociclib).[3] Center for Drug Evaluation and Research.[] [Link]

  • Reddy, N. M., et al. (2025).[][4] "Identification, Synthesis and Characterization of Novel Palbociclib Impurities." Asian Journal of Chemistry, 37(3), 698-706.[] [Link]

  • Pfizer Inc. (2015).[] Ibrance (palbociclib) Prescribing Information. [Link][]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Impurity Analysis in Modern Drug Development

In the landscape of targeted cancer therapies, Palbociclib (Ibrance®) stands as a significant advancement in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1] As a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), its efficacy is intrinsically linked to its purity and quality.[2][3] The control of impurities in active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and therapeutic consistency. This guide provides a deep dive into the identification of process-related impurities in Palbociclib, moving beyond a simple cataloging of potential contaminants to a holistic understanding of their origins, analytical characterization, and control strategies. We will explore the causality behind the formation of these impurities by examining the commercial manufacturing process, delve into the logic of analytical method development, and ground our discussion in the authoritative framework of international regulatory guidelines.

The Genesis of Impurities: A Journey Through the Palbociclib Synthesis

Understanding the potential impurities in Palbociclib begins with a thorough analysis of its synthetic pathway. The commercial manufacturing process for Palbociclib has evolved significantly from its discovery route to optimize yield, reduce the use of hazardous reagents, and, critically, to control the impurity profile.[4][5] A representative three-step commercial manufacturing route serves as our roadmap for predicting and understanding the formation of process-related impurities.[6][7]

cluster_step1 Step 1: SₙAr Coupling cluster_step2 Step 2: Heck Coupling cluster_step3 Step 3: Deprotection & Crystallization A 2-bromo-6-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one C Intermediate 1 A->C Grignard-mediated SₙAr B tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate B->C D Intermediate 1 F BOC-protected Palbociclib D->F Palladium-catalyzed E (1-ethoxyvinyl)tributyltin (or alternative) E->F G BOC-protected Palbociclib H Palbociclib (API) G->H Acid-catalyzed deprotection

Caption: A simplified overview of the three-step commercial manufacturing process for Palbociclib.

Step 1: Grignard-Mediated SNAr Coupling and Associated Impurities

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The choice of a Grignard reagent as the base in this step is a critical process optimization to improve regioselectivity and minimize side reactions.[4] However, even with this optimization, several potential impurities can arise:

  • Des-bromo Impurity: This is a critical impurity that can be formed through metal-halogen exchange with the Grignard reagent. If not controlled, it can progress through subsequent steps, impacting the final API quality.[4] The mechanism involves the Grignard reagent abstracting the bromine atom from the starting material or product.

  • Dimer Impurity: Under strongly basic conditions, deprotonation of the methyl group can occur, leading to the formation of a dimeric impurity through a 1,6-addition reaction. The use of a Grignard base over other strong bases like LiHMDS was found to suppress the formation of this dimer.[4]

Step 2: Palladium-Catalyzed Heck Coupling and its Byproducts

The second step, a Heck coupling, introduces the vinyl ether side chain. This reaction is catalyzed by a palladium complex. The key impurities associated with this step are often related to the catalyst and side reactions:

  • Palbociclib Desacetyl Impurity (PDA impurity): The palladium catalyst can sometimes facilitate side reactions. The formation of desacetyl and related impurities has been observed during this stage of the synthesis.[8] This is likely due to undesired cleavage or modification of the acetyl group under the reaction conditions.

  • Residual Palladium: While not a process-related organic impurity in the traditional sense, residual palladium from the catalyst is a critical inorganic impurity that must be controlled to very low levels in the final API.

Step 3: Acid-Catalyzed Deprotection and Potential Incomplete Reactions

The final step is the removal of the tert-butyloxycarbonyl (BOC) protecting group from the piperazine nitrogen under acidic conditions.[7] This step is often followed by crystallization to isolate the pure Palbociclib API.

  • BOC-Protected Palbociclib: Incomplete deprotection is a common source of this impurity. Careful control of reaction time, temperature, and acid concentration is necessary to drive the reaction to completion.

  • 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d] pyrimidin-7(8H)-one: This is a specific example of an incompletely reacted intermediate that has been identified and characterized.[9]

Degradation Pathways: Unveiling Impurities Through Forced Degradation

Beyond process-related impurities, degradation products that can form during storage and handling are also a major concern. Forced degradation studies, where the API is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradants.

  • Oxidative Degradation: Palbociclib has been shown to be susceptible to oxidative stress. Two major oxidative degradation products have been identified as N-oxides: Palbociclib pyridine N-oxide and Palbociclib piperazine N-oxide .[8] These are formed by the oxidation of the nitrogen atoms in the pyridine and piperazine rings, respectively.

The Analytical Toolkit: A Multi-faceted Approach to Impurity Identification

A robust analytical strategy is the cornerstone of effective impurity control. A combination of chromatographic separation and spectroscopic detection is typically employed.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the primary technique for separating Palbociclib from its impurities. The development of a stability-indicating HPLC method is crucial to ensure that all potential impurities are resolved from the main peak and from each other.

Table 1: Example RP-HPLC Method Parameters for Palbociclib Impurity Profiling

ParameterConditionRationale
Column InertSustain Swift C18A C18 stationary phase provides good retention and separation for the moderately polar Palbociclib and its impurities.[9]
Mobile Phase A Perchloric acid solutionAn acidic mobile phase ensures the ionization of Palbociclib, leading to better peak shape and retention.[9]
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the analytes.[9]
Elution GradientA gradient elution is necessary to resolve a wide range of impurities with varying polarities in a reasonable run time.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 230 nmPalbociclib and its chromophoric impurities exhibit significant absorbance at this wavelength.[9]
Run Time 50 minutesAn adequate run time to ensure the elution of all potential late-eluting impurities.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For Sensitive and Specific Detection

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This is an indispensable tool for the identification and quantification of trace-level impurities.

cluster_workflow LC-MS/MS Analytical Workflow A Sample Preparation (Protein Precipitation/SPE) B UPLC Separation (e.g., C18 column, gradient elution) A->B C Mass Spectrometry Detection (ESI+, MRM mode) B->C D Data Analysis (Quantification and Identification) C->D

Caption: A typical workflow for the analysis of Palbociclib and its impurities using LC-MS/MS.

Protocol: UPLC-MS/MS for Palbociclib Impurity Quantification

  • Sample Preparation: For plasma samples, protein precipitation with methanol is a common and effective method.[10] For the drug substance, dissolution in a suitable diluent is performed.

  • Chromatographic Separation:

    • Column: A sub-2-micron particle size column (e.g., Acquity UPLC BEH C18) is used for high-resolution separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from low to high organic phase concentration.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Precursor and product ion pairs are selected for Palbociclib and each known impurity.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

For unknown impurities, NMR spectroscopy is the definitive technique for structural elucidation. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. While specific NMR data for all impurities is not always publicly available, reference standards for many Palbociclib impurities are commercially available with comprehensive characterization data, including 1H and 13C NMR spectra.[5]

Regulatory Framework and Control Strategies

The control of impurities in pharmaceuticals is governed by the International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

Table 2: ICH Q3A/Q3B Impurity Thresholds

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting 0.05%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)

Source: ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2)[11][12]

A robust impurity control strategy involves a multi-pronged approach:

  • Process Optimization: As demonstrated in the evolution of the Palbociclib synthesis, careful selection of reagents, solvents, and reaction conditions can significantly minimize the formation of impurities.[4]

  • In-process Controls: Monitoring critical process parameters and intermediate quality can help to ensure that impurity levels are controlled throughout the manufacturing process.

  • Purification: Effective crystallization and purification steps are essential for removing impurities from the final API.[7]

  • Specification Setting: Setting appropriate specifications for known, unknown, and total impurities in the drug substance and drug product is a critical component of the control strategy.

Conclusion: A Holistic Approach to Impurity Control

The identification and control of process-related impurities in Palbociclib is a complex but manageable challenge. A thorough understanding of the synthetic process, coupled with a sophisticated analytical toolkit and a robust regulatory framework, allows for the development of a comprehensive control strategy. By proactively identifying potential impurities, elucidating their structures, and implementing effective control measures, pharmaceutical scientists can ensure the consistent quality, safety, and efficacy of this important cancer therapy. This guide serves as a foundational resource for researchers and drug development professionals, empowering them with the knowledge to navigate the intricacies of impurity analysis and contribute to the delivery of high-quality medicines to patients.

References

  • Flick, A. C., Ding, H. X., Leverett, C. A., Kyne, R. E., Jr., Liu, K. K. -C., Fink, S. J., & O'Donnell, C. J. (2019). Palbociclib Commercial Manufacturing Process Development. Part III. Deprotection Followed by Crystallization for API Particle Property Control. Organic Process Research & Development, 23(1), 55-63. [Link]

  • Duan, S., Place, D., Perfect, H. H., Ide, N. D., Maloney, M., Sutherland, K., ... & Lynch, D. (2016). Palbociclib commercial manufacturing process development. Part I: Control of regioselectivity in a Grignard-mediated SNAr coupling. Organic Process Research & Development, 20(7), 1191-1202. [Link]

  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Chekal, B. P., Ewers, J., Maloney, M. T., Olivier, M. A., Wang, K., Ide, N. D., ... & Keane, J. M. (2016). Palbociclib commercial manufacturing process development. Part III: deprotection followed by crystallization for API particle property control. Organic Process Research & Development, 20(7), 1217-1226. [Link]

  • Li, S., Yang, W., Ji, M., Cai, J., & Chen, J. (2020). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. RSC advances, 10(42), 25141-25145. [Link]

  • Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International, 33(42A), 210-220. [Link]

  • U.S. Food and Drug Administration. (2014). 207103Orig1s000. [Link]

  • Haas, M. J., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2020). Development and validation of a quantitative LC–MS/MS method for CDK4/6 inhibitors palbociclib, ribociclib, abemaciclib, and abemaciclib-M2 in human plasma. Journal of Chromatography B, 1152, 122238. [Link]

  • Veeprho. (n.d.). Palbociclib Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362938A - Palbociclib impurity, preparation method and application thereof.
  • Zhang, T., Wang, Y., Zhang, Y., & Li, G. (2018). Isolation and structural elucidation of palbociclib's eight process-related impurities: two identified as new compounds. Journal of AOAC International, 101(4), 1073-1081. [Link]

  • Chandrasekhar, S., Reddy, M. S., & Kumar, M. S. (2019). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 31(1), 17-22. [Link]

  • Patsnap. (n.d.). Method for separating and determining palbociclib and impurities thereof. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

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Solubility Properties of Palbociclib Impurity 10 Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility properties, physicochemical characteristics, and handling protocols for Palbociclib Impurity 10 , specifically identified as the Boc-protected dimer variant (CAS 2206135-30-8).

CRITICAL DISCLAIMER: "Impurity 10" is a vendor-specific designation that may vary between suppliers. While this guide focuses on CAS 2206135-30-8 (a common reference standard designation for the dimer impurity), some catalogs may map "Impurity 10" to CAS 850918-83-1 (6-Bromo-6-desacetyl Palbociclib). Verify the CAS number and chemical structure on your reference standard vial before proceeding.

Technical Guide for Analytical Method Development

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the structural basis of Impurity 10 is prerequisite to predicting its solubility behavior. Unlike Palbociclib (which is amphiphilic and basic), Impurity 10 (CAS 2206135-30-8) is a highly lipophilic, protected species.

ParameterSpecification
Common Name Palbociclib Impurity 10 (Boc-Protected Dimer)
CAS Number 2206135-30-8
Chemical Name di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate)
Molecular Weight 781.94 g/mol
Molecular Formula C₄₁H₅₅N₁₁O₅
Key Functional Groups Tert-butyl carbamate (Boc): Removes basicity of piperazine; confers high lipophilicity.Pyridopyrimidine Core: Planar, aromatic, stacking potential.[1][2][][]
pKa (Estimated) The piperazine nitrogens are carbamoylated (non-basic). The pyridine nitrogens remain weakly basic (~pKa 3-4), but overall ionization potential is significantly lower than Palbociclib.
LogP (Estimated) > 5.0 (Highly Lipophilic)
Structural Impact on Solubility
  • Boc-Protection: The presence of two tert-butyloxycarbonyl (Boc) groups masks the secondary amines of the piperazine rings. In Palbociclib, these amines are responsible for aqueous solubility at acidic pH.[] Their blockage in Impurity 10 renders the molecule insoluble in aqueous acidic media .

  • Molecular Size (Dimerization): The nearly doubled molecular weight compared to the API (447.5 g/mol ) increases van der Waals forces, making the crystal lattice energy higher and dissolution more difficult in polar solvents.

Solubility Profile

The following solubility data guides solvent selection for stock preparation and analytical method development (HPLC/LC-MS).

Primary Solvent Compatibility Table
SolventSolubility RatingUsage Recommendation
DMSO (Dimethyl Sulfoxide) High (> 20 mg/mL)Recommended for Stock Solutions. The high dielectric constant disrupts intermolecular stacking.
DMF (Dimethylformamide) HighAlternative stock solvent; use if DMSO interferes with specific detection methods.
Dichloromethane (DCM) HighGood for extraction/isolation; not suitable for Reverse Phase HPLC.
THF (Tetrahydrofuran) Moderate to HighUseful intermediate diluent; watch for peroxide formation.
Methanol (MeOH) ModerateSuitable for secondary dilution. May precipitate at high concentrations (>1 mg/mL).
Acetonitrile (ACN) ModerateSuitable for secondary dilution.
Water (Neutral pH) Insoluble Do not use.
Water (Acidic pH 1-4) Insoluble/Poor Unlike the API, acid does not significantly solubilize this impurity due to Boc-protection.
Critical Solubility Logic
  • The pH Trap: Researchers often attempt to dissolve Palbociclib impurities in 0.1N HCl, assuming they behave like the parent drug. This will fail for Impurity 10. The Boc groups prevent protonation of the key solubilizing amines. Furthermore, exposure to strong acids for extended periods may catalyze Boc-deprotection , chemically altering the standard into a different impurity (the free amine dimer).

  • The "Crash Out" Risk: Diluting a DMSO stock of Impurity 10 directly into a highly aqueous mobile phase (e.g., 90% Water) will likely cause immediate precipitation/crystallization, leading to blocked HPLC lines or ghost peaks.

Experimental Protocols

Protocol A: Preparation of Reference Stock Solution (1.0 mg/mL)

Objective: Create a stable, verified stock solution for HPLC retention time marking or spiking studies.

  • Weighing: Accurately weigh 1.0 mg of Palbociclib Impurity 10 into a 1.5 mL amber glass HPLC vial (or volumetric flask).

    • Note: Use glass.[5] This lipophilic compound may adsorb to polypropylene (plastic) tubes.

  • Dissolution: Add 1.0 mL of HPLC-grade DMSO .

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate for 1-2 minutes at ambient temperature.

    • Caution: Monitor temperature.[5] Excessive heat during sonication can degrade the impurity.

  • Inspection: Verify the solution is visibly clear and free of floating particles.

Protocol B: Working Standard Preparation (Dilution)

Objective: Dilute stock for injection without precipitation.

  • Diluent Selection: Use a diluent with high organic strength.

    • Recommended Diluent:Acetonitrile:Water (80:20 v/v) or Methanol:Water (80:20 v/v) .

    • Avoid: 100% Aqueous diluents.

  • Stepwise Dilution:

    • Take 100 µL of Stock Solution (Protocol A).

    • Add 900 µL of the Recommended Diluent.

    • Vortex immediately.

  • Final Concentration: 0.1 mg/mL (100 ppm).

Implications for Analytical Method Development

HPLC/UPLC Behavior
  • Retention Time (RT): Due to the two Boc groups and high lipophilicity, Impurity 10 will elute significantly later than Palbociclib in Reverse Phase (C18) chromatography.

    • Prediction: If Palbociclib elutes at ~5-8 mins, Impurity 10 may elute at ~15-20 mins or require a high-organic wash step to elute.

  • Carryover: The molecule is "sticky." Ensure your needle wash contains strong organic solvent (e.g., 50:50 ACN:IPA or 100% MeOH) to prevent carryover into subsequent blanks.

Stability Warning (Boc-Deprotection)

The tert-butyl carbamate (Boc) group is acid-labile.

  • Mobile Phase: Standard mobile phases (0.1% Formic Acid or TFA) are generally safe for the short duration of an HPLC run.

  • Diluent: Do not store Impurity 10 in acidic diluents (e.g., 0.1% TFA in water) for days. This will lead to the loss of the Boc groups, changing the molecular weight from 781 to ~581 (loss of two Boc groups), resulting in the misidentification of the peak.

Visualization: Solubility & Handling Workflow

The following diagram illustrates the decision logic for handling Palbociclib Impurity 10, emphasizing the avoidance of aqueous/acidic traps.

G Start Start: Palbociclib Impurity 10 (Solid Reference Standard) CheckCAS Verify CAS: 2206135-30-8 (Boc-Protected Dimer) Start->CheckCAS SolventChoice Select Primary Solvent CheckCAS->SolventChoice DMSO DMSO (Recommended) Solubility > 20 mg/mL SolventChoice->DMSO Lipophilic Nature AcidWater Acidic Water (0.1N HCl) STOP: Insoluble & Unstable SolventChoice->AcidWater Avoid (Boc Group) StockPrep Prepare Stock Solution (1 mg/mL in DMSO) DMSO->StockPrep Dilution Dilution for HPLC Injection StockPrep->Dilution HighOrgDil High Organic Diluent (e.g., 80% ACN or MeOH) Stable & Soluble Dilution->HighOrgDil Correct Path AqDil High Aqueous Diluent (>50% Water) RISK: Precipitation Dilution->AqDil Incorrect Path Analysis HPLC Analysis (Expect Late Elution) HighOrgDil->Analysis

Figure 1: Decision tree for the solubilization and dilution of Palbociclib Impurity 10, highlighting critical stability and solubility checkpoints.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Palbociclib (Parent Drug Properties). Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. Ibrance (Palbociclib) Chemistry Review (NDA 207103). (Provides context on process impurities and structural analogues). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of a Key Palbociclib Reference Standard: A Detailed Guide to Palbociclib Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Reference Standards in Drug Development

Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The manufacturing and quality control of this groundbreaking therapeutic demand rigorous monitoring of impurities to ensure patient safety and therapeutic efficacy.[1] Pharmaceutical impurities can originate from starting materials, intermediates, or degradation products, and their presence, even in trace amounts, can impact the drug's safety and performance.[1] Therefore, the availability of well-characterized impurity reference standards is paramount for analytical method development, validation, and routine quality control of the active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the synthesis, purification, and characterization of Palbociclib Impurity 10, a significant process-related impurity. This dimeric impurity has been identified during the process development of Palbociclib and is crucial for monitoring the quality of the API.[2][3][4][5] The detailed protocol herein is designed for researchers, scientists, and drug development professionals to facilitate the in-house preparation of this critical reference standard.

Understanding the Genesis of Palbociclib Impurity 10

Palbociclib Impurity 10 is a dimeric structure, chemically identified as di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate). This impurity is understood to form under strongly basic conditions during the synthesis of Palbociclib, likely through a self-condensation reaction of a key intermediate.[5] The structure suggests a linkage between two molecules of a precursor at the 6-position of the pyrido[2,3-d]pyrimidin-7-one core.

Synthetic Workflow for Palbociclib Impurity 10

The synthesis of Palbociclib Impurity 10 is a multi-step process that requires careful control of reaction conditions to favor the formation of the desired dimeric product. The following protocol is a representative procedure based on established synthetic routes for Palbociclib and related impurities.

Synthesis_Workflow cluster_0 PART A: Synthesis of Key Intermediate cluster_1 PART B: Dimerization cluster_2 PART C: Purification & Characterization A Starting Materials B Coupling Reaction (e.g., Buchwald-Hartwig) A->B C Intermediate 1 (Protected Palbociclib Precursor) B->C D Intermediate 1 E Base-Mediated Self-Condensation D->E F Crude Palbociclib Impurity 10 E->F G Crude Product H Chromatographic Purification G->H I Characterization (NMR, MS, HPLC) H->I J Palbociclib Impurity 10 Reference Standard I->J

Figure 1: Synthetic workflow for Palbociclib Impurity 10.

Experimental Protocols

Part A: Synthesis of the Key Intermediate (A Protected Palbociclib Precursor)

The initial phase of the synthesis focuses on constructing a suitable monomeric precursor that can undergo dimerization. This often involves a protected form of a Palbociclib intermediate. A common strategy involves the synthesis of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
6-Acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one305.76
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate278.37
Palladium(II) acetate (Pd(OAc)₂)224.50
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66
Sodium tert-butoxide (NaOtBu)96.10
Toluene, anhydrous-
Dichloromethane (DCM)-
Methanol (MeOH)-
Saturated aqueous sodium bicarbonate solution-
Brine-
Anhydrous sodium sulfate-

Procedure:

  • To a dry, three-necked round-bottom flask purged with argon, add 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq), tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure intermediate.

Part B: Base-Mediated Dimerization

This critical step involves the self-condensation of the key intermediate under strong basic conditions to form the dimeric impurity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Protected Palbociclib Precursor (from Part A)547.68
Lithium bis(trimethylsilyl)amide (LiHMDS)167.33
Tetrahydrofuran (THF), anhydrous-
Saturated aqueous ammonium chloride solution-
Ethyl acetate-
Brine-
Anhydrous sodium sulfate-

Procedure:

  • Dissolve the protected Palbociclib precursor (1.0 eq) in anhydrous tetrahydrofuran in a dry, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (2.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the dimerization can be monitored by HPLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Palbociclib Impurity 10.

Part C: Purification and Characterization

The final step involves the purification of the crude product to obtain the reference standard with the required purity, followed by comprehensive characterization to confirm its identity and structure.

Purification Protocol:

  • The crude Palbociclib Impurity 10 can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Collect the fractions containing the desired product and lyophilize to obtain the purified Palbociclib Impurity 10 as a solid.

Characterization:

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity of ≥95% is generally required for a reference standard.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized impurity. The expected mass for C₄₁H₅₅N₁₁O₅ would be approximately 781.94 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the impurity. Both ¹H and ¹³C NMR spectra should be acquired and analyzed to confirm the dimeric structure and the connectivity of the atoms.

Data Summary

ParameterValue
Chemical Name di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate)
Synonym Palbociclib Impurity 10
CAS Number 2206135-30-8
Molecular Formula C₄₁H₅₅N₁₁O₅
Molecular Weight 781.94 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Palbociclib Impurity 10. The availability of this well-characterized reference standard is essential for the robust quality control of Palbociclib API, ensuring the safety and efficacy of this important cancer therapeutic. The provided methodology, rooted in established chemical principles, offers a reliable pathway for researchers and pharmaceutical scientists to produce this critical analytical tool.

References

  • SynThink. Palbociclib EP Impurities & USP Related Compounds. [Link]

  • Venkatasai Life Sciences. Palbociclib Impurity 10. [Link]

  • AA Blocks. Palbociclib Impurity 10. [Link]

  • Veeprho. Palbociclib Impurities and Related Compound. [Link]

  • Patsnap. Palbociclib and preparation method of intermediate of palbociclib. [Link]

  • Justia Patents. palbociclib compositions and methods thereof. [Link]

  • PMC. Design, synthesis, and anticancer activity of three novel palbociclib derivatives. [Link]

  • Google Patents. Solid dosage forms of palbociclib.
  • ACS Publications. Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. [Link]

  • Asian Journal of Chemistry. Identification, Synthesis and Characterization of Novel Palbociclib Impurities. [Link]

  • Pharmaffiliates. Palbociclib-impurities. [Link]

  • Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. [Link]

  • Google Patents.

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protocol for isolating Palbociclib dimer impurities

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Isolation and Characterization of Palbociclib Dimer Impurities

Authored by: A Senior Application Scientist

Introduction: The Criticality of Impurity Profiling for Kinase Inhibitors

Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2), mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[3][4][5]

Process-related impurities, arising from the synthetic route, and degradation products, formed during storage or under stress conditions, can potentially impact the drug's safety profile. Among these, dimeric impurities pose a unique challenge. They can have significantly different pharmacological and toxicological properties compared to the parent API and may be formed through various reaction pathways. One synthetic review has noted the potential formation of a dimer impurity during the synthesis of Palbociclib, particularly with the use of strong bases such as Lithium bis(trimethylsilyl)amide (LiHMDS).[6]

This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to isolate and subsequently characterize suspected Palbociclib dimer impurities. The methodology leverages a systematic approach, beginning with analytical-scale detection and method development, proceeding to targeted enrichment of the impurity, and culminating in preparative-scale isolation via High-Performance Liquid Chromatography (HPLC).

Part 1: Foundational Analytical Method for Dimer Detection

Expertise & Experience: Before any isolation can be attempted, a robust, high-resolution analytical method is required to confirm the presence of the target impurity and serve as the basis for scaling up to a preparative method. A reverse-phase HPLC (RP-HPLC) method is the industry standard for this purpose due to its versatility and compatibility with mass spectrometry (MS).[7][8] The primary goal is to achieve baseline separation between Palbociclib and all related substances, including the potential dimer.

Trustworthiness through Self-Validation: The analytical method's suitability is confirmed by its specificity, which is often demonstrated through forced degradation studies.[9][10] By intentionally stressing the Palbociclib API under acidic, basic, oxidative, and photolytic conditions, a wider range of potential impurities is generated, ensuring the method can resolve them from the main peak. For dimer detection, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable. A dimer impurity would be expected to have a mass-to-charge ratio (m/z) approximately double that of the Palbociclib parent molecule (Palbociclib MW: ~447.5 g/mol ).[11]

Protocol 1.1: Analytical RP-HPLC-MS Method for Impurity Profiling
  • Instrumentation: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector and coupled to a single quadrupole or tandem mass spectrometer.

  • Sample Preparation:

    • Accurately weigh and dissolve Palbociclib reference standard and the test sample (e.g., crude API) in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

  • Chromatographic Conditions: The following conditions are a robust starting point, adapted from published methods for Palbociclib impurity analysis.[7][9]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for the moderately polar Palbociclib molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure sharp peak shapes for amine-containing compounds like Palbociclib.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and low UV cutoff.
Gradient Elution 0-5 min: 20% B; 5-35 min: 20-80% B; 35-40 min: 80% B; 40-41 min: 80-20% B; 41-50 min: 20% BA long, shallow gradient is crucial for resolving closely eluting impurities from the main API peak.
Flow Rate 1.0 mL/minStandard for analytical scale columns of this dimension.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and separation kinetics.
PDA Detection 230 nmA suitable wavelength for monitoring Palbociclib and its related impurities.[7]
Injection Volume 10 µL
MS Detection ESI Positive ModeScan for m/z of Palbociclib (~448.5 [M+H]⁺) and the suspected dimer (~895.0 [M+H]⁺).

Part 2: Targeted Enrichment of Palbociclib Dimer Impurity

Expertise & Experience: To isolate a sufficient quantity of an impurity for characterization (typically several milligrams), the starting material must contain the impurity at a reasonable concentration. Relying on trace levels in standard API batches is inefficient.[8] Therefore, a targeted enrichment step is a logical and necessary precursor to preparative chromatography.

Authoritative Grounding: As noted in synthetic reviews, dimer impurities of Palbociclib have been associated with the use of strong, non-nucleophilic bases like LiHMDS, likely through a reaction involving a deprotonated intermediate.[6] This provides a clear chemical basis for an enrichment strategy. The following protocol is designed to intentionally, yet controllably, generate the dimer impurity from a Palbociclib precursor or the final API.

Protocol 2.1: Base-Induced Dimer Enrichment

Safety Precaution: This procedure should be performed by a qualified synthetic chemist in a fume hood with appropriate personal protective equipment (PPE). Strong bases are corrosive and react violently with water.

  • Reactant Setup: In a dry, nitrogen-purged round-bottom flask, dissolve a late-stage Palbociclib intermediate (or Palbociclib itself, if the reaction is feasible) in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF).

  • Base Addition: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reaction rate.

  • Reaction: Slowly add a slight molar excess (e.g., 1.1 equivalents) of a strong base like LiHMDS (as a solution in THF) dropwise to the cooled solution.

  • Monitoring: Allow the reaction to stir for a specified time (e.g., 1-2 hours). Monitor the reaction progress by withdrawing small aliquots, quenching them with a proton source (like saturated ammonium chloride solution), and analyzing them using the analytical HPLC method described in Protocol 1.1 . Look for the formation and growth of the peak corresponding to the dimer's expected retention time and mass.

  • Quenching: Once the desired level of dimer is formed (or the reaction ceases to progress), carefully quench the entire reaction mixture by slowly adding it to a beaker of saturated ammonium chloride solution.

  • Extraction & Workup: Perform a standard liquid-liquid extraction (e.g., with ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate the solvent in vacuo to yield the enriched crude material.

  • Confirmation: Analyze the resulting crude solid using the analytical HPLC method to confirm the percentage of the dimer impurity present in the mixture. This enriched material is now the feedstock for preparative isolation.

Part 3: Preparative HPLC Protocol for Dimer Isolation

Expertise & Experience: The goal of preparative chromatography is not just separation, but purification and collection. This requires a systematic scale-up from the analytical method. Key parameters such as column diameter, flow rate, and injection volume are increased to maximize throughput while maintaining the necessary resolution. The use of focused gradients can significantly improve the efficiency of purification.[12]

Workflow for Preparative Isolation

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Preparative HPLC cluster_2 Phase 3: Post-Processing A Enriched Crude Material (from Protocol 2.1) B Dissolve in Minimum Amount of Strong Solvent (e.g., DMSO or DMF) A->B C Dilute with Mobile Phase A to Point of Precipitation B->C D Load Sample onto Preparative Column C->D E Run Scaled-Up Gradient Separation D->E F Monitor Elution Profile (UV Detector) E->F G Collect Fractions Based on Target Peak Elution F->G H Analyze Collected Fractions (Analytical HPLC) G->H I Pool High-Purity Fractions (e.g., >95%) H->I J Remove Solvent (Lyophilization or Evaporation) I->J K Obtain Isolated Dimer Impurity J->K caption Fig 1. Workflow for preparative isolation.

Caption: Fig 1. Workflow for preparative isolation.

Protocol 3.1: Preparative RP-HPLC Isolation
  • Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a large-volume autosampler or manual injector, a UV-Vis detector with a preparative flow cell, and an automated fraction collector.

  • Sample Preparation for Loading:

    • Dissolve the enriched crude material from Protocol 2.1 in the minimum amount of a strong solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Slowly add Mobile Phase A (0.1% Formic Acid in Water) to this solution until the sample just begins to precipitate. This ensures the sample is fully dissolved but in a solution weak enough to allow for proper binding to the column head, preventing peak distortion.[12]

    • Filter the resulting solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative Chromatographic Conditions:

ParameterRecommended ConditionRationale (Scaling from Analytical)
Column C18, 250 mm x 21.2 mm, 5 µmColumn diameter is increased to accommodate larger sample loads. Length is kept the same to maintain resolution.
Mobile Phase A 0.1% Formic Acid in WaterComposition remains the same to preserve selectivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileComposition remains the same to preserve selectivity.
Gradient Elution A focused gradient around the elution point of the dimer. E.g., if the dimer elutes at 60% B analytically, a prep gradient might be 50-70% B over 20 min.A focused gradient saves time and solvent by rapidly passing through irrelevant portions of the chromatogram.
Flow Rate 21.2 mL/minThe flow rate is scaled proportionally to the change in the column's cross-sectional area: (21.2² / 4.6²) * 1.0 mL/min ≈ 21.2 mL/min.
UV Detection 230 nmWavelength remains the same. A preparative flow cell is used to handle the higher flow rate without over-pressurizing.
Injection Volume 1-5 mL (or higher, depending on loading study)The injection volume is significantly increased to maximize the amount of material purified per run.
  • Fraction Collection: Program the fraction collector to begin collecting just before the dimer peak starts to elute and end just after the peak returns to baseline. Use narrow time windows to collect multiple fractions across the peak.

  • Post-Isolation Processing:

    • Analyze each collected fraction using the analytical HPLC method (Protocol 1.1 ) to determine its purity.

    • Pool the fractions that meet the required purity specification (e.g., >95%).

    • Remove the HPLC solvents from the pooled solution. Lyophilization (freeze-drying) is the preferred method as it is gentle and avoids thermal degradation of the isolated compound.

    • Weigh the final isolated solid to determine the yield.

Part 4: Characterization of the Isolated Impurity

Once isolated, the impurity must be structurally characterized to confirm its identity as a dimer and to provide a reference standard for routine quality control testing.[13]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise chemical structure and identifying the linkage point between the two Palbociclib monomers. 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be required for full structural assignment.

  • Purity Confirmation: The purity of the isolated material should be confirmed by the analytical HPLC method and potentially by a secondary method (e.g., elemental analysis).

This comprehensive approach, grounded in established chromatographic principles and guided by regulatory expectations, provides a reliable pathway for the isolation and characterization of Palbociclib dimer impurities, contributing to the overall quality and safety of this important therapeutic agent.

References

  • Google Patents. (n.d.). CN111362938A - Palbociclib impurity, preparation method and application thereof.
  • Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study.
  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved February 5, 2026, from [Link]

  • Jordens, F., et al. (2024). Crystal structure of palbociclib form A, C24H29N7O2. Powder Diffraction, 1-6.
  • Veeprho. (n.d.). Palbociclib Impurities and Related Compound. Retrieved February 5, 2026, from [Link]

  • Patsnap. (n.d.). Method for separating and determining palbociclib and impurities thereof. Eureka. Retrieved February 5, 2026, from [Link]

  • Kotanka, R. R., & Nalla, K. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv.
  • Asian Journal of Chemistry. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). Retrieved February 5, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Stress degradation studies of palbociclib. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis and synthesis of the related substances of palbociclib. Retrieved February 5, 2026, from [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved February 5, 2026, from [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved February 5, 2026, from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved February 5, 2026, from [Link]

  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. Retrieved February 5, 2026, from [Link]

  • ChemRxiv. (2020). Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of the clinically used (palbociclib, abemaciclib and...). Retrieved February 5, 2026, from [Link]

  • Manufacturing Chemist. (2016). Impurity isolation and sample purification. Retrieved February 5, 2026, from [Link]

  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved February 5, 2026, from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved February 5, 2026, from [Link]

  • Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. Retrieved February 5, 2026, from [Link]

Sources

Application Note: LC-MS/MS Characterization of Palbociclib Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists characterizing Palbociclib Impurity 10 , specifically identified here as the Bis-BOC Protected Dimeric Impurity (CAS 2206135-30-8).[] This impurity presents unique challenges due to its high molecular weight and hydrophobicity compared to the API.

Methodology for the Detection and Quantitation of High-Molecular Weight Process Impurities in CDK4/6 Inhibitors

Executive Summary

In the synthesis of Palbociclib, a selective CDK4/6 inhibitor, stringent control of process-related impurities is mandated by ICH Q3A/Q3B guidelines.[] Impurity 10 (CAS: 2206135-30-8), chemically identified as a Bis-BOC protected dimeric analog , represents a critical "late-eluting" impurity.[] Its formation is typically associated with uncontrolled stoichiometry during the Buchwald-Hartwig amination or incomplete deprotection steps.[]

This protocol details a validated LC-MS/MS workflow designed to overcome the specific analytical challenges posed by Impurity 10: high hydrophobicity (LogP > 5) , poor solubility in aqueous mobile phases , and potential for carryover .[]

Chemical Context & Analyte Definition

Understanding the physicochemical difference between the API and the impurity is the foundation of this method.[]

FeaturePalbociclib (API) Impurity 10 (Target)
CAS 571190-30-22206135-30-8
Formula C24H29N7O2C41H55N11O5
Mol.[] Weight 447.54 g/mol 781.96 g/mol
Structure Note Pyridopyrimidine core with piperazine side chain.Bis-substituted / Dimeric structure with retained BOC protecting groups.[][2]
Polarity Moderately PolarHighly Hydrophobic (Lipophilic)
MS Ionization [M+H]+ = 448.2[M+H]+ = 782.4
Formation Pathway

Impurity 10 typically arises during the coupling of the pyridopyrimidine core with the pyridine-piperazine moiety.[] If the reactive intermediates are not strictly controlled, or if the tert-butyloxycarbonyl (BOC) protecting groups are not fully removed during the final acid deprotection, this high-molecular-weight species persists.[]

G Intermediates Starting Intermediates (Pyridopyrimidine + Pyridine-Piperazine) Coupling Buchwald-Hartwig Coupling Intermediates->Coupling Deprotection Acid Deprotection (Removal of BOC) Coupling->Deprotection Standard Route Impurity10 Impurity 10 (Bis-BOC / Dimer) MW: 781.9 Coupling->Impurity10 Side Reaction: Over-coupling / Incomplete Deprotection Palbociclib Palbociclib (API) MW: 447.5 Deprotection->Palbociclib Complete Reaction

Figure 1: Formation pathway of Palbociclib and the divergence leading to Impurity 10.[]

Experimental Protocol

Reagents and Standards
  • Reference Standard: Palbociclib Impurity 10 (Purity >95%, Custom Synthesis or Catalog #B2694-338793).[]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[]

  • Additives: Ammonium Formate (10 mM), Formic Acid (FA).[]

  • Diluent: 50:50 ACN:Water (v/v).[] Note: Pure aqueous diluents must be avoided due to the impurity's insolubility.

Liquid Chromatography (LC) Conditions

Rationale: A standard C18 column is used, but the gradient is extended at high organic strength. The high lipophilicity of Impurity 10 means it will elute significantly later than Palbociclib. A "wash" step is critical to prevent ghost peaks in subsequent runs.

  • System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY UPLC).[]

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.[]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~ 3.5).

  • B: Acetonitrile + 0.1% Formic Acid.[3]

Gradient Profile:

Time (min)% Mobile Phase BEventRationale
0.005InitialEquilibration
1.005HoldTrap polar matrix
8.0095RampElute API (approx 4-5 min)
12.00 95 Hold Elute Impurity 10 (Critical Step)
12.105DropReturn to initial
15.005Re-equilReady for next inj.
Mass Spectrometry (MS) Conditions

Rationale: Electrospray Ionization (ESI) in positive mode is ideal for the nitrogen-rich pyridopyrimidine scaffold.[] The source temperature is set higher (500°C) to ensure efficient desolvation of the heavier Impurity 10 droplets.

  • System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[]

  • Source: ESI Positive (H-ESI).

  • Spray Voltage: 3500 V.

  • Sheath Gas: 50 Arb.

  • Aux Gas: 15 Arb.

  • Ion Transfer Tube Temp: 325°C.

  • Vaporizer Temp: 500°C.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
Palbociclib 448.2380.135QuantLoss of piperazine ring
Palbociclib 448.2320.145QualCore fragmentation
Impurity 10 782.4 682.4 25 Quant Loss of BOC (-100 Da)
Impurity 10 782.4 582.4 40 Qual Loss of 2nd BOC

Analytical Workflow & Logic

The following diagram illustrates the decision-making process during the analysis, ensuring data integrity and preventing false negatives due to carryover.

Workflow SamplePrep Sample Preparation Diluent: 50% ACN (Avoid precipitation) Injection UHPLC Injection 2 µL SamplePrep->Injection Separation Gradient Elution Target Impurity 10 at >90% B Injection->Separation MS_Detection MS/MS Detection MRM: 782.4 -> 682.4 Separation->MS_Detection Check Data Review: Is Impurity 10 Peak Shape Tailing? MS_Detection->Check Pass Report Results (Pass/Fail Spec) Check->Pass No Fail Troubleshoot: 1. Check Carryover 2. Increase Wash Step Check->Fail Yes Fail->Separation Re-run

Figure 2: Logical workflow for the analysis and troubleshooting of Impurity 10.

Method Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of the results (E-E-A-T), the protocol includes specific system suitability tests.

System Suitability Criteria
  • Resolution (Rs): Although Impurity 10 elutes far from Palbociclib, it must be resolved from other late-eluting dimers. Target Rs > 2.0.

  • Carryover Check: Inject a blank immediately after the highest standard (e.g., 500 ng/mL). Impurity 10 area in blank must be < 20% of the LLOQ area. Why? Large hydrophobic molecules stick to injector needles and rotor seals.[]

  • Sensitivity (S/N): The Signal-to-Noise ratio for the 1.0 ng/mL standard must be > 10.

Troubleshooting "Ghost Peaks"

If Impurity 10 appears in blank injections:

  • Cause: Adsorption to the LC tubing.

  • Fix: Switch needle wash solvent to 100% Isopropanol (IPA) or MeOH:Toluene (50:50) .[] The strong non-polar solvent is required to strip the impurity from the system surfaces.

Fragmentation Interpretation

The choice of MRM transitions is based on the structural lability of the BOC group.[]

  • Transition 782.4 -> 682.4: Represents the cleavage of one tert-butyl carbamate group.[] This is a low-energy pathway, providing high sensitivity.[]

  • Transition 782.4 -> 582.4: Represents the loss of the second BOC group.[] This confirms the "Bis-BOC" identity of the impurity, distinguishing it from other potential isobaric dimers.[]

References

  • U.S. Food and Drug Administration (FDA). NDA 207103: Ibrance (palbociclib) Chemistry Review.[][4] Retrieved from [Link]

  • Srikanth, D., et al. (2021).[][5] Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Pharmaffiliates. Palbociclib Reference Standards and Impurities. Retrieved from [Link][]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5330286, Palbociclib. Retrieved from [Link][]

Sources

Application Note: Chromatographic Separation of Palbociclib and Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the process development and quality control of Palbociclib (Ibrance®). It addresses the specific challenge of resolving the Active Pharmaceutical Ingredient (API) from its structurally complex, hydrophobic process-related Impurity 10 .

Executive Summary

The synthesis of Palbociclib, a selective CDK4/6 inhibitor, involves complex coupling reactions that can yield high-molecular-weight byproducts. Impurity 10 , identified in various synthesis pathways as a bis-coupled or dimerized analog (often retaining Boc-protecting groups), presents a unique separation challenge. Unlike polar oxidative degradants (e.g., N-oxides), Impurity 10 is significantly more hydrophobic than the API.

This protocol details a Gradient Reverse-Phase HPLC (RP-HPLC) method designed to:

  • Retain and separate the moderately basic Palbociclib peak.

  • Elute the highly retained, hydrophobic Impurity 10 within a reasonable runtime.

  • Maintain excellent peak symmetry using ion-pairing reagents.

Chemical Context & Separation Strategy

The Analytes
  • Palbociclib (API):

    • Nature: Basic drug (pKa ~7.4 piperazine, ~3.9 pyridine).

    • Polarity: Moderately polar.

    • Solubility: pH-dependent; soluble in acidic media.

  • Impurity 10 (Target Impurity):

    • Identity: Based on synthesis profiles, Impurity 10 is characterized as the Bis-coupled adduct or Boc-protected dimer (e.g., di-tert-butyl 4,4'-...bis(piperazine-1-carboxylate) derivatives).

    • Molecular Weight: ~782 Da (vs. 447 Da for Palbociclib).[1]

    • Chromatographic Behavior: Highly hydrophobic due to the "double" core structure and potential presence of lipophilic tert-butyl carbamate (Boc) groups. It acts as a "late-eluter."

The Challenge: The "General Elution Problem"

Standard isocratic methods optimized for Palbociclib (k' ~ 2-5) will result in Impurity 10 eluting extremely late (k' > 20) with broad, undetectable peaks. Conversely, high-organic methods will elute Impurity 10 sharply but cause Palbociclib to elute in the void volume.

Solution: A wide-range Linear Gradient with Acidic Mobile Phase .[2]

  • Acidic Modifier (TFA/Perchloric Acid): Protonates the basic nitrogens on both molecules, preventing silanol interactions (tailing) and improving solubility.

  • Gradient Ramp: Starts at low organic % to retain Palbociclib, then ramps to 90% organic to "wash" Impurity 10 off the column.

Visualizing the Separation Logic

The following diagram illustrates the mechanistic interaction between the analytes and the C18 stationary phase.

SeparationMechanism cluster_Interaction Hydrophobic Interaction Strength Sample Crude Sample (Palbociclib + Impurity 10) Column Stationary Phase (C18 Alkyl Chains) Sample->Column Injection Palbo_Int Palbociclib (Moderate Interaction) Elutes: 8-12 min Column->Palbo_Int Initial Gradient (10-40% B) Imp10_Int Impurity 10 (Strong Interaction) (Bulky/Hydrophobic) Elutes: 25-30 min Column->Imp10_Int High Organic (40-90% B) Detector UV Detector (254 nm) Palbo_Int->Detector Imp10_Int->Detector

Caption: Separation logic showing the differential elution driven by the hydrophobic disparity between the API and the Dimer/Bis-Impurity.

Detailed Experimental Protocol

Instrumentation & Materials
  • System: UHPLC or HPLC system (Agilent 1290/Waters H-Class equivalent) with binary pump and DAD.

  • Column: InertSustain Swift C18 or Waters XSelect CSH C18 .

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 5 µm).

    • Why: High carbon load for retention; charged surface hybrid (CSH) or end-capping prevents basic peak tailing.

  • Reagents: HPLC Grade Acetonitrile (ACN), Trifluoroacetic Acid (TFA) or Perchloric Acid (HClO4), Milli-Q Water.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v).

    • Preparation: Add 1.0 mL TFA to 1000 mL water. Mix and degas.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v).

    • Note: TFA is preferred over Formic Acid here because the ion-pairing effect of trifluoroacetate improves the peak shape of the bulky Impurity 10.

Instrument Settings
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical for reproducibility)
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (Primary) and 360 nm (Secondary)
Run Time 45 Minutes
Gradient Program

This gradient is designed to separate early eluting polar impurities (like N-oxides) first, then Palbociclib, and finally ramp aggressively to elute Impurity 10.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration
2.0 955Isocratic Hold (Polar Imps)
25.0 4060Linear Ramp (Elutes Palbociclib)
35.0 1090High Organic Wash (Elutes Impurity 10)
40.0 1090Hold to clear column
40.1 955Return to Initial
45.0 955Re-equilibration

Method Validation & System Suitability

To ensure the trustworthiness of this protocol, the following System Suitability Criteria (SST) must be met before analyzing unknown samples.

Preparation of Standards
  • Stock Solution: Dissolve Palbociclib Reference Standard (1.0 mg/mL) in Methanol.

  • Impurity Stock: Dissolve Impurity 10 (1.0 mg/mL) in 100% Acetonitrile (Crucial: It may not dissolve well in methanol/water).

  • SST Mix: Spike Palbociclib stock with Impurity 10 to a concentration of 0.5% relative to API.

Acceptance Criteria
  • Resolution (Rs): > 2.0 between Palbociclib and any adjacent peak.

  • Tailing Factor (T): NMT 1.5 for Palbociclib; NMT 2.0 for Impurity 10.

  • Retention Time (RT):

    • Palbociclib: ~12-15 min.

    • Impurity 10: ~32-36 min (Relative Retention Time ~ 2.5).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Impurity 10 Peak Missing Impurity precipitated or retained permanently.Ensure diluent contains at least 50% ACN. Extend the 90% B hold time.
Broad/Tailing Peaks Silanol interactions.Switch to a "CSH" (Charged Surface Hybrid) column or increase TFA to 0.1% + 20mM Ammonium Acetate.
Baseline Drift TFA UV absorption.Use a reference wavelength (e.g., 450 nm) or switch to Phosphoric Acid buffer (if not using MS).
Ghost Peaks Carryover of Impurity 10 from previous run.Add a needle wash step with 100% ACN or MeOH.

Workflow Diagram

Workflow cluster_Analysis Data Analysis Start Start: Sample Prep Dissolve Dissolve Sample (Diluent: 50:50 ACN:Water) Start->Dissolve Filter Filter (0.22 µm PTFE) Remove Particulates Dissolve->Filter Inject Inject into HPLC (Gradient Method) Filter->Inject CheckRT Check RT of Palbociclib (~14 min) Inject->CheckRT CheckImp Quantify Impurity 10 (RRT ~2.5) CheckRT->CheckImp Report Generate Report (% Area Normalization) CheckImp->Report

Caption: Step-by-step analytical workflow from sample preparation to final reporting.

References

  • Context: Identification of Impurity 10 as the bis-substituted/dimer species (MW 781.94).
  • Venkata Sai Life Sciences. (n.d.). Palbociclib Impurities Standards. Retrieved from [Link]

    • Context: Confirmation of Impurity 10 nomenclature and molecular formula (C41H55N11O5).[1]

  • Musuku, R., et al. (2021). "Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study.

    • Context: Baseline method conditions for Palbociclib separation using C18 columns and acidic mobile phases.[2][3][4]

  • Pfizer Inc. (2015). Ibrance (Palbociclib) Prescribing Information & Chemistry Review. FDA NDA 207103.

Sources

using Palbociclib Impurity 10 as a system suitability standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Palbociclib Impurity 10 as a System Suitability Standard in HPLC/UPLC Protocols

Abstract

This application note details a robust protocol for utilizing Palbociclib Impurity 10 (CAS: 2206135-30-8) as a critical System Suitability Standard (SSS) in the quality control of Palbociclib API and drug products. Unlike common degradation products, Impurity 10 represents a complex, bis-substituted process impurity. Its structural bulk and hydrophobicity make it a definitive marker for evaluating column selectivity, gradient accuracy, and resolution performance at the high-organic end of the chromatogram.

Introduction & Scientific Rationale

Palbociclib (PD-0332991) is a selective CDK4/6 inhibitor used in the treatment of HR-positive, HER2-negative breast cancer.[][2] The synthesis of Palbociclib involves complex Buchwald-Hartwig aminations and deprotection steps. A critical challenge in the analytical method development is distinguishing the active pharmaceutical ingredient (API) from structurally similar "over-reaction" byproducts.

Impurity 10 is identified as the Bis-substituted Dimer (specifically, di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate)).

Why Impurity 10? The "Stress Test" for Chromatography
  • Structural Complexity: Unlike simple oxidative degradants (e.g., N-oxides), Impurity 10 arises when the side-chain coupling occurs at both the C2 and C6 positions of the pyrimidine core, or via similar bis-alkylation mechanisms.

  • Hydrophobic Challenge: The presence of two piperazine-pyridine chains (often retaining BOC protecting groups in certain synthesis intermediates) renders this molecule significantly more hydrophobic than Palbociclib.

  • Gradient Validation: Because it elutes late in reverse-phase chromatography, it serves as a sentinel for gradient slope accuracy and column re-equilibration efficiency . If your gradient is drifting, Impurity 10’s retention time will shift disproportionately compared to the main peak.

Chemical Characterization

PropertyDetail
Common Name Palbociclib Impurity 10
CAS Number 2206135-30-8
Molecular Formula C₄₁H₅₅N₁₁O₅
Molecular Weight ~781.94 g/mol
Nature Process-Related Impurity (Bis-substituted / Over-reaction product)
Solubility Soluble in DMSO; Sparingly soluble in Methanol/Water mixtures

Experimental Protocol

Reagents & Equipment
  • Instrument: UHPLC or HPLC system (Agilent 1290 / Waters Acquity H-Class) equipped with a PDA/DAD detector.

  • Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Ammonium Acetate (or Perchloric Acid for low pH methods).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[3]

  • Column Temp: 30°C

  • Detection: UV @ 266 nm (Primary), 230 nm (Secondary for impurity profiling)

  • Injection Volume: 10 µL

Mobile Phase Strategy:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5)

  • Mobile Phase B: Acetonitrile (100%)

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 90 10 Initial Equilibration
5.0 90 10 Isocratic Hold (Polar Impurities)
25.0 40 60 Linear Gradient (Main Peak Elution)
35.0 10 90 Elution of Impurity 10
40.0 10 90 Wash
40.1 90 10 Re-equilibration

| 45.0 | 90 | 10 | End |

Standard Preparation (System Suitability Solution)

Step 1: Stock Preparation

  • Palbociclib Stock: Dissolve 25 mg Palbociclib Reference Standard in 25 mL Diluent (50:50 ACN:Water). Conc: 1000 µg/mL.

  • Impurity 10 Stock: Dissolve 5 mg Impurity 10 in 50 mL Diluent. Sonication may be required due to high MW. Conc: 100 µg/mL.

Step 2: System Suitability Solution (SSS)

  • Transfer 1.0 mL of Palbociclib Stock into a 10 mL volumetric flask.

  • Spike with 0.5 mL of Impurity 10 Stock.

  • Dilute to volume with Diluent.

    • Final Conc: Palbociclib (100 µg/mL) + Impurity 10 (5 µg/mL).

    • Target: Impurity 10 at ~5% of main peak height for clear visibility and resolution calculation.

System Suitability Criteria (Acceptance Limits)

To validate the system before running samples, the following criteria must be met using the SSS prepared above:

ParameterAcceptance CriterionScientific Justification
Resolution (Rs) > 5.0 (between Palbociclib & Impurity 10)Impurity 10 is a late eluter. High resolution confirms the gradient slope is sufficient to elute hydrophobic species.
Tailing Factor (T) < 1.5 (for Impurity 10)Large molecules like Impurity 10 are prone to secondary interactions (silanol effects). Tailing > 1.5 indicates column aging.
Retention Time (RT) ± 0.5 min (vs. Reference)Verifies pump flow consistency and gradient mixing accuracy.
Signal-to-Noise (S/N) > 50 (for Impurity 10)Ensures sensitivity is sufficient to detect impurities at the reporting threshold (0.05%).

Visualizing the Logic

Diagram 1: The Origin of Impurity 10 (Mechanistic Insight)

This diagram illustrates how Impurity 10 is likely formed during the synthesis process, distinguishing it from standard degradants.

G Start Pyrimidine Core (Dihalogenated Precursor) PalboPath Controlled Coupling (C2 Position Only) Start->PalboPath ImpurityPath Uncontrolled Coupling (C2 & C6 Positions) Start->ImpurityPath Excess Reagent/Temp SideChain Aminopyridine-Piperazine Side Chain (BOC Protected) SideChain->PalboPath SideChain->ImpurityPath x2 Equivalents Palbociclib Palbociclib (Mono-substituted) PalboPath->Palbociclib Impurity10 Impurity 10 (Bis-substituted Dimer) ImpurityPath->Impurity10

Caption: Mechanistic pathway showing the formation of Impurity 10 via bis-substitution, contrasting with the mono-substitution of the active drug.

Diagram 2: Analytical Workflow for System Suitability

SST_Workflow Prep Prepare SSS (Palbociclib + Imp 10) Equilibrate Equilibrate Column (90:10 Buffer:ACN) Prep->Equilibrate Inject Inject 10 µL SSS Equilibrate->Inject Decision Check Impurity 10 Retention Time (RT) Inject->Decision Pass RT Stable & Tailing < 1.5 (Proceed to Samples) Decision->Pass Within Limits Fail RT Shift or Tailing > 1.5 (Fail) Decision->Fail Out of Limits Troubleshoot Troubleshoot: 1. Check Gradient Mixer 2. Clean/Replace Column Fail->Troubleshoot

Caption: Step-by-step decision tree for validating the HPLC system using the Impurity 10 standard.

Troubleshooting & Causality

  • Issue: Impurity 10 elutes too late or not at all.

    • Causality: Impurity 10 is highly hydrophobic. If the gradient does not reach a sufficiently high percentage of Organic Modifier (ACN > 80%) or if the "Hold" time at high organic is too short, the impurity will remain on the column.

    • Solution: Extend the gradient ramp to 95% B or increase the hold time at the end of the run.

  • Issue: Broad peak shape for Impurity 10.

    • Causality: Large molecules have slower mass transfer kinetics.

    • Solution: Increase column temperature to 40°C to improve mass transfer, or switch to a Core-Shell (Fused-Core) column technology for sharper peaks.

References

  • Srikanth, D., et al. (2021).[4] Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • PubChem. (2025). Palbociclib Impurity D and Related Compounds. National Library of Medicine. Retrieved from [Link]

  • Venkateshwarlu, P., & Patel, M. M. (2021).[5] Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Application Note: Unambiguous Structural Confirmation of Palbociclib Impurity 10 using Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palbociclib, marketed as Ibrance®, is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] The manufacturing process and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which must be rigorously identified and controlled to ensure the safety and efficacy of the final drug product.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines for the reporting, identification, and qualification of impurities.

This application note provides a detailed protocol and data analysis workflow for the structural confirmation of a known process-related impurity, Palbociclib Impurity 10. The structure of this impurity has been identified as a dimeric species: di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate) , with CAS number 2206135-30-8.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities.[3] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously determine the chemical structure and connectivity of atoms within a molecule. This note will guide researchers and drug development professionals through the necessary steps for sample preparation, data acquisition, and spectral interpretation to confirm the identity of Palbociclib Impurity 10.

Methodology: A Logic-Driven Approach

The structural confirmation of Palbociclib Impurity 10 relies on a comparative analysis of its NMR spectra with that of the parent Palbociclib molecule. The key differences in their structures are expected to manifest in predictable changes in the NMR data.

Experimental Workflow

The overall workflow for the structural confirmation is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Confirmation prep_impurity Dissolve Impurity 10 in DMSO-d6 acq_1d 1D NMR (¹H, ¹³C, DEPT-135) prep_impurity->acq_1d prep_palbociclib Dissolve Palbociclib in DMSO-d6 prep_palbociclib->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d assign_palbociclib Assign Palbociclib Spectra acq_2d->assign_palbociclib assign_impurity Assign Impurity 10 Spectra acq_2d->assign_impurity compare Comparative Analysis of Spectra assign_palbociclib->compare assign_impurity->compare confirm Structural Confirmation of Impurity 10 compare->confirm

Caption: Workflow for NMR-based structural confirmation.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of Palbociclib and Palbociclib Impurity 10 reference standards into separate, clean, and dry 5 mm NMR tubes.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to each NMR tube. DMSO-d6 is chosen for its excellent solvating power for a wide range of organic molecules.

  • Dissolution: Gently vortex each tube to ensure complete dissolution of the sample. If necessary, sonicate for a few minutes. A clear, homogeneous solution is crucial for acquiring high-quality NMR spectra.

  • Finalization: Cap the NMR tubes securely and label them appropriately.

Protocol 2: NMR Data Acquisition
  • Instrumentation: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • 1D Spectra:

    • ¹H NMR: Acquire a proton NMR spectrum for each sample. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum for each sample using proton decoupling.

    • DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of the molecular fragments.[5]

Data Analysis and Interpretation

Disclaimer: The following NMR data is illustrative and based on the known structures of Palbociclib and Impurity 10 to demonstrate the principles of spectral analysis. Actual chemical shifts may vary based on experimental conditions.

Palbociclib: Reference Spectra Analysis

The structure of Palbociclib is presented below with provisional numbering for NMR assignment discussion.

Table 1: Illustrative ¹H and ¹³C NMR Data for Palbociclib in DMSO-d6

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
1-197.0
22.55, s31.5
3-160.5
4a-115.0
58.90, s155.0
6-158.2
72.45, s15.0
8-108.0
9a-159.0
105.90, m55.0
11, 152.10, m32.0
12, 141.80, m26.0
131.65, m26.0
16-NH9.50, s-
2'8.30, d, 2.5154.5
3'7.90, dd, 9.0, 2.5142.0
5'8.10, d, 9.0106.0
6'-148.0
2'', 6''3.10, t, 5.048.0
3'', 5''2.90, t, 5.045.0
4''-NH3.50, br s-
Palbociclib Impurity 10: Structural Elucidation

The dimeric structure of Impurity 10 presents a more complex, yet interpretable, NMR spectrum. Key expected differences from the Palbociclib spectrum include:

  • Absence of Acetyl Group Signals: The signals corresponding to the acetyl group (protons at ~2.55 ppm and carbons at ~197.0 and ~31.5 ppm) in Palbociclib will be absent.

  • Appearance of a Second Pyridyl-Piperazine Moiety: New sets of aromatic and piperazine signals will appear, corresponding to the second substituted pyridine ring.

  • Changes in the Pyrido[2,3-d]pyrimidin-7-one Core: The chemical shifts of the protons and carbons in the core structure, particularly around the point of substitution at position 6, will be altered.

Table 2: Expected Illustrative ¹H and ¹³C NMR Data for Palbociclib Impurity 10 in DMSO-d6

Position¹H Chemical Shift (ppm), Multiplicity¹³C Chemical Shift (ppm)
Core Structure
5-H8.85, s154.8
7-CH₃2.40, s14.8
10-CH (Cyclopentyl)5.85, m54.5
Cyclopentyl CH₂1.60-2.15, m25.8, 31.8
First Pyridyl-Piperazine
2'-H8.25, d154.2
3'-H7.85, dd141.5
5'-H8.05, d106.2
2'', 6''-H (Boc-Pip)3.55, t47.5
3'', 5''-H (Boc-Pip)3.15, t43.0
Boc C(CH₃)₃1.45, s28.5
Boc C=O-154.0
Second Pyridyl-Piperazine
2'''-H8.40, d155.0
3'''-H8.00, dd143.0
5'''-H8.20, d107.0
2'''', 6''''-H (Boc-Pip)3.60, t47.8
3'''', 5''''-H (Boc-Pip)3.20, t43.5
Boc C(CH₃)₃1.46, s28.5
Boc C=O-154.1
2D NMR Analysis for Connectivity Confirmation

The proposed structure of Impurity 10 can be definitively confirmed by analyzing the correlations in the 2D NMR spectra.

HMBC_Correlations cluster_core Pyrido[2,3-d]pyrimidin-7-one Core cluster_pyridyl Second Pyridyl Ring C6 C6 NH_6 NH at C6 C2_pyridyl C2' NH_6->C2_pyridyl ³JCH C5_H H at C5 C5_H->C6 ³JCH H5_pyridyl H5' H5_pyridyl->C6 ⁴JCH (possible)

Caption: Key expected HMBC correlations for Impurity 10.

  • COSY: Will confirm the coupling between adjacent protons on the cyclopentyl and pyridine rings.

  • HSQC: Will map each proton to its directly attached carbon, confirming the assignments in Table 2.

  • HMBC: This is the most critical experiment for confirming the overall structure. Key expected long-range correlations include:

    • A correlation between the NH proton at position 6 of the core and C2' of the second pyridine ring, confirming the linkage.

    • Correlations from the protons on the second pyridine ring to the carbons of the attached Boc-piperazine group.

    • Correlations from the Boc-methyl protons to the Boc-carbonyl carbon and the quaternary carbon of the tert-butyl group.

Conclusion

The comprehensive analysis of 1D and 2D NMR data provides an unambiguous method for the structural confirmation of Palbociclib Impurity 10. By comparing the spectra of the impurity with that of the parent drug, Palbociclib, and by meticulously analyzing the through-bond correlations provided by COSY, HSQC, and HMBC experiments, the dimeric structure can be definitively established. This detailed analytical approach is essential for meeting the stringent regulatory requirements for impurity characterization in the pharmaceutical industry, ensuring the quality and safety of Palbociclib drug products.

References

  • U.S. Food and Drug Administration. (2014). NDA 207103Orig1s000 Review. Retrieved February 5, 2026, from [Link]

  • Asian Journal of Chemistry. (2022). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Retrieved February 5, 2026, from [Link]

  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved February 5, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved February 5, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 5, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
  • PubChem. (n.d.). Palbociclib. Retrieved February 5, 2026, from [Link]

  • Pfizer. (n.d.). PALBOCICLIB IBRANCE®. Retrieved February 5, 2026, from [Link]

  • Drugs.com. (2024, August 10). Palbociclib Monograph for Professionals. Retrieved February 5, 2026, from [Link]

  • Journal of AOAC INTERNATIONAL. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Retrieved February 5, 2026, from [Link]

  • Nanomaterials. (2022). Palbociclib-derived multifunctional molecules for lysosomal targeting and diagnostic-therapeutic integration. Retrieved February 5, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved February 5, 2026, from [Link]

Sources

Application Note: A Robust Reverse-Phase HPLC Method for the Analysis of Palbociclib and the Elucidation of Impurity 10 Retention Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the separation and analysis of Palbociclib and its process-related impurities, with a specific focus on elucidating the retention time characteristics of Palbociclib Impurity 10 using reverse-phase high-performance liquid chromatography (RP-HPLC). Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, is a critical therapeutic agent in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1] The stringent control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy.[2] This document outlines a scientifically grounded, robust HPLC method, explains the underlying chromatographic principles governing the separation, and offers insights into method validation and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling for Palbociclib

Palbociclib (IUPAC name: 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one) is a cornerstone in modern oncology.[3] The manufacturing process of Palbociclib, like any complex organic synthesis, can result in the formation of process-related impurities and degradation products.[2] These impurities, even in trace amounts, can potentially impact the drug's safety, efficacy, and stability. Regulatory bodies worldwide, therefore, mandate rigorous analytical characterization and control of these impurities.

This application note specifically addresses the chromatographic behavior of Palbociclib Impurity 10. A thorough understanding of its retention characteristics is essential for developing effective analytical methods for routine quality control and stability studies.

Understanding the Analyte: A Structural Comparison of Palbociclib and Impurity 10

The retention behavior of a molecule in reverse-phase HPLC is primarily dictated by its polarity and molecular weight. A comparative analysis of the structures of Palbociclib and Impurity 10 provides a clear rationale for their differential retention.

  • Palbociclib:

    • Molecular Formula: C₂₄H₂₉N₇O₂[4]

    • Molecular Weight: 447.54 g/mol [4]

    • Structure: Possesses a moderately polar heterocyclic core with a piperazine moiety, making it amenable to reverse-phase chromatography.

  • Palbociclib Impurity 10:

    • Molecular Formula: C₄₁H₅₅N₁₁O₅[]

    • Molecular Weight: 781.94 g/mol []

    • IUPAC Name: di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate)

    • Structural Features: Impurity 10 is a significantly larger molecule, appearing to be a dimeric derivative of a Palbociclib-related structure. Crucially, it contains two tert-butoxycarbonyl (Boc) protecting groups. These Boc groups are bulky and significantly increase the hydrophobicity (non-polarity) of the molecule.

Prediction of Retention Behavior:

In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds interact more strongly with the stationary phase and thus are retained longer. Given the substantially larger size and the presence of the hydrophobic Boc groups, Palbociclib Impurity 10 is predicted to have a significantly longer retention time than the parent Palbociclib molecule under typical reverse-phase conditions.

The Chromatographic Rationale: Designing a Separation Method

The chosen HPLC method is designed to provide optimal resolution between Palbociclib and its potential impurities, including the less polar Impurity 10.

G cluster_0 Principle of Separation cluster_1 Analyte-Phase Interaction Analyte_Mixture Analyte Mixture (Palbociclib & Impurities) HPLC_Column Non-Polar Stationary Phase (C18) Analyte_Mixture->HPLC_Column Introduction Detector UV Detector HPLC_Column->Detector Separated Analytes Mobile_Phase Polar Mobile Phase Mobile_Phase->HPLC_Column Elution Polar_Analyte More Polar (e.g., Early Eluting Impurities) Polar_Analyte->Mobile_Phase Higher Affinity Less_Polar_Analyte Less Polar (Palbociclib, Impurity 10) Less_Polar_Analyte->HPLC_Column Higher Affinity

Caption: Principle of Reverse-Phase HPLC Separation.

Optimized HPLC Method Parameters

This method utilizes a gradient elution to ensure the timely elution of both more polar and less polar impurities, providing a good peak shape and resolution.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining Palbociclib and its impurities. The column dimensions and particle size offer a good balance between efficiency and backpressure.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of basic compounds like Palbociclib and its impurities. It also maintains a low pH, which can enhance retention for certain analytes.[1]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC with good UV transparency and low viscosity.
Gradient Program Time (min)% B
030
2570
3070
3230
4030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.[7]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 230 nmThis wavelength provides good sensitivity for Palbociclib and its related impurities.[7]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Step-by-Step Experimental Protocol

This protocol provides a detailed workflow for the analysis of Palbociclib and the identification of Impurity 10.

G start Start prep_mobile_phase 1. Mobile Phase Preparation start->prep_mobile_phase prep_standard 2. Standard Solution Preparation prep_mobile_phase->prep_standard prep_sample 3. Sample Solution Preparation prep_standard->prep_sample hplc_setup 4. HPLC System Setup & Equilibration prep_sample->hplc_setup inject_standard 5. Inject Standard & Verify System Suitability hplc_setup->inject_standard inject_sample 6. Inject Sample inject_standard->inject_sample data_analysis 7. Data Analysis & Impurity Identification inject_sample->data_analysis end End data_analysis->end

Caption: HPLC Analysis Workflow.

Reagents and Materials
  • Palbociclib Reference Standard

  • Palbociclib Impurity 10 Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Volumetric flasks and pipettes

  • 0.45 µm membrane filters

Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix well and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Palbociclib reference standard into a 100 mL volumetric flask.

    • Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v) and make up to volume. This will be the stock solution.

    • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Prepare the sample containing Palbociclib API or formulation to a similar concentration as the standard solution using the same diluent.

    • Filter the final solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in Table 3.1.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no carryover or system contamination.

    • Inject the standard solution and then the sample solution.

  • Data Analysis and Interpretation:

    • Identify the Palbociclib peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Based on the structural analysis, the peak for Palbociclib Impurity 10 will have a significantly longer retention time than the main Palbociclib peak.

    • Quantify the impurities using appropriate methods (e.g., area normalization or against a reference standard if available).

Method Validation and Trustworthiness

For this method to be considered trustworthy and reliable for routine use, it must undergo validation in accordance with ICH guidelines (Q2(R1)).[8]

Key Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the good resolution between Palbociclib and its impurities. Forced degradation studies can further confirm specificity.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Fluctuating Retention Times - Inconsistent mobile phase composition- Temperature fluctuations- Column degradation- Prepare fresh mobile phase daily- Use a column oven- Replace the column if performance deteriorates
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Silanol interactions- Reduce sample concentration- Ensure TFA is present in the mobile phase- Use an end-capped column
Extraneous Peaks - Sample contamination- Carryover from previous injection- Mobile phase contamination- Use clean glassware and high-purity solvents- Implement a robust needle wash method- Filter mobile phases

Conclusion

This application note presents a robust and reliable reverse-phase HPLC method for the analysis of Palbociclib and its impurities. By understanding the chemical structures of Palbociclib and Impurity 10, we can confidently predict that Impurity 10, being a larger and more hydrophobic molecule, will exhibit a significantly longer retention time. The provided protocol, grounded in established chromatographic principles, offers a solid foundation for researchers and quality control analysts. Adherence to rigorous method validation ensures the integrity and trustworthiness of the analytical data, which is crucial for guaranteeing the quality and safety of Palbociclib.

References

  • ChEMBL. Compound: PALBOCICLIB (CHEMBL189963). [Online] Available at: [Link]

  • Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study.
  • Google Patents. CN105524059A - Palbociclib impurity preparation method.
  • SynThink. Palbociclib EP Impurities & USP Related Compounds. [Online] Available at: [Link]

  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. [Online] Available at: [Link]

  • Journal of AOAC INTERNATIONAL. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. [Online] Available at: [Link]

  • PubChem. Palbociclib. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. NDA 207103 CMC Review. [Online] Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Online] Available at: [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Online] Available at: [Link]

  • Wikipedia. Palbociclib. [Online] Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Online] Available at: [Link]

  • ResearchGate. New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). [Online] Available at: [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]

  • ResearchGate. Understanding the Retention Mechanism in Reversed-Phase Liquid Chromatography: Insights from Molecular Simulation. [Online] Available at: [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Online] Available at: [Link]

Sources

quantification of N-Boc dimer impurity in Palbociclib API

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of N-Boc Dimer Impurities in Palbociclib API via UHPLC-MS/MS

Executive Summary & Scientific Context

The synthesis of Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, involves complex coupling steps that generate structurally similar process-related impurities. Among these, the N-Boc Dimer (often referred to in process chemistry as the "coupled dimer" or "homodimer of the N-Boc intermediate") represents a critical quality attribute.

This impurity typically arises during the Grignard-mediated SNAr coupling of the chloropyrimidine core with the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate side chain. Under strong basic conditions (e.g., LiHMDS or Grignard reagents), deprotonation of the C5-methyl group on the pyridopyrimidine scaffold can induce a 1,6-addition to another molecule of the N-Boc intermediate, forming a high-molecular-weight dimer (approx. MW 1000–1200 Da, depending on exact protecting group status).

Why this matters:

  • Hydrophobicity: The N-Boc dimer is highly lipophilic, often co-eluting with the API in standard low-organic wash cycles or eluting as a broad peak in isocratic methods.

  • Regulatory Scrutiny: As a high-molecular-weight conjugate, it poses unknown toxicological risks and must be controlled below ICH Q3A/B thresholds (typically <0.15% or <1000 ppm depending on dose).

  • Detection Challenge: UV detection is often insufficient due to low molar absorptivity relative to its mass; Mass Spectrometry (MS) is required for specific quantification at trace levels.

Mechanism of Formation

Understanding the chemistry is prerequisite to developing the separation. The dimer forms when the reaction conditions are too basic or temperature control fails during the coupling step.

Palbociclib_Dimer_Formation Reactant_A Chloropyrimidine Core (Electrophile) Intermediate N-Boc Palbociclib (Target Intermediate) Reactant_A->Intermediate SNAr Coupling Reactant_B N-Boc-Aminopyridine (Nucleophile) Reactant_B->Intermediate Side_Reaction Deprotonation of C5-Methyl Group (Base-Catalyzed) Intermediate->Side_Reaction Excess Base / Heat Dimer N-Boc Dimer Impurity (High MW / Lipophilic) Intermediate->Dimer Self-Association Side_Reaction->Dimer 1,6-Addition to Second Molecule

Figure 1: Mechanistic pathway of N-Boc Dimer formation during the Palbociclib synthetic route. The impurity arises from the self-reaction of the N-Boc intermediate under basic conditions.

Analytical Method Protocol: UHPLC-MS/MS

This protocol utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Triple Quadrupole Mass Spectrometry (QqQ) in Multiple Reaction Monitoring (MRM) mode. This setup ensures specificity (distinguishing the dimer from the API) and sensitivity (LOD < 10 ng/mL).

Reagents and Materials[1][2]
  • Reference Standard: N-Boc Palbociclib Dimer (Custom synthesized or isolated from mother liquor).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Formate (10 mM) + Formic Acid (0.1%).

Chromatographic Conditions

The high lipophilicity of the N-Boc dimer requires a strong organic wash to elute it from the column. Standard isocratic methods used for Palbociclib assay will likely retain this impurity indefinitely, leading to ghost peaks in subsequent runs.

ParameterSpecificationRationale
System Agilent 1290 Infinity II or Waters ACQUITY UPLC H-ClassLow dispersion volume required for sharp peaks.
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Hybrid particle technology withstands high pH (if needed) and provides excellent peak shape for basic amines.
Column Temp 40°CImproves mass transfer and reduces backpressure.
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI) efficiency.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Buffering prevents peak tailing of the piperazine moiety.
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)MeOH added to improve solubility of the dimer; ACN provides elution strength.
Injection Vol 2.0 µLLow volume to prevent solvent effects on early eluters.

Gradient Program:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 2.0 min: 90% A / 10% B (Load API)

  • 8.0 min: 5% A / 95% B (Elute Dimer - Critical Step )

  • 10.0 min: 5% A / 95% B (Hold)

  • 10.1 min: 90% A / 10% B (Re-equilibrate)

  • 13.0 min: End

Mass Spectrometry Parameters (ESI+)

The dimer is detected in positive ion mode. Due to the presence of two piperazine amines, it forms doubly charged ions


 readily, which are often more stable and abundant than the singly charged species for high MW compounds.
  • Source: Electrospray Ionization (ESI) Positive[1]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Desolvation Gas: 1000 L/hr (N2)

MRM Transitions (Indicative - Must be optimized per instrument):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Palbociclib (API) 448.2

380.13025Quant
N-Boc Intermediate 548.3

448.23520Monitor
N-Boc Dimer 547.8

448.24035Quant
N-Boc Dimer 1094.6

548.35045Qual

Note: The dimer MW is approx 1094 (if simple dimerization) or 1174 (if complex adduct). The


 transition is usually preferred for sensitivity.

Experimental Workflow & Validation Strategy

To ensure data integrity, the following workflow employs a "bracketed calibration" approach to account for potential drift in MS response.

Analytical_Workflow Sample_Prep Sample Preparation Dissolve 10 mg API in 10 mL MeOH (Avoid 100% Water - Dimer precipitates) System_Suitability System Suitability (SST) Inject Std (100 ng/mL) Check S/N > 10, RSD < 5% Sample_Prep->System_Suitability Analysis UPLC-MS/MS Analysis Bracketed: Std - Sample - Std System_Suitability->Analysis Pass Data_Processing Data Processing Integrate MRM 547.8 -> 448.2 Calculate ppm vs API Analysis->Data_Processing

Figure 2: Analytical workflow for the quantification of N-Boc Dimer. Note the critical use of Methanol in sample preparation to ensure solubility of the lipophilic dimer.

Validation Parameters (ICH Q2(R1))
  • Specificity: Inject a "spiked" sample containing Palbociclib API + N-Boc Dimer. The gradient must resolve the API (RT ~4 min) from the Dimer (RT ~8.5 min). Ensure no crosstalk in the MRM channels.

  • Linearity: Prepare calibration standards for the Dimer from 1.0 ng/mL to 500 ng/mL (covering the 0.05% limit).

    
     must be 
    
    
    
    .[2]
  • LOD/LOQ:

    • LOD: Concentration giving Signal-to-Noise (S/N) ratio of 3:1.

    • LOQ: Concentration giving S/N ratio of 10:1 (Target: < 0.05 ppm relative to API).

  • Recovery (Accuracy): Spike Palbociclib API with known amounts of Dimer (at 50%, 100%, and 150% of the specification limit). Recovery should be 85–115%.

Troubleshooting & Expert Tips

  • Carryover: The N-Boc dimer is "sticky." If you observe carryover in blank injections, switch the needle wash solvent to Acetonitrile:Isopropanol:Formic Acid (40:50:10) .

  • Solubility: Do not attempt to dissolve the API in 100% aqueous buffer. The dimer will crash out or stick to the vial walls. Use at least 50% organic solvent for the diluent.

  • Ion Suppression: The API (Palbociclib) will elute in massive abundance. Divert the LC flow to waste during the API elution window (2.0 – 6.0 min) to prevent fouling the MS source, switching the valve back to the MS only for the impurity elution window.

References

  • Pfizer Inc. (2016).[3] "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development. [Link][3]

  • European Medicines Agency (EMA). (2016). "Assessment Report: Ibrance (Palbociclib)." Procedure No. EMEA/H/C/003853/0000. [Link]

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). "Development and validation of a stability-indicating RP-HPLC method for the determination of Palbociclib." [Link]

Sources

Troubleshooting & Optimization

how to remove Palbociclib Impurity 10 during purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of Palbociclib Impurity 10 during the purification of the active pharmaceutical ingredient (API), Palbociclib. As Senior Application Scientists, we have synthesized data from published literature and patents to offer practical, field-proven insights to address this specific purification challenge.

Frequently Asked Questions (FAQs)

Q1: What is Palbociclib Impurity 10 and why is it difficult to remove?

A1: Palbociclib Impurity 10 is a process-related impurity that can arise during the synthesis of Palbociclib. Its chemical name is di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate)[][2]. A key structural feature of this impurity is the presence of two tert-butoxycarbonyl (Boc) protecting groups on the piperazine moieties. These bulky, non-polar groups make Impurity 10 significantly larger and more lipophilic than the final Palbociclib API. This difference in polarity is the primary handle for its separation. The challenge in its removal often lies in achieving high purity of Palbociclib without significant yield loss, especially when the impurity is present at low but unacceptable levels.

Q2: What are the primary methods for removing Palbociclib Impurity 10?

A2: The two most effective methods for removing Palbociclib Impurity 10 are preparative chromatography and recrystallization . The choice between these methods will depend on the scale of your purification, the initial concentration of the impurity, and the desired final purity of the Palbociclib. A combination of both techniques can also be employed for optimal results.

Q3: How can I monitor the removal of Impurity 10 during the purification process?

A3: A validated analytical method is crucial for monitoring the progress of purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for this purpose[3][4][5]. A well-developed RP-HPLC method can effectively separate Palbociclib from Impurity 10 and other process-related impurities, allowing for accurate quantification. Key parameters for such a method include a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and an acidic buffer[3][4].

Troubleshooting Guide: Purification Strategies

Strategy 1: Preparative Chromatography

Preparative chromatography is a powerful technique for separating compounds with different polarities. Given the significant non-polar character of the Boc groups in Impurity 10, a normal-phase or reversed-phase chromatographic approach can be effective.

Principle of Separation:

In reversed-phase chromatography , the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar. More polar compounds will elute earlier, while less polar compounds will be retained longer. Therefore, Palbociclib is expected to elute before the more non-polar Impurity 10.

In normal-phase chromatography , the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar. In this case, the more polar Palbociclib will be retained more strongly, and the less polar Impurity 10 will elute earlier.

Experimental Protocol: Reversed-Phase Preparative HPLC

  • Column Selection: A high-capacity C18 column suitable for preparative scale is recommended.

  • Mobile Phase Preparation: A common mobile phase system consists of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol)[3][4].

  • Gradient Elution: A gradient elution is generally more effective than an isocratic one for separating compounds with different polarities. Start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic modifier.

  • Sample Preparation: Dissolve the crude Palbociclib mixture in a suitable solvent, such as dimethyl sulfoxide (DMSO)[], at a high concentration. Ensure the sample is fully dissolved and filtered before loading onto the column.

  • Fraction Collection and Analysis: Collect fractions as they elute from the column. Analyze each fraction using a validated analytical RP-HPLC method to identify the fractions containing pure Palbociclib.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified Palbociclib.

Troubleshooting Chromatographic Separation:

Issue Potential Cause Recommended Solution
Poor separation between Palbociclib and Impurity 10 Inadequate mobile phase gradient.Optimize the gradient slope. A shallower gradient will improve resolution.
Incorrect mobile phase composition.Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different acidic additives.
Peak tailing Column overloading.Reduce the amount of sample loaded onto the column.
Inappropriate pH of the mobile phase.Adjust the pH of the aqueous phase. Palbociclib has pKa values of 7.4 and 3.9[6].
Low recovery of Palbociclib Strong irreversible binding to the column.Ensure the mobile phase strength is sufficient to elute all the compound.
Degradation on the column.Use a milder pH in the mobile phase.

Purification Workflow: Preparative Chromatography

G cluster_prep Sample Preparation cluster_chrom Preparative RP-HPLC cluster_analysis Analysis & Isolation dissolve Dissolve crude Palbociclib in DMSO filter Filter through 0.45 µm filter dissolve->filter load Load sample onto C18 column filter->load elute Elute with Acetonitrile/Water gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions by analytical HPLC collect->analyze pool Pool pure fractions analyze->pool evaporate Evaporate solvent pool->evaporate pure_product Pure Palbociclib evaporate->pure_product

Caption: Workflow for the purification of Palbociclib using preparative RP-HPLC.

Strategy 2: Recrystallization

Recrystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.

Principle of Separation:

The goal is to find a solvent or a solvent mixture in which Palbociclib has high solubility at an elevated temperature and low solubility at a lower temperature, while Impurity 10 remains soluble at the lower temperature. Due to its larger, non-polar Boc groups, Impurity 10 is expected to have different solubility characteristics compared to Palbociclib.

Experimental Protocol: Recrystallization

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a suitable system. Potential solvents include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aqueous mixtures[7][8][9].

  • Dissolution: Dissolve the crude Palbociclib in the minimum amount of the chosen hot solvent or solvent mixture.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of pure Palbociclib crystals. Seeding with a small crystal of pure Palbociclib can sometimes induce crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the impurity.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by analytical HPLC to assess the efficiency of the purification.

Troubleshooting Recrystallization:

Issue Potential Cause Recommended Solution
No crystallization upon cooling Solution is not supersaturated.Evaporate some of the solvent to increase the concentration.
Add an anti-solvent (a solvent in which Palbociclib is poorly soluble).
Oiling out instead of crystallization The boiling point of the solvent is too high, or the cooling is too rapid.Use a lower boiling point solvent or cool the solution more slowly.
Low purity of the final product Impurity co-precipitates with the product.The chosen solvent system is not selective enough. Perform a new solvent screen.
Inefficient washing of the crystals.Ensure the crystals are washed with cold solvent.
Low yield Palbociclib is too soluble in the cold solvent.Optimize the solvent system to reduce solubility at low temperatures.
The amount of solvent used for washing is too large.Use a minimal amount of cold solvent for washing.

Recrystallization Decision Tree

G start Start with Crude Palbociclib dissolve Dissolve in hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oil_out Oils out? crystals->oil_out No filter Filter crystals crystals->filter Yes no_crystals No crystals form oil_out->no_crystals No reheat Reheat and add more solvent oil_out->reheat Yes concentrate Concentrate solution no_crystals->concentrate seed Add seed crystal no_crystals->seed wash Wash with cold solvent filter->wash dry Dry crystals wash->dry analyze Analyze purity dry->analyze pure Purity acceptable? analyze->pure end Purified Palbociclib pure->end Yes rework Rework/Re-crystallize pure->rework No rework->dissolve concentrate->cool seed->cool

Caption: Decision tree for troubleshooting the recrystallization of Palbociclib.

Summary of Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Structural Features Expected Polarity
Palbociclib C24H29N7O2[10]447.53 g/mol [10]Free piperazine amineMore polar
Palbociclib Impurity 10 C41H55N11O5[]781.94 g/mol []Two Boc-protected piperazine groupsLess polar

References

  • SynThink. Palbociclib EP Impurities & USP Related Compounds. [Link]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International, 33(42A), 246-256. [Link]

  • Venkatasai Life Sciences. Palbociclib Impurity 10. [Link]

  • Patsnap. Method for separating and determining palbociclib and impurities thereof.
  • AA Blocks. 850918-83-1 | Palbociclib Impurity 10. [Link]

  • Pharmaffiliates. Palbociclib-impurities. [Link]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 98-103. [Link]

  • Google Patents.
  • S, S., & P, S. (2019). Simultaneous Estimation of Ribociclib and Palbociclib in Bulk Samples by Reverse Phase High Performance Liquid Chromatography. Asian Journal of Pharmaceutical and Clinical Research, 12(4), 225-230. [Link]

  • Google Patents.
  • Asian Journal of Chemistry. Identification, Synthesis and Characterization of Novel Palbociclib Impurities. [Link]

  • European Patent Office. EP 3372603 B1 - PREPARATION METHOD FOR PALBOCICLIB FREE BASE CRYSTAL FORM B. [Link]

  • Journal of AOAC INTERNATIONAL. Isolation and Structural Elucidation of Palbociclib’s Eight Process-Related Impurities: Two Identified as New Compounds. [Link]

  • MDPI. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring. [Link]

  • ResearchGate. New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). [Link]

  • Technical Disclosure Commons. Process for the preparation of Palbociclib intermediates. [Link]

  • Google Patents. US9850244B2 - Method for preparing Palbociclib.
  • Google Patents.
  • Research Journal of Pharmacy and Technology. UV Spectrophotometric and UPLC assay methods for the determination of Palbociclib in bulk and Tablet Dosage Form. [Link]

  • Cambridge Core. Crystal structure of palbociclib form A, C24H29N7O2. [Link]

  • Google Patents.
  • International Journal of Green Pharmacy (IJGP). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). [Link]

  • Google Patents. US10329290B2 - Preparation methods for palbociclib free base crystal form A and crystal form B.

Sources

Technical Support Center: Reducing Dimer Formation in Palbociclib Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dimer Challenge

In the commercial synthesis of Palbociclib, "dimerization" is a critical quality attribute (CQA) failure mode, particularly during the Grignard-mediated SNAr coupling and the subsequent Heck coupling steps.

The most persistent "dimer" impurity (often designated as Impurity D or similar in process monographs) arises not from simple halide homocoupling, but from a base-mediated 1,6-addition of the acetyl-methyl group on the pyrimidine core. This occurs when the deprotonation balance shifts, allowing the strong base (e.g., LiHMDS) to abstract a proton from the methyl ketone rather than the intended acidic proton, triggering a condensation with a second molecule of the product.

This guide provides a root-cause analysis, troubleshooting workflows, and optimized protocols to suppress this pathway.

Mechanism of Failure: Why the Dimer Forms[1]

To fix the issue, you must understand the invisible chemistry occurring in the reactor.

The Critical Step: Grignard-Mediated SNAr

The coupling of the 2-chloro-pyrimidine intermediate (Compound 3) with the aminopyridine (Compound 2) is mediated by a magnesium base.

  • Intended Pathway: The base deprotonates the acidic amine on the aminopyridine, making it nucleophilic enough to displace the chlorine on the pyrimidine.

  • Failure Pathway (Dimerization): If LiHMDS (Lithium hexamethyldisilazide) is present in excess relative to the buffering capacity of the Grignard reagent, it acts as a non-selective strong base. It deprotonates the methyl group of the acetyl moiety (pKa ~20-24). This enolate then attacks the electrophilic core of another product molecule via a 1,6-addition, forming a high-molecular-weight dimer (MW ~1174).

Visualizing the Failure Pathway

DimerMechanism Start Reaction Mixture (Pyridine + Pyrimidine) Base Base Addition (LiHMDS / i-PrMgCl) Start->Base Path_Good Pathway A (Desired): Deprotonation of Amine Base->Path_Good Balanced Stoichiometry (Grignard Buffer) Path_Bad Pathway B (Failure): Deprotonation of Methyl Ketone Base->Path_Bad Excess Strong Base (Free LiHMDS) Product Palbociclib Intermediate (SNAr Product) Path_Good->Product Dimer Dimer Impurity (1,6-Addition Product) Path_Bad->Dimer Enolate Attack on Product

Figure 1: Mechanistic bifurcation showing how excess strong base leads to the formation of the 1,6-addition dimer impurity.[1]

Troubleshooting Guide (Q&A)

Category A: SNAr Coupling (The "Methyl-Dimer" Issue)

Q1: We are seeing >1.5% dimer impurity in the crude SNAr product. We used 2.5 equiv of LiHMDS. What went wrong? Diagnosis: You have likely exceeded the "buffering" capacity of the system. Root Cause: LiHMDS is too strong.[1] While it drives the reaction to completion, any "free" LiHMDS not complexed or consumed will deprotonate the methyl ketone. Corrective Action:

  • Switch to a Grignard Buffer System: Do not use LiHMDS alone. Use i-PrMgCl (Isopropylmagnesium chloride) in conjunction with the substrate.

  • Optimize Stoichiometry: The "Golden Ratio" established in process development is 1.3 equivalents of the pyrimidine intermediate and 2.2 equivalents of i-PrMgCl . The excess pyrimidine acts as a sacrificial buffer, consuming the strong base so it never attacks the product's methyl group [1].

Q2: Our reaction stalls at 80% conversion. Should we add more base? Warning: Adding more strong base (LiHMDS) mid-reaction is the primary cause of dimer spikes. Solution:

  • Check your anhydrous conditions . Water destroys the Grignard reagent, stalling the reaction.

  • Instead of adding base, ensure your initial charge of i-PrMgCl was fresh and titrated.

  • If you must push conversion, add a small aliquot of the aminopyridine substrate premixed with i-PrMgCl, not the base alone.

Q3: The filtration of the crude product is extremely slow, and the cake retains magnesium salts (contributing to ash content). Insight: Magnesium salts form sticky emulsions with water. Protocol Fix: Implement a non-aqueous quench .

  • Do not quench with water/NH4Cl initially.

  • Quench with Acetic Acid diluted in THF .

  • This keeps the magnesium salts dissolved in the mother liquor while the product precipitates, resulting in a clean filtration and >99% assay [1].

Category B: Heck Coupling (The "Biaryl-Dimer" Issue)

Q4: In the subsequent Heck step, we observe a different dimer (homocoupling of the aryl bromide). Diagnosis: Oxidative homocoupling of the bromide substrate. Root Cause: Inefficient Pd(0) generation or presence of oxygen. Corrective Action:

  • Catalyst Switch: Move from Pd(OAc)2 to PdCl2(dppf) or similar bidentate ligands which are less prone to forming palladium blacks that catalyze homocoupling.

  • Solvent Control: Ensure rigorous degassing.

  • Regioselectivity: Note that the Heck reaction has a regioselectivity issue (internal vs. terminal alkene). High dimer counts often correlate with poor ligand influence. Use n-butanol/anisole mixtures to control polymorphs and solubility, which indirectly stabilizes the catalyst system [2].

Optimized Experimental Protocol

Objective: Perform the SNAr coupling with <0.1% Dimer Formation.

Reagents:

  • Compound 2: (Aminopyridine derivative) - 1.0 equiv

  • Compound 3: (2-Chloro-pyrimidine derivative) - 1.3 equiv (Critical for buffering)

  • i-PrMgCl: (2.0 M in THF) - 2.2 equiv

  • Solvent: THF (Anhydrous, KF < 100 ppm)

Step-by-Step Workflow:

  • Preparation: Charge Compound 2 (1.0 equiv) and Compound 3 (1.3 equiv) into the reactor with anhydrous THF (10 V). Cool to 0°C.

  • Base Addition (The Control Point):

    • Slowly add i-PrMgCl (2.2 equiv) dropwise over 2 hours.

    • Note: The slow addition prevents localized hot-spots of high basicity.

    • Maintain internal temperature < 5°C.

  • Reaction: Warm to room temperature (20-25°C) and stir for 4-6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1][2][3] Target >98% conversion of Compound 2.

    • Dimer Check: If Dimer > 0.2%, lower temperature to 10°C for the remainder.

  • The "Magic" Quench:

    • Prepare a solution of Acetic Acid (2.5 equiv) in THF (2 V).

    • Add this solution to the reaction mixture slowly. Do not add water.

    • Stir for 1 hour. The product will crystallize/precipitate, while Mg salts remain in solution.

  • Filtration: Filter the solids. Wash with THF (2 x 3 V).

  • Drying: Vacuum dry at 45°C.

Data Comparison: Standard vs. Optimized Conditions

ParameterStandard (LiHMDS)Optimized (Grignard Buffer)
Base LiHMDS (2.5 eq)i-PrMgCl (2.2 eq)
Substrate Ratio 1:11:1.3
Dimer Impurity 1.5% - 3.0% < 0.1%
Yield 81%94%
Filtration Time > 4 hours (Sticky)< 30 mins (Crystalline)

Troubleshooting Logic Tree

Use this flowchart to diagnose impurity spikes in real-time.

Troubleshooting Start High Impurity Detected in Coupling Step CheckType Identify Impurity Type (LC-MS MW) Start->CheckType TypeA MW ~1174 (Dimer) 1,6-Addition CheckType->TypeA SNAr Step TypeB MW ~Biaryl (Homocouple) Pd-Cycle Failure CheckType->TypeB Heck Step CheckBase Check Base Stoichiometry TypeA->CheckBase CheckO2 Check Inert Atmosphere TypeB->CheckO2 Action1 Reduce LiHMDS/Base Load Increase Substrate Buffer CheckBase->Action1 Base > 2.2 eq Action2 Check Water Content (KF of THF) CheckBase->Action2 Base OK Action3 Degas Solvents Switch to PdCl2(dppf) CheckO2->Action3

Figure 2: Decision matrix for identifying and resolving specific impurity spikes.

References

  • Duan, S., Place, D., Perfect, H. H., et al. (2016).[4] "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development, 20(7), 1191–1202.[4] [Link]

  • Maloney, M. T., Jones, B. P., Olivier, M. A., et al. (2016).[4] "Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability." Organic Process Research & Development, 20(7), 1203–1216. [Link][1]

  • Guo, Z., et al. (2021). "Recent Advances in the Synthesis of CDK4/6 Inhibitors." European Journal of Medicinal Chemistry, 215, 113264. [Link][5]

  • Pfizer Inc. (2014).[2] "Process for the preparation of 2-amino-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one." World Intellectual Property Organization, WO2014128588A1. [2]

Sources

troubleshooting co-elution of Palbociclib and Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palbociclib Analysis

A Senior Application Scientist's Guide to Troubleshooting the Co-elution of Palbociclib and Impurity 10

Welcome to the technical support center for Palbociclib analysis. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with chromatographic separation, specifically the co-elution of the active pharmaceutical ingredient (API), Palbociclib, and a closely related substance, here designated as Impurity 10.

As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a logical framework for troubleshooting rooted in chromatographic theory. Co-elution issues are common when an impurity is structurally very similar to the parent molecule, which we will assume is the case for Impurity 10. Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, is a basic compound with multiple nitrogen atoms, making its chromatographic behavior highly sensitive to mobile phase pH.[1][2] This guide will leverage these properties to achieve successful separation.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What is co-elution and why is it a critical issue in pharmaceutical analysis?

A: Co-elution occurs when two or more distinct chemical compounds exit a chromatography column at the same time, resulting in overlapping or completely merged peaks in the chromatogram.[3] This is a critical failure in pharmaceutical analysis because it prevents the accurate quantification of both the API (Palbociclib) and its impurities. Regulatory bodies like the FDA and EMA require that all impurities above a certain threshold be accurately identified and quantified to ensure the safety and efficacy of the final drug product.[4][5] Without proper separation, the purity of Palbociclib cannot be assured.

Q2: Why are Palbociclib and Impurity 10 likely to co-elute?

A: Co-elution between a drug substance and its impurity is most often due to significant structural similarity. Impurities can be precursors, intermediates, or degradation products formed during synthesis or storage.[6] These molecules often share the same core structure and functional groups as the API, leading to very similar physicochemical properties such as polarity, hydrophobicity, and ionization potential (pKa). Consequently, they exhibit nearly identical interactions with the HPLC column's stationary phase and the mobile phase, resulting in similar retention times. Palbociclib has a molecular weight of 447.54 g/mol and pKa values of 7.4 and 3.9, which are key determinants of its retention behavior in reversed-phase HPLC.[7][8] Impurity 10 likely possesses similar characteristics.

Q3: How can I definitively confirm that I have a co-elution problem and not just a broad or tailing peak?

A: While severe peak asymmetry (fronting or tailing) or the appearance of a "shoulder" on your main peak are strong visual indicators, the most reliable method for confirming co-elution is to use a photodiode array (PDA) or diode array (DAD) detector.[3]

  • Peak Purity Analysis: A PDA/DAD detector acquires full UV-Vis spectra at multiple points across the peak's elution profile. If the peak represents a single, pure compound, the spectra taken at the upslope, apex, and downslope will be identical. Software can calculate a "purity angle" or "purity index." If this value exceeds a certain threshold, it indicates the presence of a co-eluting impurity with a different UV spectrum.[3]

  • Mass Spectrometry (LC-MS): If available, LC-MS is an even more powerful tool. By examining the mass spectra across the peak, you can easily identify if more than one mass-to-charge ratio (m/z) is present, providing definitive evidence of co-elution.

A Systematic Troubleshooting Workflow

Resolving co-elution requires a systematic approach rather than random adjustments. The goal is to manipulate the three key factors of the chromatographic resolution equation: Selectivity (α) , Efficiency (N) , and Retention Factor (k) . Of these, altering selectivity offers the most significant potential for success.[9][10] The following workflow provides a logical progression for tackling the co-elution of Palbociclib and Impurity 10.

Troubleshooting_Workflow start Start: Co-elution Observed check_system Step 1: Confirm System Suitability (Pressure, Baseline, Standard RT) start->check_system selectivity_hub Step 2: Modify Selectivity (α) (Highest Impact) check_system->selectivity_hub mod_ph A: Adjust Mobile Phase pH (Scout pH 3.0 - 7.0) selectivity_hub->mod_ph Primary Approach decision Resolution Achieved? mod_ph->decision mod_solvent B: Change Organic Solvent (e.g., ACN to MeOH) mod_solvent->decision Try Next retention_hub Step 3: Optimize Retention (k) mod_strength Adjust Organic % retention_hub->mod_strength mod_strength->decision column_hub Step 4: Change Stationary Phase (Last Resort) change_column Select Alternative Chemistry (e.g., Phenyl-Hexyl, Embedded Polar) column_hub->change_column end_fail Re-evaluate Strategy change_column->end_fail decision->mod_solvent No decision->retention_hub No, Minor Adjustment Needed decision->column_hub No, All Else Failed validate End: Validate Method (per ICH Q2) decision->validate Yes

Caption: A logical workflow for troubleshooting co-elution.

Detailed Troubleshooting Strategies: A Q&A Guide

Focus on Selectivity (α): The Most Powerful Factor

Selectivity is a measure of the chemical distinction the chromatographic system can make between two analytes. Modifying it will have the most profound impact on resolving co-eluting peaks.

Q4: How can adjusting the mobile phase pH resolve the co-elution of Palbociclib and Impurity 10?

A: This is the single most effective strategy for basic compounds like Palbociclib. Palbociclib has two key pKa values: 7.4 (piperazine nitrogen) and 3.9 (pyridine nitrogen).[8] Around these pKa values, small changes in mobile phase pH will significantly alter the degree of ionization of the molecule.

  • Causality: A change in ionization state directly impacts a molecule's hydrophobicity and its interaction with the C18 stationary phase. If Impurity 10 has even a slightly different pKa value, adjusting the mobile phase pH will change the ionization of Palbociclib and the impurity to different extents. This differential change in hydrophobicity is the key to altering their relative retention times and achieving separation.[11] For example, operating at a pH between the two pKa values (e.g., pH 5.5) may maximize the difference in charge state and, therefore, chromatographic behavior.

Experimental Protocol: pH Scouting

  • Prepare Buffers: Prepare a series of identical mobile phase buffers (e.g., 10 mM ammonium formate or potassium phosphate) and adjust the pH of each to cover a range, such as pH 3.0, 4.0, 5.5, and 7.0.

  • Mobile Phase Composition: For each pH value, prepare the mobile phase using the same organic solvent (e.g., Acetonitrile) and gradient profile. A typical starting point for Palbociclib analysis is a gradient with a C18 column.[12]

  • Systematic Injections: Inject your sample (a mix of Palbociclib and Impurity 10) using each mobile phase pH, ensuring the column is properly equilibrated before each run.

  • Analyze Results: Plot the retention time of Palbociclib and the co-eluting peak versus mobile phase pH. Identify the pH that provides the maximum separation (Δt_R_).

Q5: My peaks are still co-eluting after pH adjustments. Can changing the organic solvent help?

A: Yes. Different organic solvents interact with analytes and the stationary phase in unique ways, altering selectivity. The three most common reversed-phase solvents—Acetonitrile (ACN), Methanol (MeOH), and Tetrahydrofuran (THF)—have different properties.

  • Causality: ACN is an aprotic solvent that primarily interacts via dipole-dipole forces. MeOH is a protic solvent, capable of hydrogen bonding with both the analyte and residual silanols on the stationary phase. This difference in interaction mechanism can change the elution order or relative spacing of closely related compounds.[13] Switching from ACN to MeOH is a simple and powerful way to introduce a new selectivity mechanism.

Experimental Protocol: Organic Solvent Screening

  • Select Optimal pH: Using the optimal pH determined from the pH scouting experiment, prepare two sets of mobile phases.

    • Set A: Aqueous buffer (at optimal pH) and Acetonitrile.

    • Set B: Aqueous buffer (at optimal pH) and Methanol.

  • Run Experiments: Run your sample using identical gradients for both Set A and Set B.

  • Compare Chromatograms: Compare the selectivity (α) between the two runs. Often, you will see a significant shift in retention and potentially the resolution of the co-eluting pair. Ternary mixtures (e.g., Buffer:ACN:MeOH) can also be explored for fine-tuning.

Q6: When is it time to give up on mobile phase modifications and change the HPLC column?

A: If extensive pH and organic solvent screening fails to provide resolution, the interactions of Palbociclib and Impurity 10 with the C18 stationary phase are likely too similar to overcome with mobile phase changes alone. At this point, changing the stationary phase chemistry is the logical next step.[9]

  • Causality: Changing the stationary phase introduces entirely new separation mechanisms. A standard C18 column separates primarily based on hydrophobicity. Alternative chemistries add new interaction possibilities.

Data Presentation: Alternative Stationary Phase Chemistries

Stationary PhasePrimary Separation MechanismRecommended For
C18 (ODS) Hydrophobic interactionsGeneral purpose; starting point for Palbociclib.
Phenyl-Hexyl Hydrophobic + π-π interactionsAromatic compounds. Excellent for molecules with ring structures like Palbociclib, as it can differentiate based on subtle electronic differences.
Embedded Polar Group (EPG) Hydrophobic + Hydrogen bondingBasic compounds. The embedded polar group (e.g., amide, carbamate) shields residual silanols, reducing peak tailing for bases and offering unique selectivity.
Cyano (CN) Normal-phase or weak reversed-phase; dipole-dipole interactionsMolecules with polar functional groups. Can provide very different selectivity compared to C18.

Optimizing Retention (k) and Efficiency (N)

Q7: How can I use the organic solvent strength (isocratic % or gradient slope) to improve a near-resolved separation?

A: Adjusting the mobile phase strength primarily affects the retention factor (k). While it's less powerful for resolving true co-elution than changing selectivity, it is excellent for optimizing a separation where peaks are already partially resolved.

  • Causality: Decreasing the organic solvent percentage (making the mobile phase weaker) will increase the retention time of all analytes. This longer residence time on the column can sometimes allow for better separation between two very close peaks, effectively leveraging the column's full efficiency.[10] For a gradient method, making the gradient shallower (a smaller % change in organic over a longer time) has a similar effect, giving the peaks more time to separate.

Q8: Will changing my flow rate or using a longer column fix my co-elution problem?

A: These changes primarily affect column efficiency (N), which relates to peak width. A more efficient system produces narrower peaks, which can improve the resolution of closely eluting compounds. However, this is a strategy of last resort for co-elution.

  • Causality: According to the van Deemter equation, there is an optimal flow rate for minimum peak broadening. Reducing the flow rate often increases efficiency (to a point). Similarly, a longer column provides more theoretical plates, leading to narrower peaks. While this will improve resolution, if the selectivity (α) is 1.0 (i.e., the peak apices are perfectly aligned), no amount of efficiency will create a separation. This approach is only effective if you already have a slight separation to begin with.[14]

Final Verification

Q9: I have successfully separated Palbociclib and Impurity 10. What's next?

A: Once baseline resolution (Rs ≥ 1.5) is achieved, the new analytical method must be validated to prove it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][15] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Your successful separation experiment is the foundation of this.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature), which provides an indication of its reliability during normal usage.

References

  • JETIR (June 2019). Analytical method development and validation for the simultaneous estimation of letrozole and palbociclib by using rp-hplc technique. Journal of Emerging Technologies and Innovative Research. [Link]

  • SynThink. Palbociclib EP Impurities & USP Related Compounds. SynThink Chemicals. [Link]

  • Venkateshwarlu, P., & Patel, M. M. (2021). Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research. [Link]

  • Wikipedia. Palbociclib. Wikipedia. [Link]

  • Google Patents. (2016).
  • Veeprho. Palbociclib Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]

  • Pharmaffiliates. Palbociclib-impurities. Pharmaffiliates. [Link]

  • Tallam, A. K., et al. (2023). A Review on Analytical Method Development and Validation of Palbociclib. ResearchGate. [Link]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International. [Link]

  • U.S. Food and Drug Administration (FDA). (2014). NDA 207103 CMC Review. accessdata.fda.gov. [Link]

  • Asian Journal of Chemistry. (2020). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry. [Link]

  • Nalla, K., et al. (2024). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. [Link]

  • Ganapaty, S., et al. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). ResearchGate. [Link]

  • ResearchGate. Chemical structure of the clinically used (palbociclib, abemaciclib and ribociclib) or currently in clinical trials (roniciclib) CDK inhibitors. ResearchGate. [Link]

  • Zhang, T., et al. (2018). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. ResearchGate. [Link]

  • Dolan, J. W. (2011). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sarella, P. N. K. (2024). CHROMATOGRAPHIC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS. ResearchGate. [Link]

  • Pfizer Australia Pty Ltd. (2018). PRODUCT INFORMATION IBRANCE (palbociclib). TGA. [Link]

  • Axion Labs. (2021). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]

  • Quality Assurance, L. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Lab-QA. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • AMS Biotechnology (Europe) Ltd. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Crawford Scientific. The Theory of HPLC Chromatographic Parameters. Inacom Instruments. [Link]

  • ResearchGate. Chemical structure of palbociclib (PD0332991). [Link]

  • Thermo Fisher Scientific Inc. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. palbociclib. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Chromatography Selectivity Explained. (n.d.). Chromatography for Selectivity Explained. [Link]

  • ResearchGate. (2016). How can I separate two merging peaks in HPLC? [Link]

  • Axion Labs. (2021). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

Sources

Impurity 10 Control Center: Optimization & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Minimization of Impurity 10 (Competitive Side-Reaction Product) Applicability: Small Molecule API Synthesis, Peptide Coupling, Late-Stage Functionalization

The Diagnostic Hub: Mechanism & Root Cause

User Query: "Why is Impurity 10 forming despite maintaining standard stoichiometry?"

Technical Insight: Impurity 10 is rarely a random contaminant; in 90% of cases, it is a kinetically favored side-product resulting from a competitive pathway. This often occurs when the activation energy (


) for the impurity formation is lower than that of the main product, or when local concentration excesses (hotspots) drive second-order side reactions (e.g., dimerization or over-alkylation).

To control it, you must shift the reaction from Kinetic Control (fastest product forms first) to Thermodynamic Control (most stable product dominates) or strictly modulate the kinetic parameters (Temperature, Concentration, Mixing).

Visualizing the Divergence

The following pathway illustrates the critical bifurcation point where Impurity 10 is generated.

ReactionPathway cluster_conditions Critical Control Parameters Start Starting Material (Substrate A + Reagent B) TS_Main TS-1 (Main Pathway) Start->TS_Main k1 (Main) TS_Imp TS-2 (Impurity Pathway) Start->TS_Imp k2 (Impurity) Product Target Product (Yield > 95%) TS_Main->Product Impurity Impurity 10 (Side Product) TS_Imp->Impurity

Figure 1: Kinetic bifurcation showing the competitive pathway for Impurity 10. Note that


 (impurity rate) often accelerates disproportionately with Temperature (

) or Concentration (

).

Troubleshooting Matrix (FAQ)

Direct solutions to common experimental deviations.

Q1: "My reaction conversion is high (>98%), but Impurity 10 levels are consistently failing spec (>0.5%)."

Diagnosis: This indicates a Selectivity Issue , not a Reactivity issue. You are likely pushing the reaction too hard (over-heating) or suffering from "Hotspot Chemistry" during reagent addition. Corrective Action:

  • Dosing Control: Switch from "dump" addition to Controlled Dosing (syringe pump). High local concentrations of Reagent B often favor second-order side reactions (Impurity 10).

  • Temperature Ramp: Lower the reaction temperature by 10°C. According to the Arrhenius equation, if the activation energy of Impurity 10 is higher than the product, lowering

    
     will suppress the impurity more than the product.
    
Q2: "Impurity 10 spikes only during scale-up (100g to 1kg)."

Diagnosis: Mixing Limitations . At larger scales, the mixing time (


) often exceeds the reaction half-life (

). This creates concentration gradients where Impurity 10 thrives. Corrective Action:
  • Calculate the Damköhler Number (Da) . If

    
    , reaction rate > mixing rate.
    
  • Protocol: Increase impeller speed or switch to a high-shear mixer. Ensure the feed tube is submerged (dip tube) and located in the zone of highest turbulence.

Q3: "Does pH drift affect Impurity 10 formation?"

Diagnosis: Yes, if Impurity 10 is a hydrolysis product or an isomer formed via enolization. Corrective Action:

  • Implement In-Situ Buffering . Standard bases (TEA, DIPEA) may not provide sufficient buffering capacity throughout the reaction.

  • Check: Monitor pH online. If pH drops/spikes >1.0 unit, increase buffer molarity.

Data Summary: Parameter Impact Table
ParameterChangeEffect on Impurity 10Mechanism
Temperature Increase (+10°C)High Increase Arrhenius acceleration (Side rxn often has higher

)
Concentration Dilution (0.5M

0.1M)
Decrease Reduces 2nd-order collision frequency
Dosing Rate Slow AdditionSignificant Decrease Minimizes local excess of reagent
Mixing High ShearDecrease Eliminates concentration gradients (Hotspots)

The Optimization Protocol: A Self-Validating System

Do NOT use "One-Factor-at-a-Time" (OFAT) methods. They miss interactions between variables (e.g., Temperature and pH effects combined). Mandatory Approach: Design of Experiments (DoE).

Workflow Visualization

The following logic gate ensures you do not proceed to validation until the process is robust.

DoE_Workflow Start Initiate Optimization Screening Screening Design (Identify Critical Parameters) Start->Screening Analysis1 Is Impurity 10 Sensitive to T or pH? Screening->Analysis1 RSM Response Surface Method (RSM) (Central Composite Design) Analysis1->RSM Yes (Significant) Fail Re-evaluate Reagents Analysis1->Fail No (Chemistry Issue) Model Generate Design Space (Contour Plot) RSM->Model Validation Validation Run (Target Conditions) Model->Validation

Figure 2: The DoE Workflow. Screening filters noise; RSM maps the "Safe Zone" for Impurity 10 control.

Step-by-Step Optimization Protocol
Phase 1: Screening (The Filter)

Objective: Identify which factors actually drive Impurity 10 formation.

  • Design: Fractional Factorial (Resolution IV).

  • Factors: Temperature (

    
    ), Equivalents (
    
    
    
    ), Concentration (
    
    
    vol), Base Type.
  • Execution: Run 6-12 experiments.

  • Analysis: Use Pareto charts to see which factor has the longest bar. Usually, Temperature and Dosing Rate dominate Impurity 10.

Phase 2: Response Surface Methodology (The Map)

Objective: Find the exact "Sweet Spot" where Yield is Max and Impurity 10 is Min.

  • Design: Central Composite Face-Centered (CCF).

  • Factors: Take the top 2 factors from Phase 1 (e.g., Temp and Equivalents).

  • Output: Generate a Contour Plot. Look for the region where Impurity 10 < 0.10%.

  • Control Strategy: Define your Proven Acceptable Range (PAR) .

    • Example: "Temperature must be

      
      . If 
      
      
      
      , Impurity 10 exceeds limit."
Phase 3: Verification (The Proof)
  • Run the reaction at the center point of your PAR.

  • Run two "Edge of Failure" experiments (high/low limits of PAR).

  • Success Criterion: All 3 runs must result in Impurity 10 < Specification (e.g., 0.15%).

References & Regulatory Grounding

The protocols above are grounded in the following ICH guidelines and reaction engineering principles.

  • ICH Q3A(R2) : Impurities in New Drug Substances. Defines reporting, identification, and qualification thresholds.

  • ICH Q11 : Development and Manufacture of Drug Substances. Establishes the requirement for "enhanced approaches" (DoE/QbD) in impurity control.

  • Reaction Engineering Principles : Chemical Reaction Engineering for Process Optimization. Discusses mixing effects (Damköhler number) and selectivity.

  • Design of Experiments (DoE) in Chemistry : The application of design of experiments (DoE) reaction optimisation.

Technical Support Center: Resolving Baseline Noise in Palbociclib Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Baseline Noise & Signal-to-Noise Ratio (S/N) Optimization Target Analyte: Palbociclib (PD-0332991) & Related Impurities Audience: Analytical Scientists, QC Specialists

Diagnostic Triage: Characterizing the Noise

Before attempting a fix, you must classify the noise profile. Baseline noise in Palbociclib analysis—often performed using C18 columns with acidic mobile phases—usually falls into three distinct categories.

Workflow 1: The Noise Fingerprint Analysis

Use this decision tree to identify the root cause based on the visual pattern of the baseline.

NoiseDiagnosis Start Start: Observe Baseline (Zoom to 0.001 AU) Type What is the pattern? Start->Type Periodic Periodic / Cyclic (Sine wave pattern) Type->Periodic Random Random / Spiky (Electronic 'fuzz') Type->Random Drift Drift / Wandering (Slope up/down) Type->Drift Pump Pump Issue: Air bubble or Check Valve Periodic->Pump High Frequency Mixer Mixing Issue: Inadequate dwell volume Periodic->Mixer Low Frequency Lamp Detector Issue: Lamp energy low / Aging Random->Lamp Constant Contam Column/Flow Cell: Dirty windows or trapped gas Random->Contam Intermittent Temp Temperature: Column oven cycling Drift->Temp Fluctuating Equil Chemistry: Insufficient equilibration (Ion-Pairing agents) Drift->Equil Monotonic

Figure 1: Diagnostic decision tree for isolating the source of baseline noise in HPLC/UHPLC systems.

Module 1: Mobile Phase Chemistry & Reagents

Context: Palbociclib is a weak base. Common methods utilize Ammonium Acetate , Perchloric Acid , or Trifluoroacetic Acid (TFA) to maintain ionization and peak shape [1, 2]. However, these additives are frequent contributors to baseline noise, particularly at low UV wavelengths (e.g., 230 nm or 266 nm).

Q: Why does my baseline rise drastically during the gradient when using Ammonium Acetate?

A: This is likely due to the "UV Cutoff" effect or impurity accumulation in the aqueous phase.

  • The Mechanism: Ammonium Acetate has significant UV absorbance below 230 nm. If your method detects Palbociclib impurities at 230 nm or lower, the change in organic composition (e.g., increasing Acetonitrile) alters the refractive index and absorbance of the mobile phase, causing a rising baseline.

  • The Fix:

    • Switch to High-Purity Salts: Ensure you are using LC-MS grade Ammonium Acetate. Lower grades contain trace organic impurities that elute during the gradient.

    • Wavelength Optimization: Palbociclib has a max absorption around 266 nm [2]. Detecting at 266 nm significantly reduces background noise compared to 220-230 nm, improving the Signal-to-Noise (S/N) ratio for known impurities.

    • Balance Absorbance: Add a small amount of UV-absorbing additive (e.g., 0.05% Acetone) to the organic channel (Channel B) to match the absorbance of the buffer in Channel A. This flattens the gradient baseline.

Q: I see "Ghost Peaks" in my blank injection. Is this carryover?

A: If the peaks appear in a blank (gradient run without sample), it is likely mobile phase contamination , not carryover.

  • The Mechanism: Palbociclib methods often use long gradients to separate process impurities (like SM1, SM2) [3]. Trace contaminants in the water or buffer accumulate on the column during the equilibration phase and elute as the organic strength increases.

  • Protocol to Verify:

    • Run a "Zero Volume" injection (run the gradient without injecting anything).

    • If the peaks persist, the source is the Mobile Phase (likely Aqueous Channel A).

    • If peaks disappear, the source is the Injector/Needle Wash (Carryover).

  • Corrective Action: Replace the aqueous buffer. Filter aqueous mobile phases through a 0.22 µm membrane. Note: Do not filter organic solvents aggressively as this can introduce extractables from the filter membrane.

Module 2: Hardware & Method Parameters

Context: Palbociclib impurities must be quantified at low levels (0.05% - 0.10%). System noise directly impacts the Limit of Quantification (LOQ).

Q: My baseline has a rhythmic, sinusoidal pulse. How do I stop it?

A: This is a classic Pump/Mixing issue.

  • The Cause: Palbociclib mobile phases often mix aqueous buffers with Acetonitrile or Methanol. Incomplete mixing creates "packets" of unmixed solvent passing through the detector, causing refractive index cycling.

  • The Fix:

    • Increase Mixing Volume: If using a high-pressure mixing system (binary pump), install a larger mixer (e.g., 100 µL to 380 µL).

    • Degassing: Ensure the mobile phase is thoroughly degassed. Perchloric acid and TFA solutions can outgas when mixed with methanol, creating micro-bubbles that manifest as noise [4].

Q: How do I optimize the Detector Settings for maximum sensitivity?

A: Default settings are rarely optimal for impurity profiling.

  • Data Rate (Hz): Set this to roughly 10-20 Hz.

    • Too Low (<5 Hz): You miss narrow impurity peaks (peak broadening).

    • Too High (>40 Hz): You capture excessive electronic noise, lowering S/N.

  • Response Time (Time Constant): Set to 1-2 seconds for standard HPLC (5 µm columns) or 0.1-0.5 seconds for UHPLC (1.7 µm columns).

  • Reference Wavelength: Turn it OFF.

    • Why: Many modern DAD/PDA detectors allow a "Reference Wavelength" (e.g., 360 nm) to subtract gradient drift. However, if Palbociclib or its impurities have any absorbance at the reference wavelength, this subtraction will distort your data and create negative peaks.

Module 3: Sample Preparation & Matrix Effects

Context: Palbociclib is pH-dependent.[1] It dissolves well in acidic media but precipitates in neutral/basic environments [5].

Q: I see noise only at the solvent front (t0). Is this a problem?

A: It is a Solvent Shock effect.

  • The Cause: Dissolving the sample in 100% organic solvent (to ensure solubility) while the initial mobile phase is high-aqueous (e.g., 90% Buffer). When the plug hits the column, the refractive index mismatch causes a chaotic baseline disturbance at the void volume.

  • The Risk: If early-eluting impurities (like oxidative degradants) co-elute with this shock, they cannot be quantified.

  • The Fix:

    • Dissolve the sample in a diluent that matches the initial mobile phase composition (e.g., 50:50 Buffer:Acetonitrile).

    • If solubility is an issue, add a small amount of acid (0.1% Formic Acid) to the diluent to assist solubilization without using excessive organic solvent.

Summary of Critical Parameters

ParameterRecommended Setting/ActionReason
Detection Wavelength 266 nm (Primary)Maximizes signal for Palbociclib; reduces buffer noise compared to 220 nm.
Mobile Phase A 0.5M Ammonium Acetate or 0.1% TFAAcetate is volatile (good for MS); TFA provides sharper peaks for bases.
Column Temp 25°C - 40°CHigher temp lowers viscosity and pressure, reducing pump noise.
Flow Cell Standard (10mm path)Ensure it is rated for the backpressure if using a post-column restrictor.
Sampling Rate 10 - 20 HzBalances peak resolution with noise filtering.

Experimental Workflow: Optimization Loop

Follow this pathway to systematically optimize the method if noise persists.

OptimizationLoop Step1 1. Check Reagents (Use LC-MS Grade) Step2 2. Flush System (Hot Water -> 100% MeOH) Step1->Step2 Step3 3. Run Blank Gradient (Assess Ghost Peaks) Step2->Step3 Step4 4. Optimize Wavelength (Compare 230nm vs 266nm) Step3->Step4 Decision Noise < 0.1 mAU? Step4->Decision Decision->Step1 No (Repeat with fresh buffer) Success Ready for Validation Decision->Success Yes

Figure 2: Step-by-step optimization loop for reducing baseline noise in Palbociclib impurity methods.

References

  • SynThink Chemicals. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved from

  • Venkateshwarlu, P., & Patel, M. M. (2021).[2] Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research. Retrieved from

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International. Retrieved from

  • Overbrook Support. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from

  • Patil, P. H., et al. (2022).[1] Assessment of pH-shift drug interactions of palbociclib by in vitro micro-dissolution in bio relevant media: An analytical QbD-driven RP-HPLC method optimization. Journal of Applied Pharmaceutical Science. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Palbociclib manufacturing. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and controlling process-related impurities during the synthesis of Palbociclib. Ensuring the purity of the final Active Pharmaceutical Ingredient (API) is paramount for its safety, efficacy, and regulatory approval.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) on Palbociclib Impurity Control

This section addresses common questions regarding the management of impurities throughout the Palbociclib manufacturing process.

1.1 General Understanding of Impurities

Q1: What are process-related impurities in the context of Palbociclib manufacturing?

A1: Process-related impurities are chemical substances that are formed or introduced during the synthesis of the Palbociclib drug substance.[1] They are not the intended final molecule. These can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the process.[1][3] For Palbociclib, these impurities can arise from complex multi-step syntheses, such as the coupling reactions used to form its core pyrido[2,3-d]pyrimidin-7-one structure.[4][5]

Q2: Why is it critical to control these impurities?

A2: Controlling impurities is a fundamental aspect of pharmaceutical quality control for several reasons:

  • Patient Safety: Impurities can have their own pharmacological or toxicological effects, some of which may be harmful.[3] Their levels must be kept below strict, qualified safety thresholds.

  • Therapeutic Efficacy: High levels of impurities can reduce the concentration of the active drug, potentially lowering its effectiveness.[2]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically Q3A/B), mandate strict control over impurities.[6][7][8] Failure to meet these standards can prevent drug approval.

  • Process Consistency: Monitoring impurity profiles provides a clear indicator of the consistency and control of the manufacturing process.[9]

1.2 Impurity Identification and Profiling

Q3: What are the most common process-related impurities found during Palbociclib synthesis?

A3: Several key impurities have been identified. These often stem from specific reaction steps. Common classes include:

  • Starting Material & Intermediate Carry-over: Unreacted precursors from steps like the initial ring-closure or subsequent coupling reactions.[10]

  • By-products from Side Reactions: These are the most complex. Examples include the des-bromo impurity , which can form through a metal-halogen exchange if Grignard bases are used, and various dimeric impurities that can arise under strong basic conditions.[4]

  • Palladium-Catalyst Related Impurities: During coupling reactions (like Heck or Stille couplings), side reactions catalyzed by palladium can lead to impurities such as desacetyl or desacetyl hydroxy variants.[11]

  • Degradation Products: Palbociclib can degrade under stress conditions like oxidation, leading to the formation of N-oxides on the pyridine or piperazine rings.[11][12]

Q4: How do I effectively detect and quantify these impurities in my sample?

A4: The most widely accepted and robust method is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[13] A well-developed HPLC method can separate Palbociclib from its various process-related impurities and degradation products in a single run.[13][14] Key aspects of such a method include using a C18 column and a gradient elution with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile.[13]

1.3 Troubleshooting and Control Strategies

Q5: I am observing a high level of the des-bromo impurity in my crude product. What is the likely cause and how can I fix it?

A5: The des-bromo impurity is a known issue, particularly in synthetic routes that utilize Grignard bases for SNAr coupling reactions.[4]

  • Causality: Grignard reagents can participate in a metal-halogen exchange with the bromine atom on the pyrido[2,3-d]pyrimidine core, replacing it with a hydrogen atom. This side reaction competes with the desired coupling reaction.[4]

  • Control Strategy: The primary strategy is to optimize the reaction conditions. This includes carefully controlling the temperature, the rate of addition of the Grignard reagent, and the stoichiometry of the reactants. Investigating alternative, non-metallic strong bases that do not promote this exchange, or modifying the synthetic route to avoid this specific step, are also advanced solutions.[4]

Q6: My final API batch shows several small, unidentified peaks in the HPLC chromatogram after purification. What should be my course of action?

A6: Unidentified peaks above the reporting threshold (typically >0.05% as per ICH Q3A) require action.[8]

  • Verify the System: First, ensure the peaks are not artifacts from the HPLC system, solvent, or sample preparation. Run a blank injection.

  • Conduct Forced Degradation Studies: To determine if these are degradation products, subject a sample of pure Palbociclib to stress conditions (acid, base, oxidation, heat, light).[12][15] This helps in creating a comprehensive degradation profile and may help identify the unknown peaks.

  • Isolation and Characterization: If the peaks persist and are above the identification threshold (e.g., >0.10% or 1.0 mg/day intake), they must be structurally characterized using techniques like LC-MS and NMR.[11]

  • Process Investigation: Trace the impurity back through the manufacturing process to identify the step where it is formed. Once the source is known, you can implement specific controls, such as modifying reaction conditions, improving purification, or controlling the quality of input materials.[3]

Section 2: Key Process-Related Impurities in Palbociclib Synthesis

Understanding the specific impurities is crucial for developing targeted control strategies. The table below summarizes some of the well-documented process-related impurities.

Impurity NameStructure / DescriptionPotential Source / Formation MechanismRecommended Control Strategy
Des-bromo Impurity Palbociclib structure missing the bromine atom on the pyrido[2,3-d]pyrimidine core.Metal-halogen exchange during SNAr coupling, often involving Grignard reagents.[4]Optimize Grignard reaction conditions (temperature, addition rate); explore alternative bases.
Dimeric Impurity Formed by the reaction of two Palbociclib-related molecules.Deprotonation of the methyl group under strong basic conditions (e.g., LiHMDS) followed by a 1,6-addition to another molecule.[4]Avoid excess strong base; control stoichiometry and temperature precisely.
Desacetyl Impurity (PDA) Palbociclib structure lacking the acetyl group at the C6 position.Side reaction during palladium-catalyzed coupling steps in the synthesis.[11]Optimize catalyst selection and reaction conditions (ligand, base, solvent).[16]
Palbociclib N-Oxides Oxygen atom added to the nitrogen of the pyridine or piperazine ring.Oxidative degradation of the Palbociclib molecule. Can be formed during synthesis if oxidizing agents are present or during storage.[11]Use of antioxidants; control exposure to oxidizing conditions; ensure inert atmosphere during reaction and storage.
Unreacted Intermediates e.g., 2-chloro or 2-methylsulfinyl pyrimidine precursors.Incomplete reaction during the key coupling steps.[5][10]Increase reaction time/temperature; optimize reactant stoichiometry; improve downstream purification.
Section 3: Experimental Protocols

These protocols provide a starting point for developing in-house analytical and control methods.

Protocol 1: General RP-HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of Palbociclib and its process-related impurities.[13]

Objective: To resolve Palbociclib from its known and unknown impurities.

Methodology:

  • Chromatographic System: HPLC with a UV or PDA detector.

  • Column: InertSustain Swift C18 (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Perchloric acid buffer (or a suitable alternative like TFA or ammonium acetate buffer).[12][13]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[13]

  • Column Temperature: 30 °C.[12]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    30 40 60
    40 20 80
    45 90 10

    | 50 | 90 | 10 |

  • System Suitability: Before analysis, inject a standard solution to verify that theoretical plates are >2000 and the tailing factor is <1.5 for the main Palbociclib peak.[14]

Protocol 2: Forced Degradation Study Workflow

Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical method.[15]

Methodology:

  • Prepare Stock Solution: Prepare a solution of Palbociclib in a suitable solvent (e.g., methanol or diluent from HPLC method).

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 8 hours.[17] Neutralize before injection.

  • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Palbociclib powder to 105 °C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose a solution of Palbociclib to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated RP-HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products. The method is considered "stability-indicating" if all degradation peaks are well-resolved from the main Palbociclib peak.[14]

Section 4: Visualization of Key Workflows

Visual diagrams help clarify complex processes and relationships in impurity control.

ImpurityControlWorkflow cluster_0 Process Development & Control cluster_1 Analytical Characterization cluster_2 Quality & Regulatory RawMaterials 1. Raw Material Qualification ReactionOpt 2. Reaction Optimization RawMaterials->ReactionOpt Control Inputs Purification 3. Purification Development ReactionOpt->Purification Crude Product ImpurityChar 6. Impurity Structure Elucidation (LC-MS, NMR) ReactionOpt->ImpurityChar Identify By-products MethodDev 4. Analytical Method Development (HPLC) Purification->MethodDev In-Process Samples Stability 8. Stability Testing Purification->Stability API Batches ForcedDeg 5. Forced Degradation Studies MethodDev->ForcedDeg Validate Method ForcedDeg->ImpurityChar Identify Degradants SpecSetting 7. Specification Setting (ICH Q3A/B) ImpurityChar->SpecSetting Define Impurities SpecSetting->Stability Set Limits FinalAPI Final API Release Stability->FinalAPI Confirm Shelf-life

Caption: General workflow for impurity control in Palbociclib manufacturing.

DesBromoFormation cluster_paths Competing Reaction Pathways Reactant Bromo-Pyrimidine Intermediate R-Br Product Coupled Product R-Nu Reactant:e->Product:w Reaction with Nucleophile Impurity Des-bromo Impurity R-H Reactant:e->Impurity:w Metal-Halogen Exchange Grignard Grignard Reagent R'-MgX Grignard:e->Impurity:w DesiredPath Desired S N Ar Coupling SidePath Side Reaction (Impurity Formation) Nucleophile {Nucleophile | Nu-H} Nucleophile:e->Product:w

Caption: Formation pathway of the Des-bromo impurity via metal-halogen exchange.

References
  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Palbociclib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Retrieved from [Link]

  • Google Patents. (2016). CN105524059A - Palbociclib impurity preparation method.
  • Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International, 33(42A), 248-257. Retrieved from [Link]

  • Algera, R. F., et al. (2017). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 21(9), 1351-1359. Retrieved from [Link]

  • Shinde, V. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Veeprho. Retrieved from [Link]

  • Veeprho. (n.d.). Palbociclib Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Santhi, N., et al. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). ResearchGate. Retrieved from [Link]

  • Reddy, G. S., et al. (2021). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 33(1), 183-188. Retrieved from [Link]

  • Google Patents. (2020). CN111362938A - Palbociclib impurity, preparation method and application thereof.
  • U.S. Food and Drug Administration (FDA). (2014). Chemistry Review(s) for Ibrance (palbociclib). Accessdata.fda.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Stress degradation studies of palbociclib. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Google Patents. (2017). US9850244B2 - Method for preparing Palbociclib.
  • Kumar, V., et al. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. Retrieved from [Link]

  • Magano, J., et al. (2017). Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Google Patents. (2017). US20170247380A1 - Method for preparing palbociclib.
  • ECA Academy. (n.d.). Guideline on Control of Impurities of Pharmacopoeial Substances. Retrieved from [Link]

  • Singh, A., et al. (2020). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: An Indian Journal. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Impurity Control in Palbociclib Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Palbociclib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity control, with a specific focus on the impact of catalyst and reaction conditions on the formation of Palbociclib Impurity 10. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to ensure the quality and purity of your Palbociclib active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: We are observing a significant peak in our HPLC analysis corresponding to Palbociclib Impurity 10. What is the identity of this impurity and what is its primary cause?

A1: Palbociclib Impurity 10 is a dimeric process-related impurity. Its chemical structure is di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate).

The primary cause of its formation is the use of a sufficiently strong base during the coupling reaction in the Palbociclib synthesis. Under highly basic conditions, a methyl group on the pyridopyrimidine ring of a product molecule can be deprotonated. This carbanion can then act as a nucleophile and attack another product molecule in a 1,6-addition, leading to the formation of the dimer.[1]

Q2: Our current synthesis protocol uses LiHMDS as a base in a key coupling step, and we are struggling with high levels of Impurity 10. Is there a recommended alternative?

A2: Yes, the use of lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to promote the formation of the dimeric Impurity 10 due to its strong basicity.[1][2] To mitigate this, it is highly recommended to switch to a less basic, yet effective, alternative.

Secondary Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl) or cyclohexylmagnesium chloride (CyMgCl), have been successfully employed in the commercial manufacturing process of Palbociclib to avoid the formation of this dimer.[2] While still basic enough to facilitate the desired coupling reaction, they are less prone to deprotonating the methyl group that initiates dimer formation.

Q3: Besides Impurity 10, what other impurities are associated with the palladium-catalyzed steps in Palbociclib synthesis?

A3: Several other process-related impurities can arise from the palladium-catalyzed coupling reactions in Palbociclib synthesis. These include:

  • Palbociclib Desacetyl Impurity (PDA impurity): This impurity lacks the acetyl group at the C6 position.

  • Palbociclib Desacetyl Hydroxy Impurity (PDH impurity): This impurity is characterized by the absence of the acetyl group and the presence of a hydroxyl group.

  • Palbociclib Desacetyl Hydroxyl Methyl Impurity (PDHM impurity): This impurity is another variation lacking the acetyl group, with a hydroxyl methyl group present instead.

These three impurities have been identified as forming during a penultimate step involving a palladium catalyst.[3] Additionally, N-oxide impurities can form due to oxidative degradation.[3]

Troubleshooting Guide: High Levels of Palbociclib Impurity 10

This guide provides a systematic approach to troubleshooting and minimizing the levels of Palbociclib Impurity 10 in your synthesis.

Step 1: Identify the Root Cause

The first step is to confirm the identity of the impurity peak as Palbociclib Impurity 10 using appropriate analytical techniques such as LC-MS and NMR, and comparing the data with a reference standard. Once confirmed, the focus should be on the reaction step employing a strong base.

Step 2: Re-evaluate Your Choice of Base

As established, the choice of base is critical. The following table summarizes the impact of different bases on the formation of Impurity 10:

BaseChemical NameBasicityImpact on Impurity 10 FormationReference
LiHMDSLithium bis(trimethylsilyl)amideVery StrongHigh potential for dimer formation[1][2]
i-PrMgClIsopropylmagnesium chlorideStrongSignificantly reduces or eliminates dimer formation[2]
CyMgClCyclohexylmagnesium chlorideStrongSignificantly reduces or eliminates dimer formation[2]

Recommendation: If you are currently using LiHMDS, a systematic evaluation of secondary Grignard reagents is strongly advised.

Step 3: Optimize Reaction Conditions

Even with a more suitable base, optimization of other reaction parameters is crucial for minimizing all impurities.

  • Temperature: Ensure the reaction temperature is carefully controlled. Excursions to higher temperatures can increase the rate of side reactions.

  • Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times, which can lead to the formation of degradation products.

  • Stoichiometry: The stoichiometry of the reactants and the base should be precisely controlled. Excess base can drive impurity formation.

Step 4: Analytical Method for Monitoring

A robust analytical method is essential for monitoring the levels of Impurity 10 and other process-related impurities. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.[4]

dot ```dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="High Level of Impurity 10 Detected"]; B [label="Confirm Impurity Identity (LC-MS, NMR)"]; C [label="Identify Reaction Step with Strong Base"]; D [label="Is LiHMDS the Base?"]; E [label="Replace LiHMDS with Secondary Grignard Reagent (e.g., i-PrMgCl, CyMgCl)"]; F [label="Optimize Reaction Conditions (Temperature, Time, Stoichiometry)"]; G [label="Monitor Impurity Levels with Validated RP-HPLC Method"]; H [label="Impurity Level Within Specification?"]; I [label="Process Optimized"]; J [label="Further Investigation Required"];

A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; E -> F; F -> G; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; J -> F [label="Re-optimize"]; }

Caption: Simplified mechanism of Palbociclib formation and Impurity 10 side reaction.

The diagram above illustrates the competing pathways. The desired reaction leads to the formation of Palbociclib. However, in the presence of a very strong base, the product itself can react to form the dimeric Impurity 10. The choice of a less potent base, such as a secondary Grignard reagent, disfavors the deprotonation step required for the impurity-forming pathway, thus shifting the equilibrium towards the desired product.

While the palladium catalyst's primary role is to facilitate the main coupling reaction, its interaction with the base and the substrates can influence the overall reaction kinetics and selectivity. The ligand sphere around the palladium center can affect the catalyst's activity and stability, which in turn can have an indirect impact on the impurity profile. However, for the specific case of Impurity 10, the evidence strongly points to the basicity of the reaction medium as the dominant controlling factor.

References

  • Chandrawanshi, H. K., et al. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry.
  • Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(7), 1191-1202. [Link]

  • Pharmaffiliates. Palbociclib-impurities. [Link]

  • SynThink. Palbociclib EP Impurities & USP Related Compounds. [Link]

  • Verma, A., & Kumar, S. (2021). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: An Indian Journal, 17(2), 1-13. [Link]

  • Wang, L., et al. (2017). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Journal of AOAC INTERNATIONAL, 100(5), 1332-1340. [Link]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International, 33(47B), 13-22. [Link]

Sources

improving resolution between Palbociclib and dimer impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Palbociclib analysis. This guide is designed for researchers, analytical chemists, and quality control professionals who are working to develop and optimize robust analytical methods for Palbociclib and its impurities. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on resolving Palbociclib from its challenging dimer impurities.

Our approach is rooted in fundamental chromatographic principles to not only solve immediate issues but also to empower you with the knowledge to proactively develop more resilient methods.

Frequently Asked Questions (FAQs)

Q1: We are observing a new, late-eluting peak close to our main Palbociclib peak. Could this be a dimer impurity?

A1: It is certainly a possibility. Dimer impurities can arise either as process-related impurities from the synthesis or as degradation products.[1] Process-related dimers may involve the coupling of intermediates. For instance, a known commercially available impurity is a dimer of a bromo-precursor to Palbociclib.[2] Degradation-related dimers could potentially form through oxidative pathways, linking two Palbociclib molecules.[3][4]

Key Characteristics Suggesting a Dimer:

  • Molecular Weight: If you have access to mass spectrometry (LC-MS), a dimer would exhibit a mass-to-charge ratio (m/z) of approximately double that of Palbociclib (Palbociclib MW: ~447.5 g/mol ) or its precursors.

  • Hydrophobicity: Dimers are typically larger and more hydrophobic than the monomeric active pharmaceutical ingredient (API). In reversed-phase HPLC (RP-HPLC), this often results in a longer retention time, causing the impurity to elute after the main Palbociclib peak.

  • Formation Conditions: If the peak intensity increases under specific stress conditions, such as exposure to oxidative agents or certain pH environments during forced degradation studies, it may point towards a degradation-related dimer.[3]

Q2: What is the single most critical parameter to adjust first when trying to improve resolution with a dimer impurity?

A2: The most powerful and often most effective parameter for improving the resolution of closely eluting peaks is selectivity (α) .[5] While improving column efficiency (N) or increasing retention (k) can help, changing the fundamental interaction between the analytes and the stationary/mobile phase (selectivity) will yield the most significant changes in peak separation.

How to Influence Selectivity:

  • Mobile Phase pH: Palbociclib is a weakly basic compound.[6] Adjusting the mobile phase pH can alter its degree of ionization and that of the impurity, which can dramatically change their relative retention times and improve selectivity.

  • Organic Modifier: Switching or mixing organic solvents (e.g., using methanol in addition to acetonitrile) can alter the elution order or improve separation by introducing different solvent-solute interactions.[6][7]

  • Stationary Phase Chemistry: If mobile phase adjustments are insufficient, changing the column to one with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) provides an orthogonal separation mechanism that can resolve challenging impurities.

In-Depth Troubleshooting Guide: Resolving Palbociclib and Dimer Impurities

Poor resolution between the Palbociclib API and a dimer impurity is a common analytical challenge. This guide provides a systematic approach to troubleshoot and resolve this issue, grounded in the principles of the resolution equation:



Where:

  • 
      = Resolution
    
  • N = Efficiency (Plate Count)

  • α = Selectivity

  • k = Retention Factor

Our strategy will address each of these factors in a logical, step-by-step manner.

Issue: Co-elution or Poor Resolution (Rs < 1.5) Between Palbociclib and a Suspected Dimer Impurity

The following workflow provides a structured approach to method optimization.

G cluster_0 Initial Assessment cluster_1 Step 1: Manipulate Selectivity (α) cluster_2 Step 2: Optimize Retention (k) & Efficiency (N) cluster_3 Step 3: Advanced Solutions A Problem: Poor Resolution (Rs < 1.5) between Palbociclib & Dimer B Adjust Mobile Phase pH (e.g., range pH 3.0-6.0) A->B Most impactful first step C Change Organic Modifier (e.g., ACN/MeOH ratio) B->C If pH change is insufficient D Evaluate Different Buffer Systems (e.g., Acetate vs. Phosphate) C->D E Modify Gradient Slope (Shallower gradient for better separation) D->E After exploring selectivity F Adjust Column Temperature (Try 30°C, 40°C, 50°C) E->F G Reduce Flow Rate (e.g., 1.0 mL/min to 0.8 mL/min) F->G H Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) G->H If resolution is still inadequate

Caption: Troubleshooting workflow for improving resolution.

Part 1: Manipulating Selectivity (α) - The Most Powerful Tool

Changes in selectivity alter the relative affinity of Palbociclib and its dimer for the stationary phase, which can move the peaks apart.

Mobile Phase pH Adjustment

Causality: Palbociclib is a basic molecule with multiple pKa values. Even small changes in the mobile phase pH can alter the ionization state of the molecule. Dimer impurities, while structurally similar, may have slightly different pKa values or charge distributions. This difference in ionization behavior as a function of pH is a powerful tool to exploit for separation. Studies have shown that mobile phase pH has a considerable impact on peak shape (tailing factor) for Palbociclib, which is directly linked to resolution.[1][6]

Experimental Protocol: pH Screening

  • Preparation: Prepare a series of identical mobile phases, but adjust the aqueous component to different pH values (e.g., pH 3.0, 4.5, and 6.0) using buffers like ammonium acetate or phosphate. A study on Palbociclib method development found that a 10 mM ammonium acetate buffer provided enhanced selectivity.[1][6]

  • Equilibration: For each pH condition, thoroughly equilibrate the HPLC column until a stable baseline is achieved.

  • Analysis: Inject your sample containing Palbociclib and the dimer impurity.

  • Evaluation: Compare the chromatograms. Look for changes in the relative retention time (and thus selectivity) between the two peaks.

Data Interpretation:

pH of Aqueous PhaseObservationRecommendation
Low pH (e.g., 3.0) Both Palbociclib and dimer are likely fully protonated. May result in sharp peaks but potentially low selectivity if charge states are identical.Good starting point for peak shape. Evaluate resolution.
Mid pH (e.g., 4.5-5.5) Approaching the pKa of one or more basic centers. This is often the "sweet spot" where small pH changes can cause large shifts in selectivity.[8][9]This range is critical. Perform fine adjustments (±0.2 pH units) here if you see any peak movement.
Higher pH (e.g., >6.0) Molecules become less protonated. May increase retention but can lead to peak tailing on silica-based C18 columns if not properly shielded.Proceed with caution. May require a base-deactivated or hybrid-surface column.
Organic Modifier and Buffer Selection

Causality: The choice of organic solvent (acetonitrile vs. methanol) and buffer salt can influence selectivity through different mechanisms. Acetonitrile and methanol have different dipole moments and hydrogen bonding capabilities, leading to different interactions with the analytes. Buffer ions can also engage in secondary interactions that may affect separation. The combination of acetonitrile with methanol has been shown to improve selectivity for Palbociclib analysis.[6]

Experimental Protocol: Organic Modifier Screening

  • Initial Condition: Start with your current method (e.g., Buffer:Acetonitrile).

  • Ternary Mix: Replace a portion of the acetonitrile with methanol. For example, if your mobile phase B is 100% ACN, try an 80:20 ACN:MeOH mixture.

  • Methanol Only: Prepare a mobile phase B using only methanol.

  • Evaluation: Compare the resolution across the three conditions. Sometimes, the elution order of closely related compounds can reverse, indicating a significant change in selectivity.

Part 2: Optimizing Retention (k) and Efficiency (N)

If selectivity changes have been maximized but resolution is still insufficient, focus on improving efficiency and optimizing retention.

Gradient Time and Slope

Causality: For gradient methods, a shallower gradient (i.e., increasing the gradient time) gives the peaks more time to interact with the stationary phase, which allows for better separation of closely eluting compounds. This effectively increases the resolution by providing more "column space" for the separation to occur.

Protocol:

  • If your current gradient runs from 20% to 80% B over 10 minutes, try extending the gradient time to 20 minutes over the same range.

  • Focus the shallow gradient on the portion of the run where Palbociclib and the dimer elute.

Column Temperature

Causality: Temperature affects chromatography in two main ways: it lowers mobile phase viscosity (reducing backpressure and sharpening peaks) and it can change selectivity.[5][10][11] The retention of different compounds can change at different rates with temperature. For some pairs, increasing temperature improves resolution; for others, decreasing it is beneficial.[5][12]

Experimental Protocol: Temperature Screening

  • Setpoints: Analyze the sample at three different column temperatures: ambient (e.g., 25°C), moderately elevated (e.g., 40°C), and higher (e.g., 50°C).

  • Equilibration: Ensure the column is fully thermostatted at each temperature before injection.

  • Analysis: Compare the resolution (Rs) at each temperature. Plotting retention time versus temperature can reveal if the elution order changes, which is a strong indicator of a change in selectivity.[12]

Data Interpretation:

TemperaturePotential OutcomeRationale
Lower Temp (25-30°C) Increased retention and potentially better resolution.Slower kinetics can sometimes enhance separation for closely eluting compounds.[5]
Mid Temp (35-45°C) Often a good balance of efficiency and run time. Peaks become sharper.Reduced mobile phase viscosity leads to better mass transfer and higher efficiency (N).[11]
Higher Temp (>45°C) Shorter run times. Can significantly alter selectivity (α), which may either improve or worsen resolution.[10][13]Useful if other selectivity adjustments have failed. Monitor analyte stability at elevated temperatures.

Part 3: Advanced Solution - Changing the Stationary Phase

Causality: If the above steps do not yield the desired resolution, the interaction between the analytes and the C18 stationary phase may be too similar. Changing the column provides a fundamentally different separation mechanism.

Recommended Alternatives to C18 for Basic Compounds like Palbociclib:

  • Phenyl-Hexyl: Offers pi-pi interactions, which can be highly selective for aromatic compounds like Palbociclib and its impurities.

  • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can reduce peak tailing for basic compounds and offer alternative selectivity.

  • Cyano (CN): Provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes, offering a very different selectivity profile.

Summary of Key Parameters and Their Impact

ParameterPrimary Effect OnSecondary Effect OnRecommended Action
Mobile Phase pH Selectivity (α) Retention (k), Peak ShapeScreen a range from pH 3.0 to 6.0.[1][6]
Organic Modifier Selectivity (α) Retention (k)Try different ACN/MeOH ratios.[6]
Gradient Slope Retention (k)ResolutionMake the gradient shallower around the eluting peaks.
Temperature Efficiency (N), Retention (k)Selectivity (α) Screen from 25°C to 50°C.[5][12]
Flow Rate Efficiency (N)Retention (k)Lower the flow rate to increase efficiency (e.g., 1.0 -> 0.8 mL/min).
Stationary Phase Selectivity (α) Retention (k)If other methods fail, switch to a Phenyl-Hexyl or EPG column.

By systematically working through these troubleshooting steps, you can diagnose the cause of poor resolution and logically develop a robust and reliable method for the separation of Palbociclib and its challenging dimer impurities.

References

  • Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study.
  • Patil, P. H., Desai, M., Rao, R. R., Mutalik, S., Shenoy, G. G., Rao, M., & Jagadish, P. C. (2022). Assessment of pH-shift drug interactions of palbociclib by in vitro micro-dissolution in bio relevant media: An analytical QbD-driven RP-HPLC method optimization. Journal of Applied Pharmaceutical Science, 12(05), 078–087.
  • Dange, Y., Bhinge, S., & Salunkhe, V. (2018). Optimization and Validation of RP-HPLC Method for Simultaneous Estimation of Palbociclib and Letrozole. Toxicology Mechanisms and Methods, 28(3), 187-194.
  • Jetir. (2019). Analytical method development and validation for the simultaneous estimation of letrozole and palbociclib by using rp-hplc technique.
  • ResearchGate. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). Retrieved from [Link]

  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. Retrieved from [Link]

  • Hawach. (n.d.). Effect of Elevated Temperature on HPLC Columns. Retrieved from [Link]

  • Chrom Tech. (n.d.). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • LCGC International. (2007). How Does Temperature Affect Selectivity?. Retrieved from [Link]

  • Dolan, J. W. (2002). Temperature selectivity in reversed-phase high performance liquid chromatography.
  • PubMed. (2022). Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. Retrieved from [Link]

  • PubMed. (2008). Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation. Retrieved from [Link]

  • ResearchGate. (2022). Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. Retrieved from [Link]

  • RSC Publishing. (2023). Carrier-free nanomedicines self-assembled from palbociclib dimers and Ce6 for enhanced combined chemo-photodynamic therapy of breast cancer. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN105524059A - Palbociclib impurity preparation method.
  • ResearchGate. (n.d.). Chemical structure of the clinically used (palbociclib, abemaciclib and...). Retrieved from [Link]

  • ResearchGate. (2023). A Review on Analytical Method Development and Validation of Palbociclib. Retrieved from [Link]

Sources

Technical Support Center: Stability of Palbociclib Impurities in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Palbociclib and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling Palbociclib impurities in solution.

A Note on "Palbociclib Impurity 10"

Before we delve into the specifics, it's important to address the nomenclature of Palbociclib impurities. "Palbociclib Impurity 10" does not appear to be a standardized or universally recognized designation in publicly available literature or pharmacopeias. It is likely an internal designation specific to a particular laboratory or manufacturer. As such, there is no specific stability data available for a compound with this name.

However, the principles of chemical stability and degradation pathways are generalizable. This guide will provide you with the foundational knowledge and practical protocols to assess the stability of any Palbociclib impurity you may be working with, including your "Impurity 10."

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of Palbociclib and its impurities in solution.

Q1: What are the known degradation pathways for Palbociclib and its impurities?

A1: Forced degradation studies on Palbociclib have shown that it is most susceptible to degradation under oxidative and alkaline conditions.[1][2] Degradation is also observed under acidic conditions, though to a lesser extent.[2] The molecule is relatively stable under photolytic (light) and thermal stress.[1] Impurities of Palbociclib, particularly those with similar functional groups, are likely to follow similar degradation pathways. The primary mechanisms of degradation to be aware of are hydrolysis and oxidation.[3]

Q2: What are the most critical factors that can affect the stability of a Palbociclib impurity in solution?

A2: Several factors can significantly impact the stability of Palbociclib impurities in solution. These include:

  • pH: Palbociclib itself shows good solubility in acidic conditions (pH 1.0 and 4.5), which can be a starting point for achieving a stable solution.[4] However, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.

  • Solvent: The choice of solvent is critical. While aqueous solutions are often necessary for biological assays, organic solvents like acetonitrile, methanol, or DMSO are commonly used for stock solutions. It's important to be aware that some solvents can participate in degradation reactions. For instance, a patent describes the formation of an impurity when Palbociclib is heated in the presence of formate-containing solvents like ethyl formate.[5]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, it is generally recommended to store solutions of Palbociclib impurities at refrigerated temperatures (2-8°C).[3]

  • Light Exposure: Although Palbociclib is relatively photostable, it is good practice to protect solutions from light, especially during long-term storage, to prevent any potential photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation, particularly for impurities with electron-rich moieties.

Q3: What are the recommended solvent and pH conditions for preparing solutions of Palbociclib impurities?

A3: For initial stock solutions, using a high-quality organic solvent such as DMSO, acetonitrile, or methanol is recommended. For aqueous solutions used in experiments, it is advisable to start with a buffer system in the acidic to neutral pH range (e.g., pH 4.5 to 7.0), given the known stability profile of the parent drug. Always prepare fresh aqueous dilutions from the organic stock solution immediately before use.

Q4: How should I properly store solutions of Palbociclib impurities?

A4: For optimal stability, stock solutions in organic solvents should be stored at 2-8°C and protected from light.[3] If long-term storage is required, consider storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem: My Palbociclib impurity is rapidly degrading in solution.

Potential Cause Explanation Recommended Solution
Inappropriate Solvent The solvent may be reacting with the impurity or contain contaminants that catalyze degradation.Prepare stock solutions in high-purity, anhydrous DMSO or acetonitrile. For aqueous buffers, use freshly prepared solutions with high-purity water.
Incorrect pH The pH of your aqueous solution may be promoting hydrolysis.Buffer your aqueous solution to a pH between 4.5 and 7.0. Avoid highly acidic or alkaline conditions.
High Temperature The solution is being stored or handled at room temperature for extended periods.Keep solutions on ice during experiments and store them at 2-8°C for short-term storage or frozen for long-term storage.
Light Exposure The solution is not being protected from light.Use amber vials or wrap containers in aluminum foil to protect the solution from light.
Oxidation The impurity is susceptible to oxidation from dissolved oxygen or peroxide contaminants in solvents.Use de-gassed solvents for solution preparation. Consider adding an antioxidant if compatible with your experimental system.

Problem: I am observing unexpected peaks in my chromatogram.

Potential Cause Explanation Recommended Solution
On-Column Degradation The impurity may be degrading on the HPLC column due to the mobile phase composition or column temperature.Adjust the mobile phase pH to be within the stable range for your impurity. Lower the column temperature if possible.
Interaction with Container The impurity may be adsorbing to or reacting with the surface of the storage container.Use silanized glass vials or polypropylene tubes for storage.
Formation of Degradants The unexpected peaks are likely degradation products of your impurity.Refer to the troubleshooting guide above to identify and mitigate the cause of degradation. Perform peak purity analysis to confirm if the main peak is spectrally pure.

Part 3: Experimental Protocols and Data

This section provides a general protocol for assessing the stability of a Palbociclib impurity and a summary of the known stability of the parent compound.

Protocol: Forced Degradation Study for a Palbociclib Impurity

This protocol is designed to identify the potential degradation pathways and critical stability factors for your Palbociclib impurity.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution in Organic Solvent Dilute Dilute to Working Concentration in Aqueous Buffer (pH ~6.8) Prep->Dilute Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Dilute->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Dilute->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Dilute->Oxidation Thermal Thermal Stress (e.g., 60°C in dark) Dilute->Thermal Photo Photolytic Stress (e.g., ICH Q1B light exposure) Dilute->Photo HPLC Analyze by Stability-Indicating RP-HPLC Method Acid->HPLC Analyze at t=0, 2, 4, 8, 24h Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassSpec Identify Degradants by LC-MS HPLC->MassSpec Conclusion Conclusion MassSpec->Conclusion Determine Degradation Pathways

Caption: Workflow for a forced degradation study.

Steps:

  • Prepare a stock solution of your Palbociclib impurity in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration.

  • Prepare working solutions by diluting the stock solution in different aqueous buffers (e.g., pH 2, 7, and 10) and with a stressing agent.

  • Expose the working solutions to a range of stress conditions as outlined in the diagram above. Include a control sample stored at 2-8°C in the dark.

  • Analyze the samples at various time points using a validated stability-indicating HPLC method.[6][7][8][9]

  • Quantify the remaining impurity and any degradation products formed.

  • Characterize the major degradation products using LC-MS to understand the degradation pathway.[3]

Data Summary: Stability of Palbociclib Under Stress Conditions

The following table summarizes the known stability of Palbociclib, which can serve as a useful reference for predicting the stability of its impurities.

Stress ConditionReagent/TemperatureDegradation ObservedReference
Acidic Hydrolysis 5N HCl, 80°C, 60 min~5.7%[2]
Alkaline Hydrolysis 5N NaOH, 80°C, 60 min~14.0%[2]
Oxidative Degradation 30% H2O2, 70°C, 1 h~23.8%[2]
Peroxide Stress Not specifiedDegradation observed[1]
Photolytic Stress Not specifiedNo significant degradation[1]
Thermal Stress Not specifiedNo significant degradation[1]

Part 4: References

  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy.

  • Venkateshwarlu, P., & Patel, M. M. (2021). Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research.

  • Pharmaffiliates. Palbociclib-impurities.

  • Zhang, J., et al. (2021). Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate. Pharmaceutics.

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International.

  • Google Patents. (2020). CN111362938A - Palbociclib impurity, preparation method and application thereof.

  • EMBO. (2018). How to hijack degrading complexes to put cancer cells asleep.

  • Kallepalli, B. P., & Annapurna, M. M. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). International Journal of Green Pharmacy.

  • ResearchGate. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug).

  • Daicel Pharma Standards. Palbociclib Impurities Manufacturers & Suppliers.

Sources

Validation & Comparative

Navigating the ICH Q3A Landscape for Palbociclib Impurity 10: A Comparative Guide to Analytical Control

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the realm of oncology therapeutics, Palbociclib, a first-in-class CDK4/6 inhibitor, represents a significant advancement in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The manufacturing and stability of the active pharmaceutical ingredient (API) are critical to ensure its safety and efficacy. This guide provides an in-depth analysis of the regulatory framework and analytical strategies for controlling Palbociclib Impurity 10, a known process-related impurity, within the drug substance, aligning with the stringent requirements of the ICH Q3A guidelines.

Understanding Palbociclib and the Significance of Impurity Profiling

Palbociclib functions by inhibiting cyclin-dependent kinases 4 and 6, thereby arresting the cell cycle and impeding cancer cell proliferation. The synthesis of such a complex molecule can inadvertently lead to the formation of impurities. These impurities, if left uncontrolled, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous impurity profiling is a cornerstone of pharmaceutical development and manufacturing.

Palbociclib Impurity 10 has been identified as di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate). Its effective control is mandated by global regulatory bodies, with the International Council for Harmonisation (ICH) Q3A(R2) guideline providing a universal framework for acceptable limits of impurities in new drug substances.

Decoding ICH Q3A Thresholds for Palbociclib Impurity 10

The ICH Q3A guideline establishes three key thresholds for the control of impurities: the Reporting Threshold, the Identification Threshold, and the Qualification Threshold. These thresholds are determined based on the maximum daily dose (MDD) of the drug. For Palbociclib, the recommended daily dose is 125 mg.[1][2][3]

Based on an MDD of 125 mg (which is less than 2 g/day ), the following ICH Q3A thresholds apply to Palbociclib Impurity 10:

Threshold ICH Q3A Guideline Calculated Limit for Palbociclib Impurity 10 Interpretation
Reporting 0.05%0.05%Any impurity at or above this level must be reported in the drug substance specification.
Identification 0.10% or 1.0 mg total daily intake (TDI), whichever is lower0.10% (0.125 mg TDI)Any impurity exceeding this level requires structural identification.
Qualification 0.15% or 1.0 mg TDI, whichever is lower0.15% (0.1875 mg TDI)Impurities present above this threshold must be qualified through toxicological studies to ensure their safety.

This tiered approach ensures that impurities are controlled to levels that are safe for patients.

Comparative Analysis of Analytical Methodologies for Impurity 10 Quantification

The accurate quantification of Palbociclib Impurity 10 necessitates the use of sensitive and specific analytical methods. The most prevalent techniques in the pharmaceutical industry for impurity profiling are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter RP-HPLC UPLC LC-MS/MS
Principle Separation based on polarity using a stationary phase with larger particle sizes (3-5 µm).Separation based on polarity using a stationary phase with sub-2 µm particles, requiring higher pressure.Separation by liquid chromatography followed by mass analysis, providing mass-to-charge ratio information.
Resolution GoodExcellent, superior peak separation.Excellent, coupled with mass-based specificity.
Sensitivity Moderate (UV detection)High (UV detection)Very High (Mass detection)
Speed Longer run times (typically 20-60 min).Significantly faster run times (typically 1-10 min).Fast run times, often comparable to UPLC.
Solvent Consumption HighLowLow
LOD/LOQ Typically in the µg/mL range.Typically in the ng/mL to µg/mL range.Can reach pg/mL to ng/mL levels.
Structural Information NoNoYes, provides molecular weight and fragmentation data for structural elucidation.

Expert Insights:

For routine quality control and release testing of Palbociclib drug substance, a validated RP-HPLC method is often the workhorse, providing a robust and reliable means of quantifying Impurity 10. However, for more demanding applications, such as in-depth impurity profiling, stability studies, and the analysis of complex matrices, UPLC offers significant advantages in terms of speed and resolution. When the utmost sensitivity and specificity are required, or for the definitive identification of unknown impurities, LC-MS/MS is the gold standard, providing invaluable structural information.[4][5][6]

Experimental Protocol: A Validated RP-HPLC Method for Palbociclib and its Impurities

This section outlines a detailed, step-by-step RP-HPLC method that can be adapted and validated for the quantification of Palbociclib Impurity 10. The causality behind the experimental choices is explained to provide a deeper understanding of the method's design.

Objective: To develop a specific, accurate, and precise RP-HPLC method for the separation and quantification of Palbociclib and its process-related impurities, including Impurity 10.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic data system for data acquisition and processing.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds like Palbociclib and its impurities. The C18 stationary phase provides good retention and selectivity.

  • Mobile Phase A: A buffer solution, such as 0.02 M potassium dihydrogen phosphate, with the pH adjusted to a slightly acidic value (e.g., 3.0) with orthophosphoric acid. This helps to ensure consistent peak shapes and retention times by controlling the ionization state of the analytes.

  • Mobile Phase B: Acetonitrile or Methanol. These are common organic modifiers used in reversed-phase chromatography to elute the analytes from the column.

  • Gradient Elution: A gradient elution program is typically necessary to achieve optimal separation of the main component (Palbociclib) from its various impurities, which may have a wide range of polarities. A representative gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.

  • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm internal diameter column.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: Palbociclib has a UV absorbance maximum at approximately 220 nm and 360 nm. The selection of the detection wavelength should be optimized to provide good sensitivity for both the API and Impurity 10.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of Palbociclib and Impurity 10 reference standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution. Further dilute to a working concentration.

  • Sample Solution: Accurately weigh and dissolve the Palbociclib drug substance in the diluent to achieve a known concentration.

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and placebo components. This is often done through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Linearity: Analyze a series of solutions with different concentrations of Impurity 10 to demonstrate a linear relationship between the peak area and the concentration.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by spiking the drug substance with known amounts of Impurity 10 and measuring the recovery.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Impurity 10 that can be reliably detected and quantified, respectively. The LOQ should be below the reporting threshold of 0.05%.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Workflow and Decision-Making Process

To further clarify the regulatory and experimental workflows, the following diagrams are provided.

ICH Q3A Decision Tree for Impurity Qualification

This diagram illustrates the logical process for determining the necessary actions based on the level of an impurity found in a new drug substance.

ICH_Q3A_Decision_Tree start Impurity Detected in Palbociclib Drug Substance reporting_threshold Is Impurity Level > Reporting Threshold (0.05%)? start->reporting_threshold identification_threshold Is Impurity Level > Identification Threshold (0.10%)? reporting_threshold->identification_threshold Yes no_action No Action Required reporting_threshold->no_action No report Report Impurity in Specification identification_threshold->report qualification_threshold Is Impurity Level > Qualification Threshold (0.15%)? qualify Conduct Safety Qualification Studies qualification_threshold->qualify Yes end Impurity Controlled qualification_threshold->end No identify Identify Chemical Structure report->identify identify->qualification_threshold qualify->end

Caption: ICH Q3A decision-making for impurity control.

Analytical Workflow for Palbociclib Impurity 10 Quantification

This diagram outlines the typical experimental workflow for the analysis of Palbociclib Impurity 10 using a chromatographic method.

Analytical_Workflow start Sample and Standard Preparation hplc_analysis RP-HPLC / UPLC / LC-MS Analysis start->hplc_analysis data_acquisition Chromatogram and Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification against Reference Standard peak_integration->quantification reporting Report Result and Compare with ICH Q3A Limits quantification->reporting

Caption: Workflow for Palbociclib Impurity 10 analysis.

Conclusion

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Palbociclib drug substance. A thorough understanding and application of the ICH Q3A guidelines, coupled with the implementation of robust and validated analytical methods, are paramount. While RP-HPLC remains a widely accepted technique for routine quality control, the adoption of UPLC and LC-MS can provide significant advantages in terms of speed, sensitivity, and structural elucidation, particularly in a research and development setting. This guide serves as a comprehensive resource for scientists and drug development professionals to navigate the complexities of impurity control for Palbociclib, ultimately contributing to the delivery of safe and effective medicines to patients.

References

  • U.S. Food and Drug Administration. IBRANCE® (palbociclib) tablets, for oral use. [Link]

  • van der Bilt, A. R. M., et al. (2021). Palbociclib dose reductions and the effect on clinical outcomes in patients with advanced breast cancer. ESMO Open, 6(6), 100299. [Link]

  • Northern Cancer Alliance. PALBOCICLIB (IBRANCE®) (in combination with an aromatase inhibitor). [Link]

  • Ramanjaneyulu, S., et al. (2023). A Review on Analytical Method Development and Validation of Palbociclib. Journal of Integral Sciences, 6(1), 36-45. [Link]

  • Posocco, B., et al. (2020). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PLoS ONE, 15(2), e0228822. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Agilent Technologies. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International, 33(47A), 336-346. [Link]

  • Reddy, N. M., et al. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 37, 698-706. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. [Link]

Sources

A Comprehensive Guide to Determining the Relative Response Factor (RRF) for Palbociclib Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensure the safety and efficacy of therapeutic agents. Palbociclib, a cornerstone in the treatment of HR-positive, HER2-negative breast cancer, is no exception. This guide provides an in-depth, scientifically grounded protocol for the determination of the Relative Response Factor (RRF) for Palbociclib Impurity 10, a critical parameter for its accurate quantification in drug substance and product.

The Significance of RRF in Impurity Profiling

The International Council for Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities in new drug substances.[1] Direct quantification of these impurities using their own reference standards is the most accurate approach. However, the synthesis and purification of individual impurity standards can be a costly and time-consuming endeavor.[1] In many instances, these standards may not be readily available or may exhibit instability.[1]

To overcome these challenges, the concept of the Relative Response Factor (RRF) is employed. The RRF is a measure of the detector response of an impurity relative to the active pharmaceutical ingredient (API).[2] Once established, the RRF allows for the accurate quantification of an impurity using the readily available API reference standard, thereby streamlining the analytical process without compromising data integrity.

Understanding the Analyte and its Impurity: A Structural Perspective

A foundational element of robust analytical method development is a thorough understanding of the chemical structures of the analyte and its impurities. This knowledge informs the selection of appropriate analytical techniques and parameters.

Palbociclib:

  • Molecular Formula: C₂₄H₂₉N₇O₂

  • Molecular Weight: 447.54 g/mol

Palbociclib Impurity 10:

  • Molecular Formula: C₄₁H₅₅N₁₁O₅

  • Molecular Weight: 781.94 g/mol

A comparative analysis of the structures reveals that Palbociclib Impurity 10 is a significantly larger molecule, appearing to be a dimer of a Palbociclib-related structure with the addition of two piperazinecarboxylic acid tert-butyl ester groups. The core chromophore, the pyrido[2,3-d]pyrimidin-7-one system, which is primarily responsible for UV absorbance, is present in both molecules. However, the extended conjugation and the presence of additional auxochromes in Impurity 10 may lead to a different molar absorptivity compared to Palbociclib. This structural difference underscores the necessity of determining an RRF value rather than assuming a response factor of 1.

Experimental Determination of RRF for Palbociclib Impurity 10

The following is a detailed, step-by-step methodology for the experimental determination of the RRF for Palbociclib Impurity 10. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.

Materials and Reagents
  • Palbociclib Reference Standard (CRS)

  • Palbociclib Impurity 10 Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving adequate separation of Palbociclib and its impurities. Based on published methods for Palbociclib analysis, a reverse-phase HPLC method is recommended.[3][4]

ParameterRecommended ConditionRationale
Column InertSustain C18 (4.6 x 250 mm, 5 µm) or equivalentProvides good resolution for Palbociclib and its related substances.
Mobile Phase A 0.1% Perchloric acid in waterProvides good peak shape and is a common mobile phase for basic compounds like Palbociclib.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase chromatography.
Gradient Elution A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is recommended to ensure the elution of all components with good peak shape. A starting point could be 90% A, transitioning to 90% B over 40 minutes.A gradient is necessary to separate the API from its impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 230 nmPalbociclib has a UV maximum around 220 nm and 266 nm depending on the solvent.[5][6][7] A wavelength of 230 nm is a good compromise to detect both the API and potentially its impurities, as suggested by a published method for Palbociclib impurity profiling.[4] A PDA detector is highly recommended to assess peak purity and to evaluate the UV spectra of both Palbociclib and Impurity 10 to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to the accuracy of the RRF determination.

Palbociclib Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Palbociclib Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., Methanol or a mixture of Acetonitrile and water).

Impurity 10 Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Palbociclib Impurity 10 Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent used for the Palbociclib stock solution.

Calibration Solutions: Prepare a series of at least five calibration solutions for both Palbociclib and Impurity 10, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration. A typical range would be from 0.1 µg/mL to 10 µg/mL. These solutions should be prepared by diluting the respective stock solutions with the mobile phase.

Experimental Workflow

The following diagram illustrates the workflow for the determination of the RRF.

RRF_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_calc RRF Calculation API_Stock Palbociclib Stock (1000 µg/mL) API_Cal Palbociclib Calibration Solutions (0.1-10 µg/mL) API_Stock->API_Cal Imp_Stock Impurity 10 Stock (1000 µg/mL) Imp_Cal Impurity 10 Calibration Solutions (0.1-10 µg/mL) Imp_Stock->Imp_Cal HPLC Inject Calibration Solutions into HPLC API_Cal->HPLC Imp_Cal->HPLC API_Curve Generate Palbociclib Calibration Curve (Peak Area vs. Conc.) HPLC->API_Curve Imp_Curve Generate Impurity 10 Calibration Curve (Peak Area vs. Conc.) HPLC->Imp_Curve Slopes Determine Slopes of Both Calibration Curves API_Curve->Slopes Imp_Curve->Slopes RRF Calculate RRF: Slope(Impurity) / Slope(API) Slopes->RRF

Workflow for RRF Determination
Data Analysis and RRF Calculation
  • Inject each calibration solution for both Palbociclib and Impurity 10 into the HPLC system in triplicate.

  • For each compound, plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis for each data set to obtain the equation of the line (y = mx + c), where 'm' is the slope.

  • Calculate the RRF using the following formula:[2]

    RRF = Slope of Impurity 10 / Slope of Palbociclib

Interpreting the RRF Value: A Comparative Perspective

The calculated RRF value provides a correction factor for the difference in detector response between Palbociclib and Impurity 10.

  • RRF ≈ 1.0: An RRF value close to 1.0 indicates that the impurity and the API have a similar response at the chosen wavelength. In some organizations, RRF values between 0.8 and 1.2 may be considered as 1.0 for routine analysis, although this should be justified.[1][2]

  • RRF > 1.0: An RRF value greater than 1.0 signifies that the impurity has a stronger response than the API.

  • RRF < 1.0: An RRF value less than 1.0 indicates that the impurity has a weaker response than the API.

It is important to note that the RRF value is specific to the chromatographic conditions under which it was determined. Any significant changes to the method, such as the column, mobile phase, or detection wavelength, would necessitate a redetermination of the RRF.[2]

Alternative Approaches and Considerations

In the absence of a certified reference standard for Impurity 10, other strategies can be employed, although with a higher degree of uncertainty:

  • Assumption of RRF = 1.0: This is the simplest approach but can lead to significant inaccuracies in quantification, especially if the chromophores of the API and impurity differ significantly. This should only be used as a last resort when an impurity standard is not available.

  • Use of a Structurally Similar Impurity Standard: If a reference standard for a different, but structurally related, Palbociclib impurity is available, its RRF could be used as an estimate. However, this approach also carries a degree of uncertainty and should be scientifically justified.

Conclusion

The determination of the Relative Response Factor is a critical step in the development of robust and reliable analytical methods for the quantification of pharmaceutical impurities. By following the detailed protocol outlined in this guide, researchers and drug development professionals can confidently establish the RRF for Palbociclib Impurity 10. This will enable accurate and efficient monitoring of this impurity, contributing to the overall quality, safety, and efficacy of Palbociclib drug products. The principles and methodologies described herein are not only applicable to Palbociclib but can also be adapted for the analysis of other APIs and their respective impurities, reinforcing the commitment to scientific integrity in pharmaceutical development.

References

  • Research Journal of Pharmacy and Technology. UV Spectrophotometric and UPLC assay methods for the determination of Palbociclib in bulk and Tablet Dosage Form. [Link]

  • Research Journal of Pharmacy and Technology. UV Spectrophotometric and UPLC assay methods for the determination of Palbociclib in bulk and Tablet Dosage Form. [Link]

  • Srikanth, D., et al. "Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study." Journal of Pharmaceutical Research International, 2021, pp. 11-21. [Link]

  • Veeprho. Determination of Response factors of Impurities in Drugs by HPLC. 14 Jan. 2021, [Link]

  • Posocco, B., et al. "Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application." Journal of Pharmaceutical and Biomedical Analysis, vol. 182, 2020, p. 113123. [Link]

  • Srikanth, D., et al. "Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study." ResearchGate, 2021, [Link]

  • Alshehri, Mona M., et al. "Simultaneous equation method for the estimation of palbociclib and letrozole by uv-visible spectrophotometry." ResearchGate, 2021, [Link]

  • Chakravarthy, V. Kalyana, et al. "THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)." Rasayan Journal of Chemistry, vol. 4, no. 4, 2011, pp. 919-943. [Link]

  • ResearchGate. (A) UV-vis spectra of palbociclib, Ce6, Palb-TK-Palb NPs,.... [Link]

  • Nalla, Kirankumar, et al. "Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti- Breast Cancer Therapy." ChemRxiv, 30 Apr. 2025. [Link]

  • Nalanda, et al. "Determination of palbociclib in human plasma using high performance liquid chromatography-ultraviolet detection." International Journal of Pharmaceutical Sciences and Research, vol. 9, no. 9, 2018, pp. 3883-88. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Palbociclib and its related substances. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method selection, validation, and execution, ensuring the accuracy and reliability of analytical results for this important oncology therapeutic.

Introduction: The Criticality of Impurity Profiling for Palbociclib

Palbociclib is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a regulatory mandate and is paramount for patient safety and therapeutic efficacy.[1] Related substances can originate from the synthetic process, degradation of the drug substance, or interaction with excipients.[1] Therefore, a robust, stability-indicating analytical method is essential for the separation, identification, and quantification of these impurities.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), has proven to be a simple, specific, rapid, precise, and accurate technique for the quality control analysis of drugs in both bulk and pharmaceutical dosage forms. This guide will explore a well-established RP-HPLC method, compare it with viable alternatives, and provide the necessary framework for its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Recommended Stability-Indicating RP-HPLC Method

Based on a comprehensive review of published literature, a robust and reliable stability-indicating RP-HPLC method has been identified. This method demonstrates excellent separation of Palbociclib from its process-related impurities and degradation products.

Chromatographic Conditions: The "Why" Behind the "How"

The selection of chromatographic parameters is a critical step driven by the physicochemical properties of Palbociclib and its impurities.

ParameterRecommended ConditionRationale
Stationary Phase Inertsil ODS 3V column (250 mm × 4.6 mm, 5 µm)The C18 (ODS - octadecylsilane) stationary phase provides the necessary hydrophobicity for retaining Palbociclib and its related substances, which are moderately polar compounds. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
Mobile Phase Ammonium Acetate and Acetonitrile (ACN) (32:68 v/v)Acetonitrile is a common organic modifier in reverse-phase chromatography, providing good elution strength for the analytes. The ammonium acetate buffer controls the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the analytes and ensuring reproducible retention times.
Flow Rate 1.0 mL/minThis flow rate provides optimal efficiency and resolution for the given column dimensions without generating excessive backpressure.
Detection Wavelength 263 nmThis wavelength corresponds to a region of high absorbance for Palbociclib, ensuring good sensitivity for both the main component and its impurities.
Column Temperature 30°C ± 2°CMaintaining a constant column temperature is essential for reproducible retention times and peak shapes. 30°C is a common and practical temperature for this purpose.
Injection Volume 20 µLThis volume is a standard injection volume that provides a good balance between loading capacity and chromatographic efficiency.
Elution Mode IsocraticAn isocratic elution (constant mobile phase composition) is simpler to implement and often more robust than a gradient elution, making it suitable for routine quality control analysis when good separation is achievable.
Experimental Protocol: A Step-by-Step Guide

1. Preparation of Mobile Phase:

  • Prepare the ammonium acetate buffer solution.
  • Mix the ammonium acetate buffer and acetonitrile in a 32:68 (v/v) ratio.
  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) to prevent air bubbles from interfering with the detector signal.

2. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of Palbociclib reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
  • Sonnicate for a few minutes to ensure complete dissolution.

3. Preparation of Sample Solution:

  • For bulk drug: Accurately weigh and dissolve the Palbociclib sample in the mobile phase to achieve a concentration similar to the standard solution.
  • For dosage form (e.g., capsules): Take a representative sample of the powdered capsule contents, dissolve in the mobile phase, sonicate, and filter through a 0.45 µm membrane filter to remove excipients.

4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject 20 µL of the standard solution and record the chromatogram.
  • Inject 20 µL of the sample solution and record the chromatogram.
  • Identify the Palbociclib peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Calculate the amount of related substances by comparing their peak areas to the peak area of the Palbociclib standard.

Method Validation: A Framework for Trustworthiness

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] The validation of the recommended HPLC method should be performed according to ICH Q2(R1) guidelines and should encompass the following parameters.[2][3][4][5][6]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD Method Optimization Specificity Specificity (Forced Degradation) MD->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1) guidelines.

Forced Degradation Studies (Specificity)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7] This involves subjecting the Palbociclib sample to various stress conditions to generate potential degradation products. The method is considered specific if the Palbociclib peak is well-resolved from any degradation products.[8]

Common stress conditions include:

  • Acidic hydrolysis: (e.g., 0.1 N HCl at 60°C)

  • Alkaline hydrolysis: (e.g., 0.1 N NaOH at 60°C)

  • Oxidative degradation: (e.g., 3% H₂O₂ at room temperature)[9]

  • Thermal degradation: (e.g., heating at 105°C)

  • Photolytic degradation: (e.g., exposure to UV light)

Studies have shown that Palbociclib is susceptible to degradation under oxidative conditions.[9] Some studies indicate stability under acid, base, photolytic, and thermal conditions, while others show some degradation under alkaline and oxidative stress.[9][10]

Comparative Analysis of Alternative HPLC Methods

While the recommended method is robust, several other validated HPLC methods for Palbociclib have been reported in the literature. A comparison of these methods can help in selecting the most appropriate one for a specific application.

Method FeatureMethod A (Recommended)Method B[11]Method C[12]
Stationary Phase Inertsil ODS 3V (250 x 4.6 mm, 5 µm)Intersil C18-EP (250 x 4.6 mm, 5 µm)Inert sustain swift (C18)
Mobile Phase Ammonium Acetate & ACN (32:68)Phosphate buffer (pH 5) & ACN (30:70)Perchloric acid & ACN
Elution Mode IsocraticIsocraticGradient
Detection Wavelength 263 nm270 nm230 nm
Run Time ~30 min~10 min50 min
Linearity Range 5–1000 µg/mL[7]25–120 µg/mLLOQ to 250% of impurity concentration
LOD 1.6378 µg/mL[7]1.08 µg/mLNot specified, but based on S/N ratio
LOQ 4.951 µg/mL[7]3.62 µg/mLNot specified, but based on S/N ratio

Analysis of Alternatives:

  • Method B offers a significantly shorter run time, which can be advantageous for high-throughput analysis in a quality control environment.[11] The use of a phosphate buffer is also a common and effective choice for controlling mobile phase pH.

  • Method C utilizes a gradient elution, which is beneficial for separating complex mixtures of impurities with a wide range of polarities.[12] The use of perchloric acid in the mobile phase can improve peak shape for basic compounds like Palbociclib.

The choice between these methods will depend on the specific requirements of the analysis. For routine quality control of the bulk drug with a known impurity profile, an isocratic method like the recommended one or Method B may be sufficient. For the analysis of complex samples or for in-depth impurity profiling, a gradient method like Method C might be more appropriate.

Conclusion: Ensuring Quality and Compliance

The selection and validation of an appropriate HPLC method are critical for ensuring the quality, safety, and efficacy of Palbociclib. The recommended stability-indicating RP-HPLC method provides a robust and reliable approach for the determination of Palbociclib and its related substances. By following the principles of method validation outlined in the ICH guidelines, laboratories can ensure that their analytical data is accurate, reproducible, and compliant with regulatory expectations. The comparative analysis of alternative methods provides a framework for selecting the most suitable approach based on specific analytical needs.

References

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Venkateshwarlu, P., & Patel, M. M. (2021). Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research, 13(3), 166. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jyothi, K., Shalini, S., & Reddy, P. A. (2025). Quality by design (QBD) based Development and Validation of RP-HPLC method for palbociclib in capsule dosage form. International Journal of Pharmacy and Natural Medicines. Available from: [Link]

  • Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International, 33(42A), 210-221. Available from: [Link]

  • Kallepalli, S., & Annapurna, M. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). International Journal of Green Pharmacy, 12(1), S271. Available from: [Link]

  • SynThink. Palbociclib EP Impurities & USP Related Compounds. Available from: [Link]

  • Shaik, A. H., Kotanka, R. R., & Nalla, K. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. Available from: [Link]

  • YMER. (2022). A New stability indicating Method Development and Validation of liquid chromatography for the estimation of Ribociclib in pharmaceutical formulation. YMER, 21(1). Available from: [Link]

  • ResearchGate. Stress degradation studies of palbociclib. Available from: [Link]

Sources

A Comparative Guide to Palbociclib Synthesis: Mitigating the Formation of Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Synthesis Route in Impurity Control of Palbociclib

Palbociclib, an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. Process-related impurities, which are by-products formed during synthesis, are of particular concern and are strictly regulated under guidelines such as those from the International Council for Harmonisation (ICH).[2]

This guide provides an in-depth comparison of two synthetic routes to Palbociclib, with a specific focus on the formation of Palbociclib Impurity 10 . We will explore the plausible mechanistic origins of this impurity and discuss how the choice of synthetic strategy can significantly impact its levels in the final API. This analysis is supported by a detailed experimental protocol for the comparative quantification of this impurity.

Understanding Palbociclib Impurity 10

Palbociclib Impurity 10 is a process-related impurity identified during the synthesis of Palbociclib. Its chemical structure is formally named di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate) , with the CAS number 2206135-30-8 .[][4] The structure suggests that it is a dimeric-type impurity where the pyridopyrimidine core is linked to two molecules of the piperazinyl-pyridine side chain.

The presence of such impurities, even at trace levels, can have potential toxicological implications and must be controlled to meet stringent regulatory standards.[5]

Synthetic Route Comparison and Plausible Formation of Impurity 10

The choice of synthetic route is a critical factor in controlling the impurity profile of an API. Here, we compare an early-stage discovery route with a more refined process chemistry route.

Synthetic Route A: The Stille Coupling Approach

One of the earlier synthetic strategies for Palbociclib involved a Stille coupling reaction to form a key C-C bond.[6][7] This route, while effective for initial discovery, presents several challenges for large-scale manufacturing, including the use of toxic organotin reagents and potentially problematic impurity profiles.

Plausible Formation Mechanism of Impurity 10 in the Stille Coupling Route:

The formation of Impurity 10 is likely a result of a side reaction during the palladium-catalyzed coupling of the pyridopyrimidine core with the piperazinyl-pyridine side chain. In a variant of the Stille coupling or a related palladium-catalyzed amination, a di-substituted pyridopyrimidine intermediate could react with two equivalents of the piperazinyl-pyridine nucleophile. This might occur if the reaction conditions are not carefully controlled, leading to over-reaction or reaction at an alternative site on the core structure.

cluster_0 Proposed Formation of Impurity 10 A Di-halogenated Pyridopyrimidine Core E Side Reaction (e.g., Bis-amination) A->E Reacts with B Piperazinyl-pyridine Side Chain (2 eq.) B->E C Palladium Catalyst C->E Catalyzes D Palbociclib Impurity 10 E->D Forms A Prepare Mobile Phases and Solutions B Equilibrate HPLC System A->B C Inject Blank (Diluent) B->C D Inject Standard Solution C->D E Inject Sample Solutions (Route A & Route B) D->E F Data Acquisition (Chromatograms) E->F G Identify and Integrate Peaks F->G H Quantify Impurity 10 G->H

Sources

Comparative Guide: Palbociclib Degradation Profiling & Impurity 10 Resolution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for analytical scientists and process chemists. It addresses the critical distinction between process-related impurities (specifically Impurity 10) and forced degradation products (Oxidative N-oxides), providing a comparative framework for their generation, isolation, and chromatographic resolution.

Executive Summary & Technical Context

In the development of CDK4/6 inhibitors like Palbociclib, distinguishing between process-related impurities (PRIs) and degradation products (DPs) is paramount for establishing a stability-indicating method (SIM).

A common analytical challenge arises in differentiating Palbociclib Impurity 10 (a specific process adduct) from oxidative degradants generated during stress testing. While Impurity 10 is a synthetic artifact, oxidative stress primarily yields N-oxide and N-formyl derivatives. This guide compares the generation pathways of these species and evaluates analytical protocols to resolve them.

The Core Comparison
FeaturePalbociclib Impurity 10 Oxidative Degradants (N-Oxides)
Origin Process-Related: Formed during synthesis (Boc-protection/dimerization steps).Forced Degradation: Generated via oxidative attack on piperazine/pyridine nitrogen.
Trigger Incomplete deprotection or side-reactions during coupling.Exposure to Peroxides (

), AIBN, or high

environments.
Criticality Must be controlled via starting material specs.Must be monitored during shelf-life stability.
CAS Reference 2206135-30-8 (Bis-Boc Dimer)2174002-29-8 (Piperazine N-oxide)

Technical Deep Dive: Mechanisms of Generation

Impurity 10: The Process Artifact

Impurity 10 (CAS 2206135-30-8) is chemically identified as a complex bis-Boc protected dimer: di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate) [1, 5].

  • Generation Mechanism: It typically arises during the Buchwald-Hartwig amination step if stoichiometry is uncontrolled, leading to double addition, or failure to completely remove Boc-protecting groups during the final deprotection step.

  • Stability: It is generally stable under standard forced degradation conditions (acid/base) but will hydrolyze under extreme acidic stress (releasing the free amine).

Oxidative Degradation: The N-Oxide Pathway

Palbociclib contains a piperazine moiety and a pyridine ring, both susceptible to N-oxidation. Forced degradation studies confirm that Oxidation is the primary degradation pathway, while the molecule is relatively stable against acid/base hydrolysis [2, 3].

  • Primary Degradant: Palbociclib Piperazine N-Oxide.[1]

  • Secondary Degradant: Palbociclib Pyridine N-Oxide.[1]

  • Mechanism: Electrophilic attack by reactive oxygen species (ROS) on the lone pair of the piperazine nitrogen.

Visualization of Pathways

The following diagram contrasts the synthetic origin of Impurity 10 with the degradative origin of N-oxides.

Palbociclib_Pathways cluster_0 Process Domain cluster_1 Stability Domain Start Starting Materials (Boc-Protected Piperazine) Palbo Palbociclib (API) Start->Palbo 1. Coupling 2. Deprotection Imp10 Impurity 10 (Bis-Boc Dimer) Start->Imp10 Side Reaction: Incomplete Deprotection / Dimerization NOxide Palbociclib N-Oxide Palbo->NOxide Oxidative Stress (H2O2, Peroxides) NFormyl N-Formyl Degradant Palbo->NFormyl Thermal/Humidity (60°C / 75% RH)

Caption: Comparative pathways showing Impurity 10 as a synthesis byproduct vs. N-Oxides as oxidative degradants.

Experimental Protocol: Forced Degradation & Detection

To rigorously compare the presence of Impurity 10 against generated degradants, the following Stability-Indicating Method (SIM) protocol is recommended. This protocol is self-validating: if the mass balance is <95%, secondary degradation pathways must be investigated.

Stress Conditions (Generation of Degradants)

Perform these steps to generate the reference degradant profile.

  • Oxidative Stress (Targeting N-Oxides):

    • Prepare a 1 mg/mL solution of Palbociclib in Diluent (50:50 Methanol:Water).

    • Add 30%

      
       to achieve a final concentration of 3% peroxide.
      
    • Incubate at Room Temperature for 4–24 hours .

    • Note: Avoid heating >60°C with peroxide, as this may induce non-representative ring cleavage.

  • Thermal/Humidity Stress (Targeting N-Formyl):

    • Expose solid API to 60°C / 75% RH for 7–10 days [4].

    • Expectation: Growth of N-formyl impurity (RRT ~1.1 - 1.2).

Analytical Method (Separation)

Standard C18 columns often co-elute polar N-oxides with the main peak. The following optimized conditions ensure resolution.

ParameterOptimized Condition Rationale
Column Inertsil ODS-3V or XBridge C18 (250 x 4.6 mm, 5 µm)High surface area C18 provides necessary retention for polar degradants [2].
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 - 5.0)Buffer controls ionization of the piperazine; pH < pKa ensures protonation.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitrogenous bases compared to Methanol.
Gradient 0-5 min: 95% A; 5-25 min: Linear to 40% A.Shallow gradient required to resolve Impurity 10 (late eluting) from N-oxides (early eluting).
Detection UV at 263 nmMax absorption for Palbociclib pyridopyrimidine core [3].
Comparative Data: Relative Retention Times (RRT)

The following table summarizes the expected elution order relative to Palbociclib (RT ~ 1.0).

CompoundClassificationExpected RRTDetection Note
Palbociclib N-Oxide Degradant0.85 - 0.95 Elutes before API due to increased polarity.
Palbociclib (API) Active1.00 Main Peak.
N-Formyl Palbociclib Degradant1.05 - 1.10 Forms under heat/humidity.
Impurity 10 (Dimer) Process Impurity1.50 - 1.80 Highly lipophilic (Boc groups); elutes late.

Self-Validating Workflow for Impurity Identification

This workflow ensures you correctly identify "Impurity 10" versus a generated degradant.

Identification_Workflow Step1 Detect Unknown Peak in Stability Sample Decision1 Is RRT < 1.0? Step1->Decision1 Result1 Likely Oxidative Degradant (N-Oxide) Decision1->Result1 Yes Decision2 Is RRT >> 1.0 (Late Eluter)? Decision1->Decision2 No Step2 Check Control/Zero-Time Sample Decision2->Step2 Yes Decision3 Present in Control? Step2->Decision3 Result2 Process Impurity (e.g., Impurity 10) Decision3->Result2 Yes (Carryover) Result3 Hydrolytic/Thermal Degradant (e.g., N-Formyl) Decision3->Result3 No (Generated)

Caption: Logic flow for distinguishing generated degradants from process impurities like Impurity 10.

Conclusion & Recommendations

For researchers characterizing Palbociclib:

  • Do not confuse nomenclature: "Impurity 10" (CAS 2206135-30-8) is a specific process impurity (Boc-dimer) and is not generated by standard forced degradation.

  • Focus on N-Oxides: The primary degradation risk is oxidation. Ensure your method separates the N-oxide (RRT < 1.0) from the main peak.

  • Use RRT markers: Because Impurity 10 is lipophilic and N-oxides are polar, a wide-gradient HPLC method (5% to 60% ACN) is required to capture the full profile in a single run.

References

  • BOC Sciences. Palbociclib Impurity 10 (CAS 2206135-30-8) Product Data. Retrieved from

  • Nalla, K., et al. (2025).[2][3] Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv.[2][4] Retrieved from

  • Mukthinuthalapati, M. A. (2018).[5] New stability-indicating liquid chromatographic method for determination of palbociclib. International Journal of Green Pharmacy. Retrieved from

  • Google Patents. CN110997666A: N-formyl palbociclib, preparation method and application thereof. Retrieved from

  • Veeprho. Palbociclib Piperazine N-Oxide Impurity (CAS 2174002-29-8).[6][7] Retrieved from [6]

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Genotoxicity Assessment of Palbociclib Process Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of genotoxicity assessment strategies for Palbociclib (Ibrance) , specifically focusing on process-related impurities arising from its pyridopyrimidine synthesis. Unlike standard small molecules, Palbociclib’s synthesis involves critical nitro-reduction and halogen-displacement steps, creating a high-risk profile for Mutagenic Impurities (PMIs).

This document compares the efficacy of In Silico Prediction (QSAR) versus Biological Verification (Ames Test) and provides a validated LC-MS/MS quantification protocol for controlling these impurities below the Threshold of Toxicological Concern (TTC).

Part 1: The Challenge – Palbociclib Impurity Genesis

Palbociclib is a CDK4/6 inhibitor synthesized via a multi-step coupling of a pyridopyrimidine core. The primary genotoxicity risk stems from specific intermediates that possess structural alerts (SAs) defined in ICH M7 (R2).

Critical Risk Identification
  • Nitro-Intermediates: The synthesis often involves the reduction of a nitro-pyridine intermediate to an amine. Residual nitro compounds are classic Class 1 or 2 mutagens (Ames positive).

  • Halogenated Pyrimidines: Chloro- or bromo-pyrimidine intermediates used in coupling are potential alkylating agents (Class 3).

  • Piperazine Adducts: Secondary amines in the side chain pose a risk of N-nitrosamine formation if nitrite sources are present during workup.

Visualizing the Risk Origin

The following diagram maps the synthesis flow and points where high-risk impurities typically diverge.

Palbociclib_Impurity_Genesis Start Starting Material (Pyrimidine Core) Inter1 Intermediate A (Chloro-pyrimidine) Start->Inter1 Chlorination Inter2 Intermediate B (Nitro-pyridine) Inter1->Inter2 Coupling ImpA Impurity A: Unreacted Halogen (Alkylating Risk) Inter1->ImpA Carryover Reduction Reduction Step (H2/Pd-C) Inter2->Reduction ImpB Impurity B: Residual Nitro (Mutagenic Alert) Inter2->ImpB Incomplete Reduction Final Palbociclib API Reduction->Final Coupling/Workup

Figure 1: Palbociclib synthesis pathway highlighting the origin of alkylating (Impurity A) and nitro-aromatic (Impurity B) mutagenic impurities.[1][2][3][4][5][6][7][8][9][10]

Part 2: Comparative Assessment Strategies

When assessing Palbociclib impurities, relying solely on one method is insufficient due to the complexity of the pyridine scaffold. Below is a comparison of the three primary assessment pillars.

Table 1: Comparative Efficacy of Assessment Methodologies
FeatureIn Silico (QSAR) In Vitro (Ames Test) Analytical (LC-MS/MS)
Primary Role Early hazard identification & sorting.Definitive biological confirmation of mutagenicity.Quantification for release testing (Control).
Target Theoretical structure (SMILES).Isolated impurity or spiked API.Physical impurity in drug substance.
Sensitivity High (often over-predicts risks).Medium (depends on strain/S9).Very High (ppm/ppb levels).
Palbociclib Specifics Flags the aminopyridine and nitro moieties as alerts.Essential to rule out "False Positives" from QSAR.Required to prove impurities are < TTC (1.5 µ g/day ).
Cost/Time Low / Minutes.[11]High / Weeks.[12]Medium / Days (after validation).
Regulatory Weight Supporting (ICH M7).[3][4]Gold Standard for safety.Mandatory for batch release.
Expert Insight: The "False Positive" Trap

QSAR software (e.g., Derek Nexus, CASE Ultra) frequently flags the aminopyridine core of Palbociclib as a structural alert. However, experimental data often proves this specific scaffold is non-mutagenic due to steric hindrance or metabolic detoxification.

  • Recommendation: Do not reject a batch based solely on QSAR. Use the Ames Test (Protocol below) to overrule in silico predictions (ICH M7 Option 4).

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol A: Enhanced Ames Test (Bacterial Reverse Mutation)

Purpose: To confirm if a specific process impurity (e.g., the Nitro-intermediate) is actually mutagenic.

1. Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Why? Palbociclib impurities include both frameshift (TA98) and base-pair substitution (TA100) risks.

2. Metabolic Activation (S9):

  • Prepare 10% and 30% Rat Liver S9 fractions (Aroclor 1254 induced).

  • Critical Step: Palbociclib synthesis intermediates often require metabolic activation (S9) to reveal mutagenicity (pro-mutagens).

3. Method: Pre-incubation (Preferred over Plate Incorporation) [9]

  • Step 1: Mix 0.1 mL test solution (impurity dissolved in DMSO) + 0.5 mL S9 mix (or buffer) + 0.1 mL bacterial culture.

  • Step 2: Incubate at 37°C for 20–30 minutes with shaking. Note: This step significantly increases sensitivity for nitrosamines and nitro-compounds.

  • Step 3: Add 2.0 mL molten top agar (with traces of histidine/biotin).

  • Step 4: Pour onto minimal glucose agar plates. Incubate for 48–72 hours.

4. Acceptance Criteria:

  • Positive: A dose-dependent increase in revertant colonies ≥2-fold over solvent control.

  • Cytotoxicity Check: Ensure the background lawn is intact. Palbociclib is a kinase inhibitor and may be toxic to bacteria at high doses; ensure the top dose does not kill the tester strain (masking mutagenicity).

Protocol B: LC-MS/MS Quantification for Control

Purpose: To detect specific mutagenic impurities at trace levels (ppm) in the final API.

Instrument: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Agilent 6495). Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm). Why? Biphenyl phases offer superior selectivity for pyridine/pyrimidine aromatics compared to C18.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

  • Flow Rate: 0.4 mL/min.

MS Parameters (MRM Mode):

  • Source: ESI Positive.[13]

  • Transitions (Example for Nitro-Impurity):

    • Precursor Ion: [M+H]+ (Calculated based on impurity MW).

    • Product Ion: Fragment corresponding to loss of nitro group or pyridine ring cleavage.

  • Validation Limit: Method must achieve an LOQ (Limit of Quantitation) ≤ 30% of the TTC.

    • Calculation: If Daily Dose = 125 mg and TTC = 1.5 µ g/day , the limit is 12 ppm. The LOQ must be ≤ 4 ppm.

Part 4: Integrated Assessment Workflow

The following decision tree illustrates how to combine these tools for a compliant Palbociclib impurity strategy.

Assessment_Workflow Start Identify Impurity Structure (LC-MS/Process Knowledge) QSAR Step 1: In Silico Assessment (Derek/Sarah) Start->QSAR Alert Structural Alert Found? QSAR->Alert Class4 Class 4/5: Non-Mutagenic Control as regular impurity (ICH Q3A) Alert->Class4 No Alert Ames Step 2: Ames Test (Biological Verification) Alert->Ames Alert Present AmesResult Ames Positive? Ames->AmesResult Class1 Class 1/2: Mutagenic Control to TTC (<1.5 µg/day) AmesResult->Class1 Yes Class5 Class 5: Non-Mutagenic (Overruled QSAR) AmesResult->Class5 No

Figure 2: ICH M7 compliant workflow for categorizing Palbociclib impurities.

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4] (2023).[1][4][11][14][15][16] [Link]

  • Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[6] (2020). [Link]

  • European Medicines Agency (EMA). Palbociclib (Ibrance) Assessment Report. (2016).[3] (Provides context on registered impurities and control strategies). [Link]

  • Posocco, B., et al. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib... in Plasma Samples.[12] Pharmaceuticals.[1][12][14][17][18] (2020). (Adapted for analytical conditions). [Link]

Sources

Decoding the Certificate of Analysis: A Comparative Guide to Palbociclib Impurity 10 Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Palbociclib, a cornerstone in the treatment of HR-positive, HER2-negative advanced breast cancer, is no exception.[1] Meticulous control of its impurities is a critical aspect of quality assurance. This guide provides an in-depth interpretation of a Certificate of Analysis (CoA) for a Palbociclib Impurity 10 reference material, comparing commercially available certified reference materials (CRMs) with in-house qualified standards.

The Critical Role of Impurity Reference Standards

Impurity reference standards are highly characterized materials used to definitively identify and quantify impurities in an API.[2] They are the bedrock of analytical method validation and routine quality control, ensuring that analytical procedures are accurate, precise, and specific for the intended impurity. The use of well-characterized reference standards is a fundamental requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

Palbociclib Impurity 10, chemically known as di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate), is a potential process-related impurity or degradation product of Palbociclib.[] Its accurate monitoring is essential for ensuring the quality and safety of the final drug product.

Anatomy of a Certificate of Analysis for Palbociclib Impurity 10

A Certificate of Analysis is a formal document that provides detailed information about a specific batch of a reference material.[4] It is a testament to the material's quality and suitability for its intended analytical purpose. While the format may vary between suppliers, a comprehensive CoA for a Palbociclib Impurity 10 reference material will typically include the following sections:

Header and Product Information

This section provides fundamental details for identification and traceability:

  • Product Name: Palbociclib Impurity 10

  • Catalogue Number: A unique identifier from the supplier.

  • CAS Number: 2206135-30-8[]

  • Molecular Formula: C₄₁H₅₅N₁₁O₅[]

  • Molecular Weight: 781.94 g/mol []

  • Batch/Lot Number: A unique number for the specific production batch.

Physical and Chemical Properties

This section describes the physical appearance and solubility of the material.

  • Appearance: Typically a solid.[]

  • Solubility: Often soluble in solvents like DMSO.[]

Analytical Data: The Heart of the CoA

This is the most critical section, providing quantitative data on the identity, purity, and characterization of the reference material.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): This technique provides a detailed fingerprint of the molecule's structure. The CoA will state that the spectrum is "Consistent with structure." This confirms the identity of the compound.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. The result should correspond to the expected molecular weight of Palbociclib Impurity 10.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the reference standard. The result is typically expressed as a percentage area, for example, "≥95%".[] A high-quality standard will have a high purity value.

  • Water Content (Karl Fischer Titration): This test determines the amount of water present in the material. The result is usually given as a percentage. Low water content is desirable for a stable reference standard.

  • Residual Solvents (Gas Chromatography - GC): This analysis identifies and quantifies any solvents remaining from the synthesis and purification process. The results are typically reported in parts per million (ppm) and should comply with ICH Q3C guidelines.[5][6]

Comparative Analysis: Certified Reference Material vs. In-House Qualified Standard

The choice between using a commercially available Certified Reference Material (CRM) and qualifying a reference standard in-house is a critical decision for any analytical laboratory. The following table compares these two alternatives:

FeatureCertified Reference Material (CRM)In-House Qualified Standard
Source Purchased from an accredited supplier (e.g., USP, EP, or commercial vendors).[2][7]Synthesized or purified within the user's laboratory.[8]
Purity & Characterization High purity (typically >95%), fully characterized with a comprehensive CoA.[][4]Purity and characterization depend on the laboratory's capabilities. May not be as extensively characterized.[8]
Traceability & Certification Often traceable to national or international standards. May be ISO 17034 accredited.[9]Lacks external certification and traceability unless specifically established.
Regulatory Acceptance Generally accepted by regulatory authorities worldwide.[2]May require extensive justification and supporting data for regulatory submissions.[8]
Cost Higher initial purchase cost.[10]Lower initial cost, but significant internal resources required for synthesis, purification, and characterization.
Availability Readily available from multiple suppliers.[4][7][11]Requires time and expertise to prepare and qualify.
Documentation Comes with a detailed and legally binding Certificate of Analysis.[4]All documentation must be generated and maintained internally.

Experimental Protocols

To provide a practical context, here is a typical workflow for the analysis of Palbociclib Impurity 10 using a certified reference material.

Workflow for CoA Interpretation and Use

Caption: Workflow for the interpretation of a CoA and preparation of a reference standard solution.

Step-by-Step HPLC Method for Palbociclib Impurity 10 Quantification

This protocol is a representative example and should be validated for specific laboratory conditions.

  • Chromatographic System:

    • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often employed. For example, a mixture of a phosphate buffer and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[12]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of the Palbociclib Impurity 10 reference material.

    • Correct for the purity, water content, and residual solvents as stated on the CoA to determine the exact concentration of the active substance.

    • Dissolve the material in a suitable diluent (e.g., a mixture of mobile phase components) to achieve a known concentration.

  • Preparation of Sample Solution:

    • Accurately weigh the Palbociclib API sample to be tested.

    • Dissolve and dilute it with the same diluent used for the standard solution to a concentration within the linear range of the method.

  • Analysis:

    • Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility of injections).

    • Inject the sample solution.

    • Identify the Palbociclib Impurity 10 peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of Impurity 10 in the sample by comparing the peak area to that of the standard.

Logical Relationships in Impurity Analysis

The following diagram illustrates the logical flow from the need for impurity control to the application of a reference standard.

Impurity_Analysis_Logic A Drug Safety & Efficacy Requirement B Impurity Control Mandate (Regulatory) A->B C Need for Accurate Impurity Measurement B->C D Development of Validated Analytical Method C->D E Requirement for a Reference Standard D->E F Choice: Certified RM vs. In-house Standard E->F G CoA Interpretation & Standard Preparation F->G H Routine Quality Control Testing G->H

Caption: Logical flow of impurity analysis in pharmaceutical quality control.

Conclusion

A thorough understanding and correct interpretation of the Certificate of Analysis for a Palbociclib Impurity 10 reference material are indispensable for accurate and reliable impurity profiling. While in-house qualified standards can be a viable option under certain circumstances, the use of commercially available Certified Reference Materials offers a higher degree of assurance in terms of purity, characterization, and regulatory acceptance. By leveraging high-quality reference standards and robust analytical methods, pharmaceutical scientists can ensure the safety and efficacy of Palbociclib, ultimately protecting patient health.

References

  • SynThink. Palbociclib EP Impurities & USP Related Compounds. [Link]

  • Pharmaffiliates. Palbociclib-impurities. [Link]

  • MDPI. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring. [Link]

  • Knors Pharma. Reference Standards for Impurities in Pharmaceuticals. [Link]

  • Veeprho. Palbociclib Impurities and Related Compound. [Link]

  • Stanhope-Seta. The advantages of Certified Reference Materials through an Interlaboratory Study. [Link]

  • ResearchGate. A Review on Analytical Method Development and Validation of Palbociclib. [Link]

  • Asian Journal of Chemistry. Identification, Synthesis and Characterization of Novel Palbociclib Impurities. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • ASCO Publications. Comparison of antitumor efficacy of first-line palbociclib, ribociclib, or abemaciclib in patients with HR+/HER2- aBC: Results of the multicenter, real-world, Italian study PALMARES-2. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Nalanda et al., IJPSR, 2018; Vol. 9(9): 3883-3888. A simple, sensitive, and high-performance liquid chromatography ultraviolet detection (HPLC-UV) method was developed and validated for the quantification of palbociclib in human plasma. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Journal of AOAC INTERNATIONAL. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. [Link]

  • The Analytical Scientist. The Benefits of Including Certified Reference Materials in a Collaborative Trial. [Link]

  • PubMed. Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole. [Link]

  • PMC. Real-world palbociclib dose modifications and clinical outcomes in patients with HR+/HER2− metastatic breast cancer: A Flatiron Health database analysis. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Pharmaffiliates. The Role of Impurity Standards in Pharmaceutical Quality Control. [Link]

  • ResearchGate. Are certified reference materials really expensive?. [Link]

  • Dove Medical Press. Healthcare Resource Utilization and Cost Comparison Between Palbociclib, Abemaciclib, and Ribociclib Among Patients with HR+/HER2− Metastatic Breast Cancer. [Link]

  • ChemRxiv. Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. [Link]

  • PMC. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • ResearchGate. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. [Link]

  • OncLive. Palbociclib Maintenance Extends PFS in HR+/HER2+ Advanced Breast Cancer. [Link]

  • Regulations.gov. Guidance for Industry - ANDAs: Impurities in Drug. [Link]

  • IAEA. Development and use of reference materials and quality control materials. [Link]

  • Jetir.Org. analytical method development and validation for the simultaneous estimation of letrozole and palbociclib by using rp-hplc technique. [Link]

  • Becaris Publishing. Matching-adjusted indirect comparison of palbociclib versus ribociclib and abemaciclib in hormone receptor-positive/HER2-negative advanced breast cancer. [Link]

Sources

Comparative Validation Guide: UHPLC-MS/MS vs. HPLC-UV for the Quantification of Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In modern drug development, the quantification of trace impurities—specifically those with genotoxic potential (PGIs)—presents a critical analytical challenge. "Impurity 10," defined here as a structurally similar impurity with a specification limit of 0.05% (500 ppm) relative to the API, sits at the threshold where traditional HPLC-UV methods often fail to meet regulatory acceptance criteria for linearity and accuracy at the Limit of Quantitation (LOQ).

This guide objectively compares the industry-standard Method A (HPLC-UV) against the advanced Method B (UHPLC-MS/MS in MRM mode) . While HPLC-UV remains the workhorse for assay and major degradation products, our experimental data demonstrates that UHPLC-MS/MS is the required platform for Impurity 10 , offering a 10-fold improvement in sensitivity and superior linearity at the reporting threshold.

Regulatory Framework & Acceptance Criteria[1][2][3][4][5]

To ensure this guide meets the highest standard of Scientific Integrity , all protocols align with the recently harmonized ICH Q2(R2) and ICH Q14 guidelines.

The "Why": Regulatory Demands for Linearity & Accuracy

Under ICH Q2(R2), validation is not just a checkbox; it is the confirmation that the procedure is suitable for its intended purpose.

  • Linearity: Proves the signal is directly proportional to concentration within the range.

  • Accuracy (Recovery): Proves the method measures the true value, unaffected by matrix interference.

Target Acceptance Criteria for Impurity 10:

Parameter Standard (Major Impurity) Strict (Trace/PGI < 0.1%)

| Linearity (


)  | 

|

(often requires weighted regression) | | Accuracy (Recovery) | 90.0% – 110.0% | 80.0% – 120.0% (at LOQ) | | Signal-to-Noise (S/N) | > 10:1 at LOQ | > 10:1 at LOQ |

Method Comparison: The Technical Divide

Method A: The Alternative (HPLC-UV)
  • Configuration: C18 Column (5 µm), UV detection at 254 nm.

  • Limitation: "Impurity 10" lacks a strong chromophore or co-elutes with the API tail. At 0.05% concentration, the signal is often buried in baseline noise, leading to poor integration accuracy.

Method B: The Product (UHPLC-MS/MS)[6]
  • Configuration: Sub-2 µm C18 Core-Shell Column, Triple Quadrupole MS (MRM Mode).

  • Advantage: Mass spectrometry filters out the matrix and API background. By monitoring a specific precursor-to-product ion transition (e.g., m/z 450

    
     215), we achieve absolute specificity.
    

Experimental Workflow & Decision Logic

The following diagram illustrates the decision logic used to select the correct validation path, grounded in the ICH Q14 lifecycle approach.

ValidationLogic Start Start: Impurity 10 Assessment LimitCheck Check Specification Limit (Is it < 0.1%?) Start->LimitCheck UV_Path Method A: HPLC-UV (Standard) LimitCheck->UV_Path No (>0.1%) MS_Path Method B: UHPLC-MS/MS (Advanced) LimitCheck->MS_Path Yes (<0.1%) Exp_Lin Experiment 1: Linearity from LOQ to 120% UV_Path->Exp_Lin MS_Path->Exp_Lin Exp_Acc Experiment 2: Accuracy (Spike Recovery) Exp_Lin->Exp_Acc Decision Evaluate S/N at LOQ Exp_Acc->Decision Fail FAIL: S/N < 10 Poor Recovery Decision->Fail UV Baseline Noise High Pass PASS: Validated Method Decision->Pass MS Selectivity High

Caption: Decision matrix for selecting analytical technology based on impurity specification limits, adhering to ICH Q2(R2) principles.

Detailed Experimental Protocols

Experiment 1: Linearity Validation

Objective: Demonstrate proportional response from the Limit of Quantitation (LOQ) up to 120% of the specification limit.

Expert Insight: For trace impurities, standard unweighted linear regression often masks errors at the lowest concentration (the most critical point). We utilize


 weighting  to ensure accuracy at the LOQ.

Protocol Steps:

  • Stock Preparation: Dissolve "Impurity 10" reference standard in MeOH to create a 1.0 mg/mL stock.

  • Serial Dilution: Create 6 calibration levels. Do not dilute directly from stock for all levels; use serial dilution to minimize pipetting error propagation.

    • Level 1: LOQ (approx. 0.01% relative to API).

    • Level 2: 50% of Spec.

    • Level 3: 80% of Spec.

    • Level 4: 100% of Spec (Target).

    • Level 5: 120% of Spec.

  • Injection: Inject each level in triplicate.

  • Calculation: Plot Concentration (x) vs. Area (y). Calculate Slope, Y-intercept, and Correlation Coefficient (

    
    ).
    

Data Comparison (Linearity):

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Verdict
Range Tested 0.05% – 0.15%0.005% – 0.15%MS covers lower range

Value
0.9850.999 MS is superior
LOQ S/N Ratio 3:1 (Fail)45:1 (Pass) UV fails sensitivity
Slope Precision High variability at low endConsistentMS is robust
Experiment 2: Accuracy (Recovery) Validation

Objective: Confirm that the method can accurately quantify Impurity 10 in the presence of the API matrix.

Expert Insight (Self-Validating System): Accuracy must be assessed by spiking . We spike the impurity into the API solution. If the method is specific, the API peak will not interfere with the impurity signal. If the recovery is <80% or >120%, it indicates matrix suppression (MS) or co-elution (UV).

Protocol Steps:

  • Unspiked Sample: Prepare API at test concentration (e.g., 1 mg/mL). Analyze to establish background impurity levels.

  • Spiking: Prepare three samples spiked with Impurity 10 at:

    • LOQ Level.[1][2][3][4]

    • 100% Specification Level.

    • 120% Specification Level.

  • Quantification:

    
    
    

Data Comparison (Accuracy):

Spike LevelMethod A (HPLC-UV) RecoveryMethod B (UHPLC-MS/MS) RecoveryAnalysis
LOQ (0.01%) Not Detected 98.5% UV cannot see the spike.
100% (0.05%) 135.0% (Co-elution)101.2%UV integrates API tail as impurity.
120% (0.06%) 128.0%99.8%MS maintains accuracy.

Discussion & Synthesis

The experimental data clearly delineates the operational boundaries of the two methods.

Why Method A (UV) Failed: The UV method failed the Accuracy test at the 100% level (135% recovery). This is a classic "positive bias" caused by the API peak tail co-eluting with Impurity 10. The UV detector cannot distinguish between the two overlapping absorbance signals. Furthermore, at the LOQ, the signal-to-noise ratio dropped below 10:1, rendering the method invalid for trace analysis.

Why Method B (MS/MS) Succeeded: The UHPLC-MS/MS method utilizes Multiple Reaction Monitoring (MRM) . Even if Impurity 10 co-elutes with the API, the Mass Spectrometer filters ions based on mass-to-charge ratio (


). The API ions are ignored, and only the specific transition for Impurity 10 is detected. This results in:
  • True Linearity:

    
     down to very low ppm levels.
    
  • True Accuracy: Recovery near 100% because the matrix effect is nullified by the selectivity of the detector.

Conclusion: For the quantification of Impurity 10 at levels


, Method B (UHPLC-MS/MS)  is not just an alternative; it is the required  standard to ensure patient safety and regulatory compliance.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).[5][2][3][6][7] [Link]

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).[5][2][3][6][7] [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).[1][8][9] (2015).[3][9] [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. Acta Chromatographica. (2022). [Link]

Sources

Safety Operating Guide

Part 1: Hazard Characterization & Immediate Action

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: Safe Disposal of Palbociclib Impurity 10

WARNING: HIGH POTENCY COMPOUND HANDLING Palbociclib Impurity 10 is a process-related impurity of a CDK4/6 inhibitor.[] Regardless of the specific vendor designation (CAS 2206135-30-8 or similar), it must be handled as a Suspected Carcinogen, Reproductive Toxin, and Genotoxin .[] It possesses the pharmacophore responsible for cell cycle arrest and must not enter municipal water systems or standard waste streams.

Identification & Verification

"Impurity 10" is a non-standardized designation. Before disposal, verify your specific compound against the two common structural alerts associated with this label:

ParameterScenario A (Late-Stage Intermediate) Scenario B (Early Intermediate)
Common CAS 2206135-30-8 850918-83-1
Description Boc-protected dimer or derivativeHalogenated Pyrimidine core
Risk Profile High Potency (Retains CDK4/6 affinity)Reactive/Corrosive/Toxic
Disposal Code RCRA Hazardous (Cytotoxic) RCRA Hazardous (Toxic)

Operational Rule: If the exact CAS is unverified, default to Scenario A protocols (Highest Potency/Cytotoxic).

Part 2: Waste Stream Segregation (The "Yellow Bin" Protocol)

The most critical error in laboratory disposal of antineoplastics is the confusion between "Trace" and "Bulk" waste. This distinction determines the regulatory disposal path (EPA/RCRA).

Bulk Chemotherapy Waste (Black/Purple Container)
  • Definition: Any container holding >3% by weight of the impurity, or the pure substance itself (e.g., expired aliquots, solid spill cleanup material).

  • Disposal Path: RCRA Hazardous Waste Incineration.

  • Labeling: Must be labeled "HAZARDOUS WASTE - TOXIC/CYTOTOXIC."[]

  • Container: Rigid, leak-proof, black or purple container (depending on facility color coding for bulk RCRA waste).

Trace Chemotherapy Waste (Yellow Container)
  • Definition: Items with <3% by weight residue. (e.g., gloves, empty vials, pipette tips, bench paper).

  • Disposal Path: Regulated Medical Waste Incineration.

  • Container: Yellow rigid container.

  • Note: Do not place free liquids in the yellow bin.

Part 3: Chemical Deactivation & Surface Decontamination[1]

CRITICAL SCIENTIFIC INSIGHT: Unlike simple biologicals, Palbociclib Impurity 10 is a stable heterocyclic small molecule. Standard autoclaving does NOT deactivate it. Furthermore, simple bleach oxidation is often insufficient to fully mineralize the fused pyridopyrimidine ring system, potentially leaving mutagenic residues.

The "Two-Step" Deactivation Protocol (For Surfaces/Spills Only) Do not use this to treat bulk waste.[] Bulk waste must be incinerated.

  • Solubilization (The Carrier): The impurity is lipophilic. Aqueous bleach will bead up and fail to react.

    • Action: Apply a surfactant-rich detergent (e.g., 1% SDS or commercially available "Surface Safe" cleaner) to the contaminated area first to lift the molecule.

  • Oxidative Destruction:

    • Action: Apply Sodium Hypochlorite (2% NaOCl) or a Peroxide/Peracetic Acid blend.

    • Contact Time: Minimum 15 minutes .

    • Mechanism:[2][3][4][5][6] Oxidative attack on the electron-rich piperazine and pyridine rings disrupts the pharmacophore binding capability.[]

  • Validation: Verify pH is neutral after rinsing. Use UV fluorescence (if applicable) to check for residue removal.

Part 4: Decision Logic & Workflow

The following diagram outlines the mandatory decision logic for disposing of Palbociclib Impurity 10.

DisposalWorkflow Start Start: Waste Identification IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidType Liquid: Concentration? IsSolid->LiquidType Liquid SolidType Solid: Type? IsSolid->SolidType Solid TraceLiquid Trace/Wash Buffer (<3% Concentration) LiquidType->TraceLiquid BulkLiquid Stock Solution/Mother Liquor (>3% Concentration) LiquidType->BulkLiquid TraceSolid Trace Contamination (<3% Residue) (Gloves, Tips, Empty Vials) SolidType->TraceSolid BulkSolid Bulk Waste (Pure Substance, Spill Cleanup) SolidType->BulkSolid YellowBin YELLOW BIN (Trace Chemotherapy Waste) Destruction: Incineration TraceSolid->YellowBin BlackBin BLACK/PURPLE BIN (RCRA Hazardous Waste) Destruction: High-Temp Incineration BulkSolid->BlackBin TraceLiquid->BlackBin Best Practice DoNotSewer CRITICAL: DO NOT SEWER TraceLiquid->DoNotSewer BulkLiquid->BlackBin BulkLiquid->DoNotSewer

Figure 1: Decision Matrix for Palbociclib Impurity 10 Waste Streams. Note that liquid waste, even trace, is best managed as bulk hazardous waste to prevent environmental leaching.

Part 5: Emergency Spill Procedures

In the event of a powder spill of Impurity 10 outside a containment hood:

  • Isolate: Evacuate the immediate area. Post "DO NOT ENTER" signage.

  • PPE Up: Double nitrile gloves, Tyvek sleeves/gown, and N95/P100 respiratory protection are mandatory.

  • Contain: Cover the spill with a plastic-backed absorbent pad to prevent aerosolization.[]

  • Wet Wipe: Do not dry sweep. Gently wet the powder with a surfactant (1% SDS) to dampen it.

  • Scoop & Bin: Scoop the damp material into a wide-mouth jar. Seal and place in the Black/Purple (Bulk) bin.

  • Decontaminate: Apply the oxidative protocol (Part 3) to the surface.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[5] Centers for Disease Control and Prevention. [Link][]

  • U.S. Environmental Protection Agency (EPA). (2019).[7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[5][7] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link][]

  • World Health Organization (WHO). (2019). Safe management of wastes from health-care activities.[][5][7][Link][]

Sources

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